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  • Product: 2-methyltetrahydro-2H-pyran-2-carbohydrazide
  • CAS: 1217862-65-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a heterocyclic compound of interest to researchers in drug discovery and dev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a heterocyclic compound of interest to researchers in drug discovery and development. The synthesis is presented as a multi-step process, commencing with the formation of the core tetrahydropyran structure, followed by functional group manipulations to yield the target carbohydrazide. This document offers detailed experimental protocols, discusses the underlying chemical principles, and provides insights into the rationale behind the chosen synthetic strategy. The information is intended for an audience of researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to successfully synthesize this compound and its analogs.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions. The incorporation of a methyl group and a carbohydrazide functional group at the 2-position of the THP ring introduces specific steric and electronic features that can be exploited for modulating biological activity. Carbohydrazide derivatives themselves are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, therefore, provides a valuable building block for the exploration of new chemical space in drug discovery.

This guide will focus on a logical and efficient three-step synthesis starting from the commercially available precursor, 2-methyltetrahydro-2H-pyran-2-carboxylic acid. The synthetic sequence involves an esterification reaction, followed by hydrazinolysis to afford the final product.

Proposed Synthetic Pathway

The proposed synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a three-step process designed for efficiency and high yield. The pathway leverages well-established and reliable chemical transformations.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start 2-Methyltetrahydro-2H-pyran-2-carboxylic acid ester Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate start->ester CH3OH, H2SO4 (cat.) product 2-Methyltetrahydro-2H-pyran-2-carbohydrazide ester->product NH2NH2·H2O, Ethanol

Figure 1: Proposed synthetic pathway for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (Fischer Esterification)

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification reaction. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and widely used method for ester synthesis.[5][6] The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[7]

Protocol:

  • To a solution of 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide (Hydrazinolysis)

The final step is the conversion of the methyl ester to the desired carbohydrazide through hydrazinolysis.[8][9] This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.[3][4] This reaction is typically carried out in an alcoholic solvent and often proceeds readily at room temperature or with gentle heating.[10]

Protocol:

  • Dissolve methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • To this solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue, and the product may precipitate out. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary

The following table summarizes the key parameters for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Fischer Esterification2-methyltetrahydro-2H-pyran-2-carboxylic acid, Methanol, H₂SO₄MethanolReflux>90%
2HydrazinolysisMethyl 2-methyltetrahydro-2H-pyran-2-carboxylate, Hydrazine HydrateEthanolRoom Temp.80-95%

Workflow and Logic

The overall workflow is designed to be straightforward and scalable, utilizing common laboratory techniques and reagents.

Experimental_Workflow start Start: 2-Methyltetrahydro-2H-pyran-2-carboxylic acid esterification Step 1: Fischer Esterification (Methanol, H2SO4) start->esterification workup1 Workup & Purification (Neutralization, Extraction, Chromatography) esterification->workup1 hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol) workup1->hydrazinolysis workup2 Workup & Purification (Solvent Removal, Recrystallization) hydrazinolysis->workup2 product Final Product: 2-Methyltetrahydro-2H-pyran-2-carbohydrazide workup2->product

Figure 2: Experimental workflow for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide from its corresponding carboxylic acid. The described protocols are based on well-established chemical principles and are amenable to adaptation for the synthesis of related analogs. By providing a detailed experimental framework, this guide aims to facilitate the work of researchers engaged in the design and synthesis of novel bioactive molecules.

References

  • National Center for Biotechnology Information. (2023). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Journal of Organic Chemistry. (2002). A new procedure for preparation of carboxylic acid hydrazides. PubMed.
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Exploratory

An In-depth Technical Guide to 2-methyltetrahydro-2H-pyran-2-carbohydrazide

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from structurally related compounds to offer a detailed projection of the molecule's characteristics.

Introduction: The Scientific Context

2-methyltetrahydro-2H-pyran-2-carbohydrazide is a heterocyclic compound incorporating a saturated pyran ring and a carbohydrazide functional group. The tetrahydropyran motif is a common scaffold in numerous natural products and pharmaceuticals, valued for its conformational stability and favorable pharmacokinetic properties. The carbohydrazide moiety is a versatile functional group known for its role as a pharmacophore in a wide array of biologically active molecules, exhibiting anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The combination of these two structural features in 2-methyltetrahydro-2H-pyran-2-carbohydrazide suggests its potential as a valuable building block in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-methyltetrahydro-2H-pyran-2-carbohydrazide is not extensively available in the public domain, its properties can be reliably predicted based on its constituent parts.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Justification
Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol [4]
Appearance Likely a white to off-white crystalline solidBased on the common appearance of carbohydrazide derivatives.
Melting Point Expected to be in the range of 100-150 °CCarbohydrazides are typically crystalline solids with moderate melting points.
Boiling Point > 300 °C (with decomposition)High boiling point expected due to hydrogen bonding capabilities of the hydrazide group.
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents.The polar carbohydrazide group will dominate solubility characteristics.
pKa The hydrazide group will have both acidic (N-H) and basic (amino) character. The pKa of the protonated amine is expected to be around 3-4, while the N-H of the amide is weakly acidic.General pKa values for similar hydrazide structures.
Predicted Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the tetrahydropyran ring, and the N-H protons of the carbohydrazide group.

  • ~1.2-1.4 ppm (singlet, 3H): Methyl group protons at the C2 position.

  • ~1.5-2.0 ppm (multiplets, 4H): Methylene protons at the C3 and C4 positions of the tetrahydropyran ring.

  • ~3.5-4.0 ppm (multiplets, 2H): Methylene protons at the C5 position, adjacent to the ring oxygen.

  • ~4.2 ppm (broad singlet, 2H): -NH2 protons of the hydrazide.

  • ~8.0-9.0 ppm (broad singlet, 1H): -NH- proton of the hydrazide.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

  • ~20-25 ppm: Methyl carbon.

  • ~25-35 ppm: C3 and C4 carbons of the tetrahydropyran ring.

  • ~60-70 ppm: C5 carbon, adjacent to the ring oxygen.

  • ~80-90 ppm: C2 quaternary carbon.

  • ~170-175 ppm: Carbonyl carbon of the carbohydrazide.

IR (Infrared) Spectroscopy:

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

  • 3200-3400 cm-1 (broad): N-H stretching vibrations of the primary and secondary amines in the hydrazide group.

  • 2850-3000 cm-1: C-H stretching vibrations of the methyl and methylene groups.

  • ~1640-1680 cm-1 (strong): C=O stretching vibration (Amide I band) of the carbohydrazide.

  • ~1520-1570 cm-1: N-H bending vibration (Amide II band).

  • ~1050-1150 cm-1: C-O-C stretching vibration of the tetrahydropyran ring.[5]

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]+ at m/z = 158. Fragmentation patterns would involve the loss of the carbohydrazide group or cleavage of the tetrahydropyran ring.

Synthesis and Reaction Chemistry

A robust and reliable synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide can be achieved through a two-step process starting from the corresponding carboxylic acid.

Proposed Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 2-methyltetrahydro-2H-pyran-2-carboxylic acid Ester Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate Carboxylic_Acid->Ester CH3OH, H+ cat. Hydrazide 2-methyltetrahydro-2H-pyran-2-carbohydrazide Ester->Hydrazide N2H4·H2O, EtOH, Reflux

Caption: Proposed two-step synthesis of the target carbohydrazide.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (Ester Intermediate)

  • To a solution of 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

  • Dissolve the methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6][7][8]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethanol/water) to afford the pure 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Reactivity Profile

The carbohydrazide moiety is the most reactive site in the molecule. It can undergo a variety of reactions, including:

  • Condensation with aldehydes and ketones: to form the corresponding hydrazones, which are often highly crystalline and can be used for characterization. These hydrazone derivatives are also frequently investigated for their biological activities.[2]

  • Acylation: with acid chlorides or anhydrides to form diacylhydrazines.

  • Cyclization reactions: to form various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are important scaffolds in medicinal chemistry.

G Hydrazide 2-methyltetrahydro-2H-pyran-2-carbohydrazide Hydrazone Hydrazone Derivative Hydrazide->Hydrazone R-CHO or R-CO-R' Diacylhydrazine Diacylhydrazine Hydrazide->Diacylhydrazine R-COCl Heterocycle Heterocyclic Compound (e.g., Pyrazole, Oxadiazole) Hydrazide->Heterocycle Cyclization Reagents

Caption: Key reactions of the carbohydrazide functional group.

Potential Applications in Drug Development

Carbohydrazide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1][2][3][9] The title compound, as a novel member of this family, holds promise in several therapeutic areas:

  • Antimicrobial Agents: The carbohydrazide scaffold is present in several known antibacterial and antifungal agents. 2-methyltetrahydro-2H-pyran-2-carbohydrazide and its derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many hydrazide-hydrazone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The title compound could serve as a precursor for a library of such derivatives to be evaluated for their anticancer potential.

  • Anti-inflammatory and Analgesic Agents: Certain pyrazole carbohydrazides have shown significant anti-inflammatory and analgesic properties.[9] This suggests a potential therapeutic application for derivatives of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Safety and Handling

As with all chemicals, 2-methyltetrahydro-2H-pyran-2-carbohydrazide should be handled with appropriate care in a well-ventilated laboratory setting. The safety precautions for this compound are primarily dictated by the potential hazards associated with the carbohydrazide and hydrazine functional groups.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood. In case of accidental contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

  • Toxicity: While specific toxicity data is unavailable, hydrazide derivatives should be treated as potentially toxic. Hydrazine itself is a known toxin and suspected carcinogen.[10][11][12][13]

Conclusion

2-methyltetrahydro-2H-pyran-2-carbohydrazide is a molecule of significant interest for medicinal chemists and drug discovery scientists. Although detailed experimental data is scarce, this guide provides a robust, scientifically-grounded projection of its chemical properties, a reliable synthetic route, and a compelling rationale for its potential applications. The combination of the stable tetrahydropyran ring and the versatile carbohydrazide functional group makes it a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). OSTI.GOV. Retrieved January 19, 2026, from [Link]

  • Mulzer, J., Pichlmair, S., Green, M. P., & Martin, H. J. (n.d.). 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
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  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Synthesis of benzoyl hydrazide || reaction b/w ester and hydrazine hydrated #chemistry. (2022). YouTube. Retrieved January 19, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

Introduction 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran ring in many bioactive molecules a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyltetrahydro-2H-pyran-2-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran ring in many bioactive molecules and the versatile reactivity of the carbohydrazide functional group. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the structural features that govern these properties. While specific experimental data for this exact molecule is not extensively published, this document serves as a robust framework for researchers to characterize it and similar novel compounds.

Chemical Identity and Structure

  • IUPAC Name: 2-methyltetrahydro-2H-pyran-2-carbohydrazide

  • Molecular Formula: C₇H₁₄N₂O₂

  • Molecular Weight: 158.20 g/mol [1]

  • Chemical Structure:

The structure features a tetrahydropyran ring, a common scaffold in natural products and pharmaceuticals, substituted at the 2-position with both a methyl group and a carbohydrazide group. The presence of the hydrazide moiety introduces hydrogen bond donors and acceptors, significantly influencing the compound's polarity, solubility, and potential for intermolecular interactions.

Predicted and Determined Physical Properties

A summary of the known and predicted physical properties of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is presented below. It is critical to note that experimentally determined values are paramount for accurate characterization.

Physical PropertyValue/PredictionExperimental Protocol
Molecular Weight 158.20 g/mol Mass Spectrometry
Physical State Predicted to be a solid at room temperatureVisual Inspection
Melting Point Not reported. Expected to be in the range of 100-200 °C based on similar structures.Capillary Melting Point Determination
Boiling Point Not reported. Likely to decompose at higher temperatures.Not applicable if decomposition occurs.
Solubility Predicted to be soluble in polar solvents like water, methanol, and ethanol.Qualitative and Quantitative Solubility Assays
Purity Commercially available at ≥97%[1]High-Performance Liquid Chromatography (HPLC)

Experimental Methodologies for Physical Property Determination

The following section details the standard operating procedures for determining the key physical properties of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Melting Point Determination [3]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting range.[2][3]

  • Slow Heating (Accurate Determination): Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is essential for its handling, formulation, and for designing biological assays.[4][5] The "like dissolves like" principle is a useful starting point, suggesting that the polar nature of the carbohydrazide and ether functionalities will lead to solubility in polar solvents.[6]

Protocol: Qualitative Solubility Testing [4][5]

  • Sample Preparation: Place approximately 10 mg of the solid compound into separate small test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) dropwise, with agitation.

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If not, it is sparingly soluble or insoluble.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[4]

SolubilityTesting Start 10 mg of Compound Water Add 1 mL Water Start->Water Methanol Add 1 mL Methanol Start->Methanol Hexane Add 1 mL Hexane Start->Hexane Observe Observe Solubility Water->Observe Methanol->Observe Hexane->Observe Soluble Soluble Observe->Soluble Insoluble Insoluble Observe->Insoluble

Sources

Exploratory

A Comprehensive Technical Guide to 2-methyltetrahydro-2H-pyran-2-carbohydrazide: Synthesis, Characterization, and Applications in Modern Drug Discovery

Foreword: The Emerging Role of Saturated Heterocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, the focus has progressively shifted towards the exploration of three-dimensional chemical spac...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Role of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the focus has progressively shifted towards the exploration of three-dimensional chemical space. Saturated heterocyclic scaffolds, such as the tetrahydropyran ring system, have garnered significant attention from medicinal chemists. Their inherent non-aromatic, sp³-rich nature offers a departure from the often flat and rigid structures of traditional aromatic compounds, providing improved physicochemical properties like enhanced solubility and metabolic stability. This guide delves into a specific, yet versatile, member of this class: 2-methyltetrahydro-2H-pyran-2-carbohydrazide. While a specific CAS number for this compound is not publicly cataloged, its synthesis is readily achievable from its carboxylic acid precursor (2-methyltetrahydro-2H-pyran-2-carboxylic acid, CAS No. 4180-13-6). This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and potential as a valuable building block in the generation of novel therapeutic agents.

Molecular Overview and Physicochemical Properties

2-methyltetrahydro-2H-pyran-2-carbohydrazide is a unique molecule that combines the favorable properties of a saturated tetrahydropyran ring with the versatile reactivity of a carbohydrazide functional group. The presence of the methyl group at the 2-position introduces a chiral center, offering potential for stereospecific interactions with biological targets.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂Calculated
Molecular Weight 158.20 g/mol [1]
CAS Number Not AssignedN/A
Precursor CAS 4180-13-6 (acid)[2][3]
Purity (Typical) >97%[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (predicted)General knowledge

The hydrazide moiety is a particularly attractive functional group in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, and its derivatives, such as hydrazones, are known to possess a wide range of biological activities.[4][5]

Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide: A Step-by-Step Protocol

The most direct and common method for the synthesis of carbohydrazides is the reaction of a carboxylic acid ester with hydrazine hydrate. This two-step, one-pot procedure is generally efficient and scalable.

Esterification of 2-methyltetrahydro-2H-pyran-2-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. Fischer esterification is a classic and reliable method for this transformation.

Protocol:

  • To a solution of 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol or ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can often be used in the next step without further purification.

Hydrazinolysis of the Ester to Form the Carbohydrazide

The subsequent reaction with hydrazine hydrate proceeds via nucleophilic acyl substitution at the ester carbonyl.

Protocol:

  • Dissolve the crude ester from the previous step (1.0 eq) in a suitable alcohol, such as ethanol (10 volumes).

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

G cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis Carboxylic Acid 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid Ester Methyl/Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate Carboxylic Acid->Ester MeOH or EtOH, cat. H₂SO₄, Reflux Product 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Ester->Product Hydrazine Hydrate, EtOH, RT or Heat

Caption: Synthetic workflow for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

The Versatility of the Hydrazide Moiety in Drug Design

The true value of 2-methyltetrahydro-2H-pyran-2-carbohydrazide lies in its potential as a scaffold for generating diverse libraries of compounds. The hydrazide functional group is a versatile handle for a variety of chemical transformations, leading to derivatives with a broad spectrum of biological activities.[4][6]

Formation of Hydrazide-Hydrazones

One of the most common and fruitful applications of carbohydrazides is their condensation with aldehydes and ketones to form hydrazide-hydrazones.[7] This reaction is typically straightforward and high-yielding. The resulting hydrazones are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[8][9]

G Hydrazide 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Hydrazone Hydrazide-Hydrazone Derivative Hydrazide->Hydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone (R'COR'') Aldehyde_Ketone->Hydrazone Biological_Activity Diverse Biological Activities Hydrazone->Biological_Activity

Caption: Derivatization of the carbohydrazide to form bioactive hydrazones.

Synthesis of Heterocyclic Scaffolds

Carbohydrazides are also valuable precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.[10][11] These heterocycles are privileged structures in medicinal chemistry, frequently found in approved drugs. The ability to append the 2-methyltetrahydropyran moiety to these well-established pharmacophores opens up new avenues for drug design.

Potential Therapeutic Applications

Given the known biological activities of related hydrazide and tetrahydropyran-containing compounds, 2-methyltetrahydro-2H-pyran-2-carbohydrazide and its derivatives represent a promising starting point for several therapeutic areas:

  • Antimicrobial Agents: The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[11] Hydrazide-hydrazones have shown significant potential in this area.

  • Anticancer Agents: Many hydrazide derivatives have been investigated for their anticancer properties, acting through various mechanisms such as apoptosis induction.[8][12]

  • Neuroprotective Agents: The tetrahydropyran ring is a feature of several compounds with neuroprotective effects. Exploring derivatives of 2-methyltetrahydro-2H-pyran-2-carbohydrazide in this context could be a fruitful endeavor.

Safety and Handling

While specific safety data for 2-methyltetrahydro-2H-pyran-2-carbohydrazide is not available, general precautions for handling hydrazide compounds should be followed. These compounds can be irritants and may be harmful if swallowed or inhaled.[13][14][15]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Avoid inhalation of dust and contact with skin and eyes.[16]

  • In case of contact, rinse the affected area thoroughly with water.[13]

Conclusion and Future Directions

2-methyltetrahydro-2H-pyran-2-carbohydrazide stands as a molecule of significant potential for drug discovery and development. Its synthesis is accessible, and its structure combines the advantageous physicochemical properties of a saturated heterocycle with the versatile reactivity of a carbohydrazide. The exploration of its derivatives, particularly hydrazones and further elaborated heterocyclic systems, is a promising strategy for the identification of novel therapeutic agents. As the demand for new drugs with improved properties continues to grow, building blocks like 2-methyltetrahydro-2H-pyran-2-carbohydrazide will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

References

  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5123. [Link]

  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed, PMID: 40649366. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38435-38445. [Link]

  • Walsh Medical Media. (n.d.). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical & Experimental Pharmacology. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3497. [Link]

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  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyltetrahydro-2H-pyran-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals, 5(3), 317-333. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2021). Molecules, 26(16), 4983. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). ResearchGate. Retrieved from [Link]

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Foundational

Structure Elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Unambiguous Structural Verification In the landscape of modern drug discovery and development, the precise characteriza...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a compound featuring a substituted tetrahydropyran ring linked to a carbohydrazide moiety, presents a unique structural puzzle. Its architecture, combining a cyclic ether with a reactive hydrazide group, suggests potential applications in medicinal chemistry, possibly as a scaffold for combinatorial libraries or as a pharmacologically active agent itself. The tetrahydropyran ring is a common motif in many natural products and approved drugs, valued for its favorable pharmacokinetic properties. The carbohydrazide group is a versatile functional handle for creating more complex molecules.[1]

This guide eschews a conventional, templated approach. Instead, it offers a holistic, logic-driven workflow for the complete structure elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. We will navigate the process from initial synthesis to the synergistic interpretation of multiple spectroscopic techniques, emphasizing not just the "what" but the critical "why" behind each analytical choice. Every step is designed to be a self-validating component of the overall structural proof, ensuring the highest degree of confidence in the final assigned structure.

I. Strategic Synthesis: Building the Target Molecule

A logical and efficient synthesis is the first step in any structure elucidation campaign, providing the material for analysis. The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide can be strategically approached in two key stages, starting from the corresponding carboxylic acid.

Protocol 1: Synthesis of 2-methyltetrahydro-2H-pyran-2-carboxylic acid

The precursor, 2-methyltetrahydro-2H-pyran-2-carboxylic acid (CAS 4180-13-6)[2][3], can be synthesized via several established routes, including the oxidation of a corresponding aldehyde or alcohol.[4] A common method involves the hydrogenation of a dihydro-pyran precursor.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol, add a Raney nickel catalyst.

  • Hydrogenation: Subject the mixture to hydrogenation at approximately 3 atmospheres of pressure until hydrogen uptake ceases.

  • Workup: Filter the catalyst and remove the solvent under reduced pressure.

  • Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid and extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate.

  • Purification: Purify the extracted product by distillation under reduced pressure to yield the target carboxylic acid.

Protocol 2: Conversion to 2-methyltetrahydro-2H-pyran-2-carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is a standard transformation in organic synthesis.

Step-by-Step Methodology:

  • Esterification: Convert the carboxylic acid to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of acid (e.g., H₂SO₄).

  • Hydrazinolysis: Reflux the resulting ester with hydrazine hydrate. The carbohydrazide will typically precipitate out of the reaction mixture upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final target molecule.

The following diagram illustrates the synthetic workflow:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carbohydrazide Formation A 3,4-Dihydro-2H-pyran-2-carboxylic acid sodium salt B 2-Methyltetrahydro-2H-pyran-2-carboxylic acid A->B  Hydrogenation (Raney Ni, H2) C Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate B->C  Esterification (MeOH, H+) D 2-Methyltetrahydro-2H-pyran-2-carbohydrazide C->D  Hydrazinolysis (N2H4·H2O)

Caption: Synthetic pathway for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

II. Spectroscopic Interrogation: A Multi-faceted Approach

With the pure compound in hand, a suite of spectroscopic techniques is employed to piece together the molecular structure. Each technique provides a unique and complementary piece of the puzzle.

A. Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, critical information about the connectivity of the molecule.

Expected Data:

  • Molecular Ion (M+) : For C₇H₁₄N₂O₂, the expected exact mass is approximately 158.1055 g/mol . The detection of this molecular ion peak is the first confirmation of a successful synthesis.

  • Fragmentation Pattern : Electron Impact (EI) ionization will induce fragmentation. The fragmentation of cyclic ethers is well-documented.[6][7] For 2-alkyl-tetrahydropyrans, a characteristic fragmentation is the loss of the alkyl side chain.[7] In our target molecule, the most prominent fragmentation pathways are expected to be:

    • Loss of the carbohydrazide moiety : Cleavage of the C-C bond between the ring and the carbohydrazide group would result in a fragment with m/z corresponding to the 2-methyltetrahydropyran cation.

    • Alpha-cleavage : The initial ionization is likely to occur on the oxygen atom of the pyran ring. Subsequent cleavage of the adjacent C-C bond (alpha-cleavage) is a common pathway for ethers.[8][9][10]

    • Cleavage within the carbohydrazide group : Fragmentation of the carbohydrazide side chain itself will also occur.

Data Summary Table:

m/z ValuePredicted Fragment IonStructural Implication
158[C₇H₁₄N₂O₂]⁺Molecular Ion
99[C₆H₁₁O]⁺Loss of ·CONHNH₂
85[C₅H₉O]⁺Loss of ·CH₃ and ·CONHNH₂
73[CONHNH₂]⁺Carbohydrazide cation
43[CH₃CO]⁺ or [C₃H₇]⁺Further fragmentation

The logical flow of the mass spectrometry analysis is as follows:

G A Sample Introduction & Ionization B Molecular Ion (M+) Detection (m/z = 158) A->B Confirms Molecular Formula C Fragmentation B->C D Fragment Ion Detection & Analysis C->D Separation by m/z E Structural Deduction D->E Interpretation of Fragment Peaks

Caption: Workflow for Mass Spectrometry analysis.

B. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • N-H Stretching : The N-H bonds of the hydrazide will exhibit characteristic stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.[11][12]

  • C-H Stretching : The sp³ C-H bonds of the methyl group and the tetrahydropyran ring will show absorptions just below 3000 cm⁻¹.

  • C=O Stretching (Amide I) : A strong, sharp absorption between 1640-1680 cm⁻¹ is expected for the carbonyl group of the carbohydrazide.[11][13][14]

  • N-H Bending (Amide II) : An absorption around 1520-1550 cm⁻¹ is characteristic of N-H bending.

  • C-O Stretching : The C-O-C ether linkage of the tetrahydropyran ring will produce a strong absorption in the 1050-1150 cm⁻¹ region.

Data Summary Table:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H StretchHydrazide (-NHNH₂)
2850-2960C-H StretchAlkane (ring and methyl)
1640-1680C=O StretchAmide I (Carbohydrazide)
1520-1550N-H BendAmide II (Carbohydrazide)
1050-1150C-O StretchEther (Tetrahydropyran)
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity. For a molecule of this complexity, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential.[15]

1. ¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will show signals for each unique proton in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.30s3H-CH₃Singlet due to no adjacent protons. Located at a quaternary carbon.
1.50-1.90m6H-CH₂- (ring)Complex multiplets for the three methylene groups of the pyran ring.
3.50-3.90m2H-OCH₂- (ring)Methylene group adjacent to the ring oxygen, expected to be downfield.
~4.50br s2H-NH₂Broad singlet for the terminal amine protons, exchangeable with D₂O.
~7.50br s1H-NH-Broad singlet for the amide proton, exchangeable with D₂O.

2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, will show a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[16]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~22CH₃-CH₃Methyl group carbon.
~23CH₂Ring C4Methylene carbon of the ring.
~25CH₂Ring C5Methylene carbon of the ring.
~35CH₂Ring C3Methylene carbon of the ring.
~65CH₂Ring C6 (-OCH₂-)Methylene carbon adjacent to the ring oxygen.
~85CRing C2Quaternary carbon of the ring, bonded to oxygen and the carbohydrazide.
~175CC=OCarbonyl carbon of the carbohydrazide, significantly downfield.

3. 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[1][17]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, typically through 2-3 bonds.[16] It will be used to trace the connectivity of the protons within the tetrahydropyran ring. For example, the protons of the -OCH₂- group at C6 will show correlations to the protons on the adjacent CH₂ group at C5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[18][19] This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[18] This is invaluable for connecting different spin systems and identifying quaternary carbons. Key expected HMBC correlations would be:

    • From the methyl protons to the quaternary carbon C2 and the carbonyl carbon.

    • From the amide NH proton to the carbonyl carbon.

    • From the ring protons to adjacent carbons, confirming the ring structure.

The integrated NMR analysis workflow is depicted below:

G A 1H NMR (Proton Environments) C COSY (H-H Connectivity) A->C D HSQC (Direct C-H Attachment) A->D B 13C NMR & DEPT (Carbon Skeleton) B->D F Final Structure Confirmation C->F E HMBC (Long-Range C-H Connectivity) D->E E->F

Caption: Integrated workflow for NMR-based structure elucidation.

III. Conclusion: A Unified Structural Narrative

The structure elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a systematic process of inquiry and validation. By combining a logical synthetic strategy with a multi-pronged spectroscopic analysis, a definitive and unambiguous structural assignment can be achieved. Mass spectrometry provides the molecular formula and key fragmentation clues. IR spectroscopy confirms the presence of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps out the atomic connectivity, providing the ultimate proof of structure. This guide provides the framework and the underlying causality for each experimental choice, empowering researchers to approach the characterization of novel heterocyclic compounds with confidence and scientific rigor.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules. [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2014). Proceedings of the Combustion Institute. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

  • FT-IR spectra of the ester 8 (p-TSAE) and the acyl hydrazide 9 (p-TSAH). (n.d.). ResearchGate. [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). (n.d.). Preprints.org. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). (n.d.). PrepChem.com. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary. [Link]

  • Getting the Most Out of HSQC and HMBC Spectra. (n.d.). ResearchGate. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Puget Sound. [Link]

  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). (n.d.). ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

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Exploratory

An In-depth Technical Guide to 2-methyltetrahydro-2H-pyran-2-carbohydrazide: Synthesis, Characterization, and Drug Development Potential

This technical guide provides a comprehensive overview of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, outlines detailed protocols for its synthesis and characterization, and explores its promising applications. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in experimental outcomes.

Molecular Overview and Physicochemical Properties

2-methyltetrahydro-2H-pyran-2-carbohydrazide is a carbohydrazide derivative featuring a tetrahydropyran ring, a common scaffold in medicinal chemistry known to enhance drug-like properties. The presence of the carbohydrazide functional group (-CONHNH2) imparts unique chemical reactivity, making it a valuable building block for the synthesis of more complex bioactive molecules.[1][2][3]

The fundamental properties of this compound are summarized below:

PropertyValueSource
Molecular Weight 158.201 g/mol [4]
Molecular Formula C7H14N2O2Derived
Purity Typically ≥97%[4]
InChI Key XOECOZDNFPORSW-UHFFFAOYNA-N[4]

These fundamental parameters are the cornerstone for all subsequent quantitative experimental work, from reaction stoichiometry calculations to the interpretation of analytical data.

Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is typically achieved through a two-step process starting from the corresponding carboxylic acid, 2-methyltetrahydro-2H-pyran-2-carboxylic acid. This precursor has a molecular weight of 144.17 g/mol and a molecular formula of C7H12O3.[5] The general synthetic approach is a well-established route for the preparation of carbohydrazides from their carboxylic acid or ester precursors.[6][7]

Synthetic Workflow

The overall synthetic process can be visualized as follows:

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis Carboxylic_Acid 2-methyltetrahydro-2H-pyran-2-carboxylic acid Ester Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate Carboxylic_Acid->Ester  CH3OH, H+ catalyst   Hydrazide 2-methyltetrahydro-2H-pyran-2-carbohydrazide Ester->Hydrazide  Hydrazine hydrate (NH2NH2·H2O)  

Caption: Synthetic workflow for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Detailed Experimental Protocol

Step 1: Esterification of 2-methyltetrahydro-2H-pyran-2-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1 equivalent) in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester. This can be further purified by column chromatography if necessary.

Step 2: Hydrazinolysis of the Methyl Ester

  • Reaction Setup: Dissolve the methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat for 12-24 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, the desired product, 2-methyltetrahydro-2H-pyran-2-carbohydrazide, often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Spectroscopic Characterization

The unambiguous identification and purity assessment of the synthesized 2-methyltetrahydro-2H-pyran-2-carbohydrazide relies on a combination of modern spectroscopic techniques.[6][8]

Characterization Workflow

Characterization_Workflow Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR  Structural Elucidation   FTIR FTIR Spectroscopy Synthesized_Compound->FTIR  Functional Group Analysis   MS Mass Spectrometry Synthesized_Compound->MS  Molecular Weight Verification   Purity_Confirmation Structural & Purity Confirmation NMR->Purity_Confirmation FTIR->Purity_Confirmation MS->Purity_Confirmation

Caption: Workflow for the spectroscopic characterization of the target compound.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the methylene protons of the tetrahydropyran ring, and the protons of the hydrazide group (-NH and -NH₂). The chemical shifts and coupling patterns will be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the hydrazide, the quaternary carbon of the tetrahydropyran ring attached to the methyl and hydrazide groups, and the remaining carbon atoms of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides crucial information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and amide N-H bonds.

  • C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Under electrospray ionization (ESI) conditions, the expected molecular ion peak [M+H]⁺ would be observed at m/z 159.11.

Applications in Drug Development

Carbohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][9] The carbohydrazide moiety is a key pharmacophore that can participate in hydrogen bonding and coordination with biological targets.[2]

The title compound, 2-methyltetrahydro-2H-pyran-2-carbohydrazide, can serve as a versatile intermediate for the synthesis of a variety of bioactive molecules, such as hydrazones, by condensation with various aldehydes and ketones.[6][8] These resulting hydrazones often exhibit enhanced biological activity.

Conclusion

This technical guide has provided a detailed overview of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, including its synthesis, characterization, and potential applications in the field of drug discovery. The protocols and data presented herein are intended to serve as a valuable resource for scientists engaged in medicinal chemistry research, facilitating the exploration of this and related compounds for the development of novel therapeutic agents.

References

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.[Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • (PDF) Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. ResearchGate. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

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Foundational

The Expanding Therapeutic Landscape of Carbohydrazide Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Introduction: The Versatile Carbohydrazide Scaffold Carbohydrazide and its derivatives represent a fascinating and highly versatile class of organic compounds that have garnered significant attention in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Carbohydrazide Scaffold

Carbohydrazide and its derivatives represent a fascinating and highly versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The core carbohydrazide structure, with its reactive hydrazone functional group, serves as a privileged scaffold for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds.[1][3] This inherent reactivity, coupled with the ability to readily modify peripheral substituents, has led to the development of carbohydrazide derivatives with a broad spectrum of biological activities.[1][2] These activities include potent antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant effects, making them promising candidates for the development of novel therapeutic agents.[1][2][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of carbohydrazide derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visually represent key concepts to facilitate a deeper understanding of this important class of molecules.

I. Synthesis of Carbohydrazide Derivatives: A Modular Approach

The synthesis of biologically active carbohydrazide derivatives typically follows a modular and highly adaptable synthetic strategy. The general approach involves the condensation of a carbohydrazide core with various aldehydes or ketones to form Schiff bases (hydrazones).[5] This reaction is often catalyzed by a few drops of a suitable acid, such as glacial acetic acid, in an alcoholic solvent.[1][2]

General Synthetic Protocol: Schiff Base Formation

A common and effective method for synthesizing carbohydrazide derivatives involves the reaction of a carbohydrazide with a substituted aldehyde.[2][5][6]

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives [6]

  • Preparation of Pyrazinoic Acid Hydrazide:

    • Hydrolyze and esterify pyrazinamide to obtain ethyl-pyrazinoate.

    • React the ethyl-pyrazinoate with hydrazine hydrate to yield pyrazinoic acid hydrazide.[6]

  • Condensation Reaction:

    • Dissolve the pyrazinoic acid hydrazide in a suitable solvent, such as ethanol.

    • Add an equimolar amount of the desired substituted aromatic aldehyde.[6]

    • Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture.[2]

    • Reflux the mixture for a specified period (e.g., 2-8 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[1][2]

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Filter the solid product, wash it with a cold solvent (e.g., ethanol), and dry it under a vacuum.[5]

    • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure carbohydrazide derivative.[6]

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[6]

Diagram: General Synthesis of Carbohydrazide Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions Carbohydrazide Carbohydrazide (R-CO-NH-NH2) Product Carbohydrazone Derivative (Schiff Base) Carbohydrazide->Product + Aldehyde Aldehyde/Ketone (R'-CHO / R'-CO-R'') Aldehyde->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Product

Caption: General reaction scheme for the synthesis of carbohydrazone derivatives.

II. Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[6] Carbohydrazide derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][6][7]

Mechanism of Action

The antimicrobial mechanism of carbohydrazide derivatives is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function. The hydrazone moiety can also interact with microbial enzymes, disrupting critical metabolic pathways. Modifications to the aromatic ring of the aldehyde or ketone reactant can significantly influence the lipophilicity and, consequently, the antimicrobial potency of the resulting derivative.[6]

Evaluation of Antimicrobial Activity

Several standardized in vitro methods are employed to assess the antimicrobial efficacy of newly synthesized compounds.[8][9][10]

Experimental Protocol: Agar Well Diffusion Method [6][8]

  • Preparation of Microbial Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10]

  • Plate Preparation:

    • Aseptically pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.[6]

    • Evenly spread the prepared microbial inoculum over the agar surface.

  • Well Creation and Sample Application:

    • Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile borer.[6]

    • Prepare solutions of the test compounds and a standard antibiotic (e.g., ofloxacin) at a known concentration (e.g., 250 µg/mL) in a suitable solvent like DMSO.[6]

    • Pipette a fixed volume of each test solution into the respective wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]

Diagram: Agar Well Diffusion Assay Workflow

G A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Agar Surface A->C B Pour Mueller-Hinton Agar Plates B->C D Create Wells in Agar C->D E Add Test Compounds & Control D->E F Incubate at 37°C for 24h E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the agar well diffusion antimicrobial assay.

III. Anticancer Activity: Targeting Proliferative Pathways

Carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[11][12] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling pathways and the induction of apoptosis.[13]

Mechanism of Action

The anticancer activity of some carbohydrazide derivatives has been linked to the inhibition of histone deacetylase 6 (HDAC6), an enzyme overexpressed in several cancers.[14] By inhibiting HDAC6, these compounds can modulate the acetylation of various cytoplasmic proteins, leading to cell cycle arrest and apoptosis in cancer cells.[14]

Evaluation of Anticancer Activity

The in vitro anticancer potential of carbohydrazide derivatives is commonly assessed using cytotoxicity assays on various human cancer cell lines.[15][16]

Experimental Protocol: MTT Assay for Cytotoxicity [17]

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a standard anticancer drug in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and IC₅₀ Determination:

    • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17]

Table 1: Representative Anticancer Activity of Carbohydrazide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2cMDA-MB-231 (Breast)33 ± 1[14]
Compound 2cMCF-10A (Non-malignant)>100[14]
Compound 8aLeukemia Cell LinesActive at 10⁻⁴ M[11]
Compound 7aVariousRemarkable Activity[12]
Compound 7bVariousRemarkable Activity[12]

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several carbohydrazide derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential as novel antiepileptic drugs.[18][19]

Evaluation of Anticonvulsant Activity

Preclinical evaluation of anticonvulsant activity is typically performed using animal models of seizures.

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests [18][19]

  • Animal Preparation:

    • Use appropriate animal models, such as mice or rats, and acclimatize them to the laboratory conditions.

  • Compound Administration:

    • Administer the test compounds and a standard anticonvulsant drug (e.g., phenytoin or carbamazepine) intraperitoneally or orally at various doses.

  • Induction of Seizures:

    • MES Test: After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes. The endpoint is the abolition of the tonic hind limb extension.

    • scPTZ Test: Administer a convulsant dose of pentylenetetrazole subcutaneously. The endpoint is the failure to observe clonic spasms for at least 5 seconds.

  • Observation and Data Analysis:

    • Observe the animals for the presence or absence of seizures and record the data.

    • Determine the median effective dose (ED₅₀) for each compound, which is the dose required to protect 50% of the animals from seizures.[18][19]

Table 2: Anticonvulsant Activity of Pyridine-3-carbohydrazide Derivatives [18][19]

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
RNH4113.4-
RNH1229.354.2

V. Anti-inflammatory Activity: Mitigating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Carbohydrazide derivatives have demonstrated significant anti-inflammatory potential.[20][21]

Evaluation of Anti-inflammatory Activity

In vitro assays are valuable for the initial screening of the anti-inflammatory properties of compounds.[22][23][24][25]

Experimental Protocol: Inhibition of Protein Denaturation [23][25]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the test compound at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer.

  • Induction of Denaturation:

    • Induce protein denaturation by heating the reaction mixture at a specific temperature (e.g., 70°C) for a set time.

  • Measurement and Calculation:

    • Cool the mixture and measure the absorbance (turbidity) at a specific wavelength (e.g., 660 nm).[23]

    • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.[21]

    • Calculate the percentage inhibition of protein denaturation.

VI. Antioxidant Activity: Quenching Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Carbohydrazide derivatives have been shown to possess significant antioxidant activity.[14][26][27][28]

Mechanism of Action

The antioxidant activity of carbohydrazide derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[29]

Evaluation of Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, simple, and reliable method for evaluating the free radical scavenging ability of compounds.[29][30][31]

Experimental Protocol: DPPH Radical Scavenging Assay [30][32]

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) at various concentrations.

  • Reaction and Incubation:

    • Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[32]

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.[30][32]

    • A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Diagram: DPPH Radical Scavenging Mechanism

G DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H (Carbohydrazide Derivative) Antioxidant_radical Antioxidant•

Caption: The reduction of the DPPH radical by an antioxidant.

VII. Conclusion and Future Directions

Carbohydrazide derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their straightforward synthesis, coupled with the ease of structural modification, allows for the fine-tuning of their biological activities. The diverse range of pharmacological effects, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties, underscores their potential to address a wide array of unmet medical needs.

Future research in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the carbohydrazide scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of promising carbohydrazide derivatives.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of carbohydrazide derivatives can be unlocked, paving the way for the development of the next generation of innovative medicines.

References

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  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry, 91-103.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2014). Molecules, 19(11), 18995-19018. Retrieved from [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. (2022). Molecules, 27(21), 7268. Retrieved from [Link]

  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (2019). ChemistrySelect, 4(34), 10103-10111. Retrieved from [Link]

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  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (2015). Letters in Drug Design & Discovery, 12(5), 375-381. Retrieved from [Link]

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  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
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Exploratory

theoretical studies on 2-methyltetrahydro-2H-pyran-2-carbohydrazide

An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Authored by: A Senior Application Scientist Foreword: Charting the In Silico Landscape of a Novel Heterocycle I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Authored by: A Senior Application Scientist

Foreword: Charting the In Silico Landscape of a Novel Heterocycle

In the modern drug discovery paradigm, the early-stage computational assessment of novel chemical entities has become indispensable.[1][2][3] This "in silico" approach allows for the cost-effective and rapid evaluation of a molecule's potential therapeutic value by predicting its structural, electronic, pharmacokinetic, and toxicological properties before resource-intensive synthesis and experimental testing.[4][5][6] This guide presents a comprehensive theoretical framework for the investigation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a molecule of significant interest due to its constituent tetrahydropyran and carbohydrazide moieties, both of which are prevalent in numerous biologically active compounds.[7][8][9]

The tetrahydropyran (THP) ring is a key structural motif in medicinal chemistry, often employed to enhance drug-like properties such as solubility and metabolic stability, and is a component of several approved drugs.[7][8] Similarly, carbohydrazide derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] The strategic combination of these two pharmacophores in 2-methyltetrahydro-2H-pyran-2-carbohydrazide warrants a thorough theoretical examination to unlock its potential as a therapeutic agent.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the methodologies and rationale behind a robust computational workflow designed to elucidate the physicochemical properties and potential biological activity of this novel compound. We will delve into quantum chemical calculations, molecular docking simulations, and ADMET profiling, providing a holistic in silico assessment.

Molecular Structure and Conformational Landscape

The foundational step in any theoretical study is the accurate determination of the molecule's three-dimensional structure and its most stable conformations. The conformational flexibility of the tetrahydropyran ring and the rotatable bonds of the carbohydrazide side chain significantly influence the molecule's overall shape and, consequently, its interaction with biological targets.

Initial Structure Generation and Optimization

An initial 2D sketch of 2-methyltetrahydro-2H-pyran-2-carbohydrazide will be converted into a 3D structure using molecular modeling software. A subsequent geometry optimization is crucial to obtain a low-energy, stable structure. This is typically performed using molecular mechanics force fields initially, followed by more accurate quantum mechanical methods.

Conformational Analysis

A systematic conformational search is necessary to identify the global minimum and other low-energy conformers. This is critical as the bioactive conformation may not be the absolute lowest energy state. The potential energy surface of the molecule will be scanned by systematically rotating the key dihedral angles.

Protocol for Conformational Analysis:

  • Initial Optimization: The 3D structure of 2-methyltetrahydro-2H-pyran-2-carbohydrazide will be optimized using a suitable molecular mechanics force field (e.g., MMFF94).

  • Systematic Search: A systematic search will be performed by rotating the single bonds, particularly the C-C bond connecting the ring and the carbohydrazide group, and the C-N and N-N bonds of the hydrazide moiety.

  • Quantum Mechanical Refinement: The geometries of the identified low-energy conformers will be further optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)) to obtain more accurate energy values.[11][12]

  • Boltzmann Population Analysis: The relative populations of the stable conformers at a given temperature will be calculated using the Boltzmann distribution to identify the most probable conformations.

Quantum Chemical Insights via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules.[11][13] By analyzing the electron density, DFT can provide valuable insights into a molecule's stability, reactivity, and intermolecular interactions.[12][14]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly with biological receptors. Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions represent electron-deficient areas (electrophilic).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S)S = 1 / ηA measure of reactivity.
Electrophilicity Index (ω)ω = χ2 / 2ηA measure of electrophilic power.

Table 1: Key Global Reactivity Descriptors Derived from DFT.

Experimental Protocol for DFT Calculations:

  • Software: A widely used quantum chemistry software package like Gaussian or ORCA will be employed.[13]

  • Method: The B3LYP hybrid functional is a common choice for its balance of accuracy and computational cost.[12]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for a good description of the electronic structure.

  • Calculations: Single-point energy calculations will be performed on the optimized geometries to obtain HOMO and LUMO energies, and subsequently, the global reactivity descriptors. MEP maps will also be generated.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Outputs for Analysis mol_structure Optimized 3D Structure dft_calc Quantum Chemical Calculation mol_structure->dft_calc Input Geometry homo_lumo HOMO/LUMO Energies dft_calc->homo_lumo mep Molecular Electrostatic Potential dft_calc->mep reactivity Global Reactivity Descriptors homo_lumo->reactivity

Elucidating Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[15][17]

Target Identification

Given the pharmacological profiles of tetrahydropyran and carbohydrazide derivatives, potential biological targets could include enzymes such as cyclooxygenases (for anti-inflammatory activity) or various kinases and proteases implicated in cancer.[7][9][18] A literature review and bioinformatics tools can help in prioritizing potential targets.

Docking Simulation

The docking process involves preparing the ligand and receptor structures, defining the binding site, and running the docking algorithm to generate and score different binding poses.

Experimental Protocol for Molecular Docking:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[19][20]

  • Ligand Preparation:

    • Use the optimized 3D structure of 2-methyltetrahydro-2H-pyran-2-carbohydrazide from the DFT calculations.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the co-crystallized ligand or identified through binding site prediction tools.

    • Generate a grid box that encompasses the binding site.

  • Docking Run:

    • Use a docking program such as AutoDock or Schrödinger's Glide.[16][21]

    • The program will generate multiple binding poses of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (an estimation of binding affinity).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Prepare Receptor (from PDB) grid_gen Define Binding Site & Generate Grid receptor_prep->grid_gen ligand_prep Prepare Ligand (Optimized Structure) run_docking Run Docking Algorithm ligand_prep->run_docking grid_gen->run_docking analyze_poses Analyze Binding Poses & Scores run_docking->analyze_poses visualize Visualize Interactions analyze_poses->visualize

In Silico ADMET Profiling for Drug-Likeness

A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties and an acceptable safety profile.[22] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds that are likely to fail in later stages.[6][23]

Physicochemical Properties and Lipinski's Rule of Five

Basic physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors, and acceptors are fundamental to a drug's absorption. Lipinski's Rule of Five provides a set of guidelines for orally available drugs.

Pharmacokinetic Predictions

Computational models can predict various pharmacokinetic parameters:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

  • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.[22]

Protocol for ADMET Prediction:

  • Select Tools: Utilize web-based servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.[23]

  • Input Structure: Provide the 2D or 3D structure of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

  • Run Predictions: The software will calculate a wide range of ADMET properties based on its built-in models.

  • Analyze and Interpret: Compare the predicted properties against the acceptable ranges for drug candidates.

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular WeightTo be calculated< 500 g/mol
logPTo be calculated< 5
H-bond DonorsTo be calculated< 5
H-bond AcceptorsTo be calculated< 10
Blood-Brain Barrier PermeabilityTo be calculatedYes/No
hERG InhibitionTo be calculatedNo
Ames MutagenicityTo be calculatedNo

Table 2: A Template for Summarizing Predicted ADMET Properties.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth investigation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. By employing a multi-faceted computational approach encompassing conformational analysis, DFT calculations, molecular docking, and ADMET prediction, a robust profile of this novel molecule can be generated.

The insights gained from these theoretical studies will be instrumental in:

  • Understanding the fundamental electronic and structural properties of the molecule.

  • Identifying its potential biological targets and mechanism of action.

  • Assessing its drug-likeness and potential liabilities early in the discovery process.

The results of this in silico investigation will provide a strong foundation for guiding the future synthesis, experimental validation, and optimization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide and its derivatives, ultimately accelerating its potential journey from a theoretical concept to a therapeutic candidate.

References

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Foundational

The Pyran-2-one Core: A Historical and Synthetic Guide for the Modern Chemist

Abstract The 2H-pyran-2-one (or α-pyrone) scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products and pharmacologically active compounds.[1][2] Its unique co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-pyran-2-one (or α-pyrone) scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products and pharmacologically active compounds.[1][2] Its unique conjugated lactone system imparts distinct reactivity, making it both a valuable synthetic target and a versatile building block for more complex molecular architectures.[3] This in-depth technical guide navigates the rich history of pyran-2-one derivatives, from their initial discovery in the 19th century to the elucidation of their intricate biosynthetic pathways and the evolution of sophisticated synthetic strategies. We will explore the seminal discoveries, the logic behind key experimental choices, and provide detailed protocols for foundational synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive understanding of this pivotal heterocyclic core.

Early Encounters and Foundational Syntheses: The Dawn of Pyran-2-one Chemistry

The story of pyran-2-ones begins not with the parent heterocycle, but with its more complex derivatives, unearthed through the burgeoning field of organic chemistry in the 19th century.

Dehydroacetic Acid: An Unexpected Dimerization

One of the earliest encounters with a pyran-2-one derivative was the isolation of dehydroacetic acid (DHA) (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). First isolated in 1866 through the pyrolysis of ethyl acetoacetate, its correct structure as a pyrone derivative was a subject of study for some time.[4] This reaction, a self-condensation, highlighted the propensity of simple keto-esters to form these stable six-membered rings. Today, DHA is synthesized industrially and recognized for its antimicrobial and preservative properties, finding use in cosmetics, personal care products, and as a plasticizer.[5][6]

The synthesis of DHA can be achieved through the base-catalyzed dimerization of diketene or the self-condensation of ethyl acetoacetate.[7][8] The latter provides a classic illustration of pyran-2-one formation.

Experimental Protocol: Synthesis of Dehydroacetic Acid from Ethyl Acetoacetate

Causality: This procedure relies on the self-condensation of ethyl acetoacetate. The use of sodium bicarbonate as a mild base facilitates the initial deprotonation of the active methylene group, initiating a cascade of Michael addition and intramolecular cyclization/dehydration steps to form the stable pyran-2-one ring. A partial condenser is used to selectively remove the ethanol byproduct, driving the equilibrium towards product formation.

Procedure:

  • Fit a 250 mL round-bottomed flask with a thermometer and a fractional distillation setup equipped with a partial condenser.

  • Charge the flask with 100 g of freshly distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate.[8]

  • Heat the mixture to maintain a gentle boil of the toluene in the partial condenser. Continue heating until the temperature of the reaction mixture reaches 200–210°C (approximately 7-8 hours).[8]

  • During this period, ethanol will be collected as the distillate.

  • While still hot, transfer the dark brown reaction mixture to a distillation flask.

  • Distill under reduced pressure. Collect the fraction boiling between 128-140°C at 12 mm Hg.

  • The crude dehydroacetic acid is obtained as a solid upon cooling. Recrystallize from ethanol to yield pure, white crystals (m.p. 108-110°C).[8]

The Pechmann Condensation: A Gateway to Coumarins

In 1883, the German chemist Hans von Pechmann reported a landmark reaction that provided a straightforward route to coumarins (benzo-α-pyrones).[9][10] The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[9] This reaction was a pivotal moment, not just for coumarin chemistry, but for the broader field of pyran-2-one synthesis, as it established a general and reliable strategy for constructing the α-pyrone ring fused to an aromatic system.

The mechanism, typically catalyzed by strong acids like sulfuric acid, begins with a transesterification between the phenol and the β-ketoester.[9] This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenol ring, and subsequent dehydration to yield the coumarin product.[9][11]

Logical Workflow: The Pechmann Condensation

Pechmann_Condensation cluster_reactants Reactants cluster_process Reaction Cascade phenol Phenol transesterification Transesterification phenol->transesterification H+ Catalyst ketoester β-Ketoester ketoester->transesterification H+ Catalyst cyclization Intramolecular Electrophilic Attack transesterification->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration product Coumarin (Benzo-pyran-2-one) dehydration->product

Caption: Logical flow of the Pechmann condensation for coumarin synthesis.

Nature's Blueprint: Discovery of Pyran-2-one Natural Products and their Biosynthesis

While early chemists were constructing pyran-2-ones in the lab, nature had been perfecting their synthesis for millennia. The discovery of naturally occurring pyran-2-ones opened new avenues in medicinal chemistry and provided profound insights into the metabolic machinery of fungi and plants.

Mycotoxins and the Polyketide Pathway

Some of the most prominent pyran-2-one natural products were first identified as mycotoxins, secondary metabolites produced by fungi. Patulin, a mycotoxin produced by Aspergillus, Penicillium, and Byssochlamys species, is a fused furo-pyran-2-one first isolated in the 1940s and initially investigated as an antibiotic.[12][13] Similarly, penicillic acid, another polyketide-derived mycotoxin, features a related open-chain structure that exists in equilibrium with a pyran-2-one form.[13][14]

The biosynthesis of these compounds was a long-standing puzzle. A major breakthrough came with the study of 6-methylsalicylic acid (6-MSA), a key intermediate in the biosynthesis of patulin.[15][16] Research, notably pioneered by A.J. Birch, elucidated that 6-MSA is assembled not from pre-existing aromatic precursors, but from simple acetate units via the polyketide pathway . This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a large, multi-domain enzyme known as a polyketide synthase (PKS).[16][17] The enzyme 6-methylsalicylic acid synthase (6-MSAS) catalyzes the formation of 6-MSA from one acetyl-CoA and three malonyl-CoA units, which is then further processed to form mycotoxins like patulin.[15][18]

Biosynthetic Pathway: Formation of 6-MSA

Polyketide_Pathway acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) e.g., 6-MSAS acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Enzyme-Bound Polyketide Chain pks->polyketide_chain Iterative Condensation cyclization Intramolecular Cyclization & Aromatization polyketide_chain->cyclization msa 6-Methylsalicylic Acid (6-MSA) cyclization->msa Release from Enzyme

Caption: Simplified overview of the polyketide pathway to 6-methylsalicylic acid.

The Evolution of Synthetic Strategy: From Classical to Catalytic

Inspired by the structural diversity of natural pyran-2-ones and driven by the demands of medicinal chemistry, the synthetic toolkit for their construction has expanded dramatically since the foundational work of Pechmann.

Building the Parent Ring: Synthesis of α-Pyrone

The unsubstituted parent compound, 2H-pyran-2-one (α-pyrone), is a valuable starting material for creating more complex structures, particularly through Diels-Alder reactions.[19] A classical and effective laboratory-scale synthesis involves the decarboxylation of coumalic acid, which itself can be prepared from the readily available biorenewable feedstock, malic acid.[20][21] The pyrolysis of coumalic acid, often over copper turnings, provides a direct route to the parent α-pyrone.[19]

Experimental Protocol: Synthesis of α-Pyrone from Coumalic Acid

Causality: This reaction is a thermal decarboxylation. The high temperature (650-670°C) provides the activation energy needed to extrude carbon dioxide from coumalic acid. The copper turnings act as a heat transfer agent and may play a catalytic role in facilitating the decarboxylation on their surface. The reaction is performed under high vacuum to allow the volatile α-pyrone product to distill away from the reaction zone immediately upon formation, preventing decomposition.

Procedure:

  • Assemble a horizontal pyrolysis apparatus consisting of a flask for the starting material, a Vycor tube packed with copper turnings situated in a tube furnace, and a series of cold traps connected to a high-vacuum pump.[19]

  • Place coumalic acid (e.g., 37.5 g) in the initial flask.[19]

  • Evacuate the system to a pressure below 5 mm Hg.

  • Heat the Vycor tube to 650–670°C.

  • Gently heat the flask containing coumalic acid to 180°C, slowly increasing to 215°C, allowing it to sublime into the hot tube.[19]

  • The α-pyrone product will distill and collect in the ice-cooled receivers as a pale yellow oil.

  • Purify the crude product by vacuum distillation to yield colorless α-pyrone (b.p. 110°C at 26 mm Hg).[19]

The Modern Era: Transition Metal Catalysis and Beyond

The late 20th and early 21st centuries have witnessed a revolution in synthetic methodology, with transition metal catalysis at the forefront. These modern methods offer unprecedented efficiency, regioselectivity, and functional group tolerance for the synthesis of substituted pyran-2-ones.

  • Palladium-Catalyzed Reactions: Palladium catalysis has proven particularly powerful. Strategies include the carbonylative cross-coupling of cyclobutenones, the coupling of alkynylzinc reagents with haloacrylic acids followed by lactonization, and the oxidative annulation of acrylic derivatives with internal alkynes.[1] These methods allow for the precise installation of various substituents onto the pyran-2-one core.[22]

  • Gold and Rhodium Catalysis: Gold(I) catalysts have been employed for the rearrangement of β-alkynylpropiolactones and the cascade reactions of terminal alkynes with propiolic acids to yield α-pyrones.[22] Rhodium catalysts can achieve the oxidative coupling of acrylic acids with alkynes via C-H bond cleavage.[1]

  • Organocatalysis: More recently, metal-free organocatalytic approaches have emerged as a sustainable alternative. N-Heterocyclic Carbenes (NHCs), for instance, can catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones to furnish highly functionalized 2H-pyran-2-ones under mild conditions.[2]

This continuous evolution of synthetic methods underscores the enduring importance of the pyran-2-one scaffold. From its early discovery through serendipitous condensation reactions to its status as a target for cutting-edge catalytic methods, the history of the pyran-2-one is a testament to the progress of organic chemistry. The insights gained from both its natural origins and its synthetic accessibility continue to fuel innovation in drug discovery and materials science.

Quantitative Data Summary

CompoundDiscovery/Synthesis YearMethod/SourceKey SignificanceReference
Dehydroacetic Acid1866Pyrolysis of ethyl acetoacetateEarly isolation of a synthetic pyran-2-one derivative.[4]
Coumarin1883Pechmann Condensation (Phenol + β-ketoester)Foundational synthesis for benzo-pyran-2-ones.[9][10]
Patulin~1943Isolated from Penicillium patulumNaturally occurring mycotoxin; spurred biosynthetic studies.[12]
6-Methylsalicylic Acid-Biosynthesis via Polyketide PathwayKey intermediate in mycotoxin biosynthesis.[16][18]
α-Pyrone-Decarboxylation of Coumalic AcidSynthesis of the parent, versatile building block.[19]

References

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  • Bejenari, M., Spedtsberg, E. M. L., Mathiesen, J., Jeppesen, A. C., Cernat, L., Toussaint, A., Apostol, C., Stoianov, V., Pedersen, T. B., Nielsen, M. R., & Sørensen, J. L. (2024). First-class – biosynthesis of 6-MSA and bostrycoidin type I polyketides in Yarrowia lipolytica. Frontiers in Fungal Biology, 5. Retrieved from [Link]

  • Bejenari, M., Spedtsberg, E. M. L., Mathiesen, J., Jeppesen, A. C., Cernat, L., Toussaint, A., Apostol, C., Stoianov, V., Pedersen, T. B., Nielsen, M. R., & Sørensen, J. L. (2024). First-class - biosynthesis of 6-MSA and bostrycoidin type I polyketides in Yarrowia lipolytica. ResearchGate. Retrieved from [Link]

  • Dehydroacetic acid. (n.d.). Grokipedia. Retrieved from [Link]

  • Bejenari, M., et al. (2024). Biosynthesis of 6-MSA and bostrycoidin type I polyketides in Yarrowia lipolytica. Frontiers in Fungal Biology, 5. Retrieved from [Link]

  • Pechmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Moeller, F., & Waldvogel, S. R. (2024). Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid. Green Chemistry. Retrieved from [Link]

  • Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Dobler, D., et al. (2023). Synthesis of 2-Pyrones from Renewable Resources. Synlett. Retrieved from [Link]

  • α-PYRONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 2-Pyrone Starting from Renewable Resources. (2023). ResearchGate. Retrieved from [Link]

  • Scheme 1. Overview of biosynthetic hypotheses leading to 6-methylsalicylic acid (6-MSA, 1). (n.d.). ResearchGate. Retrieved from [Link]

  • Hypothetical reaction pathway for the formation of 6-methylsalicylic... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Pyrone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lee, H., & Kim, S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 6825-6852. Retrieved from [Link]

  • Gattermann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dehydroacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pechmann coumarin synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. (2025). ResearchGate. Retrieved from [Link]

  • Patulin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Laich, F., Fierro, F., & Martín, J. F. (2002). Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum. Applied and Environmental Microbiology, 68(3), 1211–1219. Retrieved from [Link]

  • Gattermann-Koch Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Wilson, D. M. (1976). Patulin and Penicillic Acid. In Mycotoxins and Other Fungal Related Food Problems (pp. 90-109). American Chemical Society. Retrieved from [Link]

  • Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simultaneous production of penicillic acid and patulin by a Penicillium species isolated from Cheddar cheese. (1978). ResearchGate. Retrieved from [Link]

  • Synthesis of coumarin by Pechman reaction -A Review. (2018). ResearchGate. Retrieved from [Link]

  • Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry, 12, 571–588. Retrieved from [Link]

  • Olivigni, F. J., & Bullerman, L. B. (1978). Production of penicillic acid and patulin by an atypical Penicillium roqueforti isolate. Applied and Environmental Microbiology, 35(2), 435–438. Retrieved from [Link]

  • α-Pyrones. II. The Synthesis of α-Pyrones From α,β-Unsaturated Aldehydes. Part II. (1972). ResearchGate. Retrieved from [Link]

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  • Biosynthesis of α-pyrones. (2016). ResearchGate. Retrieved from [Link]

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  • 2 H -Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. (2022). ResearchGate. Retrieved from [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2022). MDPI. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Synthetic Utility of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide: A Guide for the Research Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern organic synthesis, the quest for novel scaffolds that offer a blend of conformational rigidity, chirality, and versatile chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the quest for novel scaffolds that offer a blend of conformational rigidity, chirality, and versatile chemical handles is perpetual. 2-Methyltetrahydro-2H-pyran-2-carbohydrazide emerges as a compelling, albeit underexplored, building block for the synthesis of complex molecules. Its structure, featuring a stereogenic center at the C2 position, a reactive hydrazide moiety, and the stable tetrahydropyran ring, presents a unique platform for the construction of diverse heterocyclic systems and for applications in asymmetric synthesis.

This guide provides a comprehensive overview of the synthesis and potential applications of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. Drawing upon established principles of organic chemistry and analogous transformations, we present detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science to harness the synthetic potential of this intriguing molecule. While direct literature on this specific carbohydrazide is sparse, the protocols herein are built upon a solid foundation of well-documented reactions of its precursors and related carbohydrazide derivatives.

PART I: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

The most direct and logical synthetic route to 2-methyltetrahydro-2H-pyran-2-carbohydrazide involves the hydrazinolysis of its corresponding ester, methyl 2-methyltetrahydro-2H-pyran-2-carboxylate. This two-step sequence begins with the synthesis of the parent carboxylic acid or ester.

Synthesis of the Precursor: 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid and its Ester

The synthesis of the tetrahydropyran-2-carboxylic acid core can be achieved through various methods, including the oxidation of corresponding aldehydes or cyclization reactions.[1][2] A common approach involves the preparation of the corresponding ester, which can then be either hydrolyzed to the acid or directly converted to the hydrazide. Both enantiomers of 2-methyltetrahydro-2H-pyran-2-carboxylic acid are commercially available, offering a direct entry point for enantioselective synthesis.[3][4]

Protocol 1: Esterification of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a key intermediate for hydrazide formation.

  • Materials:

    • 2-Methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq)

    • Methanol (as solvent)

    • Sulfuric acid (catalytic amount, e.g., 0.05 eq)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve 2-methyltetrahydro-2H-pyran-2-carboxylic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

Hydrazinolysis of the Ester to Yield the Target Carbohydrazide

The conversion of an ester to a carbohydrazide via hydrazinolysis is a robust and widely used transformation.[5][6] The reaction proceeds via nucleophilic acyl substitution, where hydrazine acts as the nucleophile attacking the electrophilic carbonyl carbon of the ester.

Hydrazinolysis Ester Methyl 2-methyltetrahydro- 2H-pyran-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product 2-Methyltetrahydro-2H-pyran- 2-carbohydrazide Intermediate->Product Elimination of Methoxide Methanol Methanol (byproduct) Intermediate->Methanol

Protocol 2: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

This protocol details the conversion of the methyl ester to the desired carbohydrazide.

  • Materials:

    • Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq)

    • Hydrazine hydrate (excess, e.g., 5-10 eq)

    • Ethanol (as solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Dissolve methyl 2-methyltetrahydro-2H-pyran-2-carboxylate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the disappearance of the starting ester by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethanol/ether mixture) to afford pure 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

PART II: Applications in Organic Synthesis

The unique structural features of 2-methyltetrahydro-2H-pyran-2-carbohydrazide open up avenues for its application in two key areas: the synthesis of novel heterocyclic compounds and as a chiral auxiliary in asymmetric reactions.

A Versatile Precursor for Heterocyclic Synthesis

Carbohydrazides are well-established precursors for a wide array of nitrogen-containing heterocycles. The terminal -NH2 group of the hydrazide can act as a nucleophile in condensation reactions with various electrophiles, leading to the formation of five- and six-membered rings.

Heterocyclic_Synthesis cluster_0 Starting Material cluster_1 Reactants & Resulting Heterocycles Carbohydrazide 2-Methyltetrahydro-2H-pyran- 2-carbohydrazide Pyrazole Pyrazole Derivative Carbohydrazide->Pyrazole Condensation Oxadiazole 1,3,4-Oxadiazole Derivative Carbohydrazide->Oxadiazole Cyclization Thiadiazole 1,3,4-Thiadiazole Derivative Carbohydrazide->Thiadiazole Cyclization Diketone 1,3-Diketone Diketone->Pyrazole Isocyanate Isocyanate Isocyanate->Oxadiazole CS2 Carbon Disulfide CS2->Thiadiazole

Protocol 3: Synthesis of a Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a pyrazole ring system, a common motif in medicinal chemistry, through the condensation of the carbohydrazide with a 1,3-dicarbonyl compound.

  • Materials:

    • 2-Methyltetrahydro-2H-pyran-2-carbohydrazide (1.0 eq)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

    • Ethanol or acetic acid (as solvent)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve the carbohydrazide and the 1,3-dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Potential as a Chiral Auxiliary

The presence of a stereogenic center at the C2 position makes 2-methyltetrahydro-2H-pyran-2-carbohydrazide an attractive candidate for use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The tetrahydropyran ring provides a conformationally biased environment that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Table 1: Comparison of Common Chiral Auxiliaries

Chiral AuxiliaryKey FeaturesTypical Applications
Evans' OxazolidinonesRigid five-membered ring, predictable stereochemical outcomes.Aldol reactions, alkylations, conjugate additions.
Samp/Ramp HydrazonesFormation of chiral hydrazones from aldehydes and ketones.Asymmetric α-alkylation of carbonyl compounds.
CamphorsultamsBicyclic sulfonamide, high diastereoselectivity.Diels-Alder reactions, conjugate additions.
2-Methyltetrahydro-2H-pyran-2-carbohydrazide (Hypothesized) Chiral tetrahydropyran scaffold, potential for hydrogen bonding.Asymmetric alkylations, aldol reactions, Diels-Alder reactions.

Proposed Application: Asymmetric Alkylation

A potential application of (S)- or (R)-2-methyltetrahydro-2H-pyran-2-carbohydrazide is in the asymmetric α-alkylation of a carboxylic acid. The carboxylic acid would first be coupled to the chiral hydrazide to form a diacylhydrazine. Deprotonation with a strong base would generate a chiral enolate, which would then be alkylated. The bulky and conformationally restricted tetrahydropyran group is expected to direct the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess. Subsequent cleavage of the N-N bond would release the chiral α-alkylated carboxylic acid.

Asymmetric_Alkylation Start Prochiral Carboxylic Acid + Chiral Hydrazide Coupling Coupling Reaction (e.g., DCC, EDC) Start->Coupling Diacylhydrazine Chiral Diacylhydrazine Coupling->Diacylhydrazine Deprotonation Deprotonation (e.g., LDA) Diacylhydrazine->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Product Diastereomerically Enriched Alkylated Product Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary Alkylated_Product->Cleavage Final_Product Chiral α-Alkylated Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Hydrazide Cleavage->Recovered_Auxiliary

Conclusion and Future Outlook

2-Methyltetrahydro-2H-pyran-2-carbohydrazide represents a promising yet underutilized tool in the synthetic organic chemist's arsenal. Its straightforward synthesis from readily available precursors, coupled with the versatile reactivity of the carbohydrazide moiety and the inherent chirality of the tetrahydropyran scaffold, positions it as a valuable building block for future synthetic endeavors. The protocols and conceptual applications outlined in this guide are intended to serve as a foundation for further exploration. It is anticipated that future research will uncover novel applications of this compound in the synthesis of biologically active molecules and advanced materials, solidifying its place as a valuable component in the ever-expanding world of organic synthesis.

References

  • G. G. G. Brenna, E., Fronza, G., Fuganti, C., Gatti, F. G., Serra, S., & Zardoni, E. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 25(11), 2642. [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • ResearchGate. (2020, November 17). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Conversion by Hydrazinolysis of Tetrahydropyridine Ester Derivatives into 1-Ammoniotetrahydropyridine 6-oxide Derivatives. [Link]

  • HETEROCYCLES. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. 77(2), 741-766. [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (2024, June 2). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). [Link]

  • ChemSynthesis. (2025, May 20). 2-methyltetrahydro-2H-pyran - 10141-72-7. [Link]

  • Semantic Scholar. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. [Link]

  • Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • National Institutes of Health. (n.d.). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. [Link]

  • Frontiers in Chemistry. (2020). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. 8, 593. [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

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Application

Application Note: Protocol for Derivatization of Carbonyl-Containing Compounds with 2-methyltetrahydro-2H-pyran-2-carbohydrazide for Enhanced LC-MS Analysis

Audience: Researchers, scientists, and drug development professionals in analytical chemistry, metabolomics, and pharmaceutical sciences. Introduction: A Novel Reagent for Enhanced Carbonyl Analysis The sensitive and acc...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in analytical chemistry, metabolomics, and pharmaceutical sciences.

Introduction: A Novel Reagent for Enhanced Carbonyl Analysis

The sensitive and accurate quantification of carbonyl-containing compounds, such as aldehydes and ketones, is of paramount importance in numerous fields, including disease biomarker discovery, environmental analysis, and pharmaceutical stability testing. However, these molecules often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) systems.[1][2] Chemical derivatization is a powerful strategy to overcome these analytical challenges by introducing a chemical tag that enhances the analyte's physicochemical properties.[1]

Hydrazine-based reagents are widely employed for the derivatization of carbonyls, reacting to form stable hydrazones.[2][3] This application note introduces a detailed protocol for the use of 2-methyltetrahydro-2H-pyran-2-carbohydrazide , a novel derivatizing agent designed for LC-MS applications. The incorporation of the 2-methyltetrahydropyran moiety is intended to improve the chromatographic separation of derivatized analytes and enhance their detection. This protocol provides a comprehensive, step-by-step guide for the derivatization of carbonyl compounds, ensuring reproducible and reliable results.

The Scientific Rationale: Mechanism and Advantages

The derivatization of carbonyl compounds with 2-methyltetrahydro-2H-pyran-2-carbohydrazide proceeds via a well-established nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazide group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative, as depicted in the reaction scheme below. This reaction is typically catalyzed by a weak acid.[1]

The resulting hydrazone derivative possesses several advantages for LC-MS analysis:

  • Enhanced Ionization: The presence of nitrogen atoms in the hydrazone linkage can facilitate protonation, leading to improved ionization efficiency in positive-ion electrospray ionization (ESI) mode.

  • Improved Chromatographic Resolution: The 2-methyltetrahydropyran group increases the hydrophobicity of the analyte, which can lead to better retention and separation on reversed-phase columns.[2]

  • Increased Stability: The conversion of volatile and potentially unstable aldehydes and ketones into more stable hydrazones allows for more robust sample handling and analysis.

Experimental Protocol: Derivatization of Carbonyl Compounds

This protocol is designed for the derivatization of a standard solution of carbonyl compounds. It can be adapted for various sample matrices, although sample preparation and cleanup may be required to remove interfering substances.

Materials and Reagents
  • Derivatization Reagent: 2-methyltetrahydro-2H-pyran-2-carbohydrazide (Purity ≥97%)

  • Carbonyl Standard(s): e.g., a mixture of aldehydes and ketones of interest

  • Solvent: Acetonitrile (LC-MS grade)

  • Acid Catalyst: Acetic acid (Glacial, analytical grade)

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined caps

  • Heating Block or Water Bath

  • Vortex Mixer

  • Pipettes and Tips

Preparation of Solutions
  • Derivatization Reagent Stock Solution (10 mg/mL): Dissolve 10 mg of 2-methyltetrahydro-2H-pyran-2-carbohydrazide in 1 mL of acetonitrile. This solution should be prepared fresh.

  • Carbonyl Standard Stock Solution (1 mg/mL): Prepare a stock solution of the carbonyl standard(s) in acetonitrile.

  • Acid Catalyst Solution (5% v/v Acetic Acid in Acetonitrile): Add 50 µL of glacial acetic acid to 950 µL of acetonitrile.

Step-by-Step Derivatization Procedure
  • Sample Preparation: In a 2 mL amber glass vial, add 100 µL of the carbonyl standard solution.

  • Addition of Derivatization Reagent: Add 200 µL of the 2-methyltetrahydro-2H-pyran-2-carbohydrazide stock solution to the vial.

  • Addition of Catalyst: Add 50 µL of the 5% acetic acid solution to the reaction mixture. The final concentration of acetic acid will be approximately 1%.

  • Incubation: Securely cap the vial and vortex briefly. Place the vial in a heating block or water bath set at 60°C for 60 minutes. Optimization of temperature (room temperature to 80°C) and time (30-120 minutes) may be necessary for specific analytes.[4][5][6]

  • Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature. Dilute the sample as needed with the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile) prior to injection.

Workflow Diagram

Derivatization_Workflow cluster_prep Solution Preparation cluster_protocol Derivatization Protocol Reagent Derivatization Reagent (10 mg/mL in ACN) AddReagent Add 200 µL Derivatization Reagent Standard Carbonyl Standard (1 mg/mL in ACN) Start Add 100 µL Carbonyl Standard to Vial Catalyst Acid Catalyst (5% Acetic Acid in ACN) AddCatalyst Add 50 µL Acid Catalyst Start->AddReagent AddReagent->AddCatalyst Incubate Incubate at 60°C for 60 min AddCatalyst->Incubate Cool Cool to Room Temperature Incubate->Cool Dilute Dilute for LC-MS Analysis Cool->Dilute End Inject into LC-MS System Dilute->End

Caption: Workflow for the derivatization of carbonyl compounds.

Quantitative Data Summary

ParameterRecommended ValueRange for Optimization
Reagent Concentration 10 mg/mL5-20 mg/mL
Carbonyl Concentration 1 mg/mLDependent on sample
Catalyst Concentration 1% (final)0.5-2% (final)
Reaction Temperature 60°CRoom Temperature - 80°C
Reaction Time 60 minutes30-120 minutes

LC-MS Analysis and Data Interpretation

The derivatized samples can be analyzed using a standard reversed-phase LC-MS system. A C18 column is typically suitable for separating the hydrazone derivatives. The mobile phase can consist of water and acetonitrile or methanol with a small amount of formic acid to aid in protonation.

The expected mass of the derivatized analyte can be calculated as follows:

[M+H]⁺ = [M_carbonyl + M_reagent - M_H₂O + H]⁺

Where:

  • M_carbonyl is the mass of the carbonyl compound

  • M_reagent is the mass of 2-methyltetrahydro-2H-pyran-2-carbohydrazide (158.20 g/mol )

  • M_H₂O is the mass of water (18.02 g/mol )

Conclusion and Further Applications

This application note provides a robust and detailed protocol for the derivatization of carbonyl compounds using 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This method offers a valuable tool for researchers seeking to enhance the sensitivity and reliability of carbonyl analysis by LC-MS. The protocol can be adapted for a wide range of applications, including metabolomics research, food and beverage quality control, and the analysis of environmental contaminants.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. National Institutes of Health. Available at: [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. University of Wollongong. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health. Available at: [Link]

  • Optimization of the derivatization reaction using an eight-point... ResearchGate. Available at: [Link]

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. National Institutes of Health. Available at: [Link]

  • Derivatization reaction optimization. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. IP-Online. Available at: [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. Available at: [Link]

  • The optimization of the derivatization conditions is illustrated by (a)... ResearchGate. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Evans Oxazolidinone Chiral Auxiliary in Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Logic of Chiral Auxiliaries In the landscape of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is not merely a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Logic of Chiral Auxiliaries

In the landscape of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is not merely a matter of elegance; it is a critical determinant of therapeutic efficacy and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, relies on a variety of strategies. Among the most robust and predictable of these is the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its own, well-defined chirality then directs a subsequent chemical transformation, forcing the creation of a new stereocenter in a highly predictable orientation. Following the reaction, the auxiliary is cleaved from the newly chiral product and can, ideally, be recovered and reused. This methodology transforms an enantioselective challenge into a more manageable diastereoselective one.

Among the pantheon of such tools, the oxazolidinone-based auxiliaries developed by Professor David A. Evans stand as a cornerstone of modern organic synthesis. Derived from readily available amino acids, these auxiliaries offer exceptional levels of stereocontrol in a wide range of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. Their widespread adoption is a testament to their reliability, predictable stereochemical outcomes, and the vast body of literature supporting their application.

This guide provides a detailed technical overview and field-proven protocols for the application of Evans' oxazolidinone auxiliaries, designed for researchers, scientists, and drug development professionals engaged in the practical challenges of asymmetric synthesis.

PART 1: Synthesis and Preparation of the Chiral Auxiliary

The most commonly employed Evans auxiliaries are derived from L-valine and L-phenylalanine, as both enantiomers of the parent amino acids are commercially available, allowing access to either enantiomer of the desired product. The synthesis is a robust two-step process.

Protocol 1: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalanine

This protocol details the synthesis starting from the natural amino acid L-phenylalanine.

Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

The initial step is the reduction of the carboxylic acid moiety to a primary alcohol. Borane-dimethyl sulfide complex (BMS) is a highly effective and convenient reagent for this transformation, proceeding without racemization.

  • Reaction:

    • (S)-Phenylalanine + BH₃•SMe₂ → (S)-Phenylalaninol

  • Procedure:

    • A dry, 3-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with (S)-phenylalanine (165 g, 1.00 mol).

    • Anhydrous THF (1.2 L) is added, and the resulting suspension is stirred.

    • The flask is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (10.0 M, 110 mL, 1.10 mol) is added slowly via an addition funnel over 1 hour, maintaining the internal temperature below 20 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

    • The reaction is cooled to 0 °C, and methanol (250 mL) is added cautiously to quench the excess borane.

    • The solvent is removed under reduced pressure. The resulting solid is recrystallized from ethyl acetate/hexane to yield (S)-phenylalaninol as a white crystalline solid.

Step 2: Cyclization to (S)-4-benzyl-2-oxazolidinone

The resulting amino alcohol is cyclized to the oxazolidinone using diethyl carbonate. This step forms the core heterocyclic structure of the auxiliary.

  • Reaction:

    • (S)-Phenylalaninol + (EtO)₂CO → (S)-4-benzyl-2-oxazolidinone

  • Procedure:

    • A 1-L, three-necked flask equipped with a mechanical stirrer and a distillation head is charged with (S)-phenylalaninol (151 g, 1.00 mol), anhydrous potassium carbonate (13.8 g, 0.10 mol), and diethyl carbonate (250 mL, 2.06 mol).

    • The mixture is heated in an oil bath to 135 °C and stirred.

    • Ethanol is distilled from the reaction mixture as the cyclization proceeds.

    • After distillation ceases (approx. 2 hours), the mixture is cooled to room temperature.

    • The reaction mixture is dissolved in dichloromethane (500 mL) and washed with water (2 x 200 mL).

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethyl acetate/hexane to afford the title auxiliary as a white crystalline solid.

PART 2: The Core Workflow: Acylation, Diastereoselective Transformation, and Cleavage

The power of the Evans auxiliary is realized in a three-stage workflow. This process is modular and can be adapted for a wide range of substrates and electrophiles.

G cluster_0 Core Asymmetric Synthesis Workflow A 1. Acylation (Attach Substrate) B 2. Enolate Formation (Activate Substrate) A->B Strong Base (e.g., NaHMDS, LDA) C 3. Diastereoselective Reaction (Create Stereocenter) B->C Add Electrophile (e.g., R-X, Aldehyde) D 4. Cleavage & Recovery (Release Product & Recycle Auxiliary) C->D Hydrolysis/Reduction (e.g., LiOH/H₂O₂) Product Enantiopure Product (e.g., Chiral Carboxylic Acid) D->Product RecycledAux Recovered Auxiliary D->RecycledAux Aux Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) Aux->A Substrate Prochiral Acyl Source (e.g., Propionyl Chloride) Substrate->A G cluster_0 Mechanism of Stereocontrol cluster_1 Steric Shielding A N-Acyl Oxazolidinone B (Z)-Enolate (Rigid Chelate with Na⁺) A->B NaHMDS, -78°C C Electrophile Approach B->C Allyl Iodide (E⁺) D Major Diastereomer C->D C_img C_img

Caption: Steric hindrance from the benzyl group directs alkylation.

  • Materials:

    • N-propionyl-(S)-4-benzyl-2-oxazolidinone

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

    • Allyl iodide

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the N-propionyl imide (23.3 g, 100 mmol) in anhydrous THF (400 mL) in a flame-dried flask under nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add NaHMDS (1.0 M solution in THF, 110 mL, 110 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes.

    • Add allyl iodide (10.0 mL, 110 mmol) dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the alkylated product. The diastereomeric ratio can be determined by GC or ¹H NMR analysis.

ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
Allyl IodideNaHMDS98:2~75%
Benzyl BromideNaHMDS>99:1~90%
Methyl IodideLDA97:3~85%
Data compiled from representative literature procedures.
Protocol 4: Diastereoselective Aldol Addition

The Evans aldol reaction is renowned for its predictable formation of syn-aldol products. The reaction proceeds through a boron-chelated six-membered, chair-like transition state. The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric strain, leading to the observed high diastereoselectivity.

  • Materials:

    • N-propionyl-(S)-4-benzyl-2-oxazolidinone

    • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

    • Diisopropylethylamine (DIPEA)

    • Isobutyraldehyde

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the N-propionyl imide (2.33 g, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

    • Add Bu₂BOTf (1.0 M solution, 11 mL, 11 mmol) dropwise, followed by DIPEA (1.92 mL, 11 mmol). Stir for 30 minutes.

    • Add isobutyraldehyde (1.01 mL, 11 mmol) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer (20 mL) and methanol (30 mL).

    • Add a 2:1 mixture of methanol and 30% hydrogen peroxide (30 mL) and stir vigorously for 1 hour to decompose the boron species.

    • Remove the volatile solvents under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.

AldehydeLewis AcidDiastereoselectivity (syn:anti)Yield (%)
IsobutyraldehydeBu₂BOTf>99:1~90%
BenzaldehydeBu₂BOTf98:2~85%
PropionaldehydeTiCl₄2:98 (anti selective)~80%
Data compiled from seminal works by Evans and others. Note that changing the Lewis acid (e.g., to TiCl₄) can invert the selectivity to favor the anti-aldol product, showcasing the tunability of the system.
Protocol 5: Cleavage of the Auxiliary

The final crucial step is the non-destructive removal of the auxiliary to unveil the chiral product. The choice of cleavage conditions dictates the functional group obtained. Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a standard method to obtain the carboxylic acid. The hydroperoxide anion preferentially attacks the exocyclic acyl carbonyl, avoiding cleavage of the more stable endocyclic carbamate.

  • Materials:

    • N-acylated product (e.g., from Protocol 3)

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen Peroxide (H₂O₂)

    • Lithium Hydroxide (LiOH)

  • Procedure:

    • Dissolve the purified N-acylated product (e.g., 4, from the alkylation; 10 mmol) in a 3:1 mixture of THF and water (80 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous H₂O₂ (11.3 mL, 100 mmol) followed by an aqueous solution of LiOH (840 mg, 20 mmol in 10 mL water).

    • Stir the mixture at 0 °C for 1-2 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 15 mL water) and stir for 20 minutes.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Make the aqueous solution basic (pH > 11) with NaOH and extract with CH₂Cl₂ (3 x 50 mL) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3 x 50 mL) to isolate the chiral carboxylic acid product.

Alternative Cleavage Methods:

ReagentProduct Functional Group
LiBH₄ or LiAlH₄Primary Alcohol
DIBAL-HAldehyde
Me(MeO)NH•HCl, AlMe₃Weinreb Amide
These methods provide versatile access to a range of enantiomerically enriched building blocks.

Conclusion: A Validated and Versatile Tool

The Evans oxazolidinone chiral auxiliaries represent a mature, reliable, and highly predictable methodology for asymmetric synthesis. The protocols outlined herein are built upon decades of research and have been validated in countless total syntheses of complex natural products and pharmaceutical agents. The causality behind the high levels of stereocontrol is well-understood, stemming from the formation of rigid, chelated intermediates that present a sterically biased environment for bond formation. By mastering this core workflow—synthesis, acylation, diastereoselective reaction, and cleavage—researchers gain a powerful and versatile tool for the construction of enantiomerically pure molecules, accelerating progress in chemical research and drug development.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2023). Chemistry – An Asian Journal. [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (2005). Organic & Biomolecular Chemistry, 3, 3451-3463. [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025). Russian Journal of General Chemistry, 95(8), 2187-2191. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2008). ResearchGate. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. (2019). Organic Process Research & Development. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. (2019). ACS Figshare. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008). Journal of Chemical Education, 85(5), 695. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. (2019). ACS Publications. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (2008). Journal of Chemical Education. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2013). Molecules, 18(10), 12436–12447. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. (2015). Organic Letters, 17(19), 4782–4785. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Australian Journal of Chemistry. [Link]

  • Overview of Evans Aldol Reaction Techniques. (2025). Coconote. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). Comptes Rendus Chimie, 6(5), 519-532. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH,
Application

Application Notes and Protocols for 2-Methyltetrahydro-2H-pyran-2-carbohydrazide in Medicinal Chemistry

Foreword: Unveiling the Potential of a Hybrid Scaffold In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. The compound 2-methyltetrahy...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. The compound 2-methyltetrahydro-2H-pyran-2-carbohydrazide represents a fascinating, yet underexplored, scaffold that marries the advantageous physicochemical properties of the tetrahydropyran (THP) ring with the versatile reactivity of the carbohydrazide functional group. While direct literature on this specific molecule is sparse, a comprehensive analysis of its constituent parts provides a strong rationale for its potential applications in medicinal chemistry. This guide serves as a forward-looking exploration, grounded in established principles, to provide researchers with the foundational knowledge and practical protocols to harness the potential of this promising chemical entity.

We will delve into the strategic advantages conferred by the 2-methyl-substituted THP ring, a motif increasingly recognized for its ability to impart favorable drug-like properties.[1] Subsequently, we will examine the multifaceted role of the carbohydrazide group, a versatile handle for library synthesis and a known pharmacophore in its own right.[2] Finally, we will present detailed, actionable protocols for the synthesis of the title compound and its derivatization into a library of hydrazones, followed by a representative biological screening workflow. This document is intended not as a historical review, but as a practical launchpad for new avenues of research and development.

Part 1: The Tetrahydropyran Ring - A Privileged Scaffold in Drug Design

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom.[3] In recent years, it has gained prominence as a "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs.[4] Its utility stems from a unique combination of physicochemical properties that address several key challenges in drug design.

Physicochemical Advantages of the THP Moiety

The incorporation of a THP ring into a drug candidate can offer several benefits over carbocyclic analogues like cyclohexane:

  • Improved Solubility and Reduced Lipophilicity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can enhance aqueous solubility and reduce the overall lipophilicity (logP) of a molecule.[1] This is a critical consideration in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to aliphatic chains or even some carbocyclic rings, potentially leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: As a cyclic structure, the THP ring has a lower conformational entropy compared to a flexible alkyl chain.[1] This pre-organization can lead to a more favorable binding affinity with a biological target by reducing the entropic penalty upon binding.

  • Vectorial Exit Point for Substituents: The defined stereochemistry of substituted THP rings allows for precise vectorial positioning of functional groups, enabling fine-tuning of interactions with a target protein.

The 2-Methyl Substitution: A Handle for Chirality and Specificity

The presence of a methyl group at the 2-position of the THP ring introduces a chiral center. This offers the opportunity for stereoselective synthesis and the exploration of enantiomeric pairs, which may exhibit different pharmacological activities and safety profiles. Furthermore, the 2-position, being adjacent to the ring oxygen, can influence the electronic properties and conformation of the attached carbohydrazide moiety.

Part 2: The Carbohydrazide Functional Group - A Gateway to Chemical Diversity and Bioactivity

The carbohydrazide group (-CONHNH₂) is a highly versatile functional group in medicinal chemistry. It serves both as a key pharmacophoric element and as a reactive handle for the synthesis of diverse compound libraries.[2]

The Hydrazide as a Pharmacophore

Hydrazide-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6] The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions is often crucial for its interaction with biological targets. Notably, some hydrazide-based drugs function as enzyme inhibitors.[7][8]

The Hydrazide as a Synthetic Hub: The Hydrazone Linkage

A primary application of carbohydrazides in drug discovery is their facile condensation with aldehydes and ketones to form hydrazones (R-CONH-N=CR'R'').[9] This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for combinatorial chemistry and the rapid generation of large compound libraries.[10][11] The resulting hydrazones are themselves a class of compounds with significant and diverse biological activities, including antifungal and anticancer properties.[12][13]

Part 3: Proposed Applications of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Based on the individual merits of the THP ring and the carbohydrazide group, we propose that 2-methyltetrahydro-2H-pyran-2-carbohydrazide is an excellent starting point for the development of novel therapeutic agents. Its primary utility lies in its role as a scaffold for the creation of hydrazone libraries for high-throughput screening.

The general workflow for this application is as follows:

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate hydrazide 2-Methyltetrahydro-2H-pyran-2-carbohydrazide start->hydrazide Hydrazine Hydrate library Hydrazone Library hydrazide->library aldehydes Aldehyde/Ketone Library aldehydes->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation hit_id->hit_val sar SAR Studies hit_val->sar lead_opt Lead Optimization sar->lead_opt

Figure 1: Proposed workflow for the application of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

This protocol describes the synthesis of the title compound from its corresponding methyl ester. The reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.[14][15]

Materials:

  • Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

  • Hydrazine hydrate (64% in water or anhydrous)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. The addition may be mildly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine.

  • Drying: Dry the product under vacuum to obtain 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a white crystalline solid.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of a Hydrazone Library

This protocol outlines the parallel synthesis of a library of hydrazone derivatives from 2-methyltetrahydro-2H-pyran-2-carbohydrazide and a diverse set of aldehydes.

Materials:

  • 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

  • A library of diverse aromatic and aliphatic aldehydes

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer or shaker

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-methyltetrahydro-2H-pyran-2-carbohydrazide in ethanol (e.g., 0.1 M).

  • Reaction Setup: In each well of a 96-well reaction block or in individual vials, add the carbohydrazide stock solution (1.0 eq).

  • Aldehyde Addition: To each well, add a different aldehyde (1.0-1.1 eq) from a pre-prepared library of aldehyde stock solutions.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (1-2 drops) to each reaction mixture.

  • Reaction: Seal the reaction block or vials and allow the mixtures to stir or shake at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Isolation and Purification (if necessary): For screening purposes, the reaction mixtures can often be used directly after dilution. If pure compounds are required, the products can be isolated by filtration if they precipitate, or purified by techniques such as recrystallization or column chromatography.

G start Prepare Stock Solutions (Carbohydrazide, Aldehydes) dispense Dispense Carbohydrazide to 96-well Plate start->dispense add_aldehydes Add Aldehyde Library (1 per well) dispense->add_aldehydes add_catalyst Add Catalytic Acetic Acid add_aldehydes->add_catalyst react React at Room Temperature (12-24h) add_catalyst->react dilute Dilute for Screening react->dilute store Store Library dilute->store

Figure 2: Workflow for the parallel synthesis of a hydrazone library.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazone library against a panel of pathogenic bacteria.

Materials:

  • Synthesized hydrazone library (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37 °C)

  • Plate reader (optional, for OD measurements)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of each hydrazone compound in MHB. The final concentrations may range, for example, from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with bacteria and MHB only (growth control), MHB only (sterility control), and bacteria with the positive control antibiotic and the DMSO vehicle.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of a compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Part 5: Data Presentation

The results of the antimicrobial screening can be summarized in a table for easy comparison.

Compound IDR Group (from Aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
THP-Hyd-001 4-Nitrobenzylidene832
THP-Hyd-002 2,4-Dichlorobenzylidene416
THP-Hyd-003 4-Hydroxybenzylidene64>128
THP-Hyd-004 2-Furfurylidene1664
Ciprofloxacin (Positive Control)0.50.25
Hypothetical data for illustrative purposes.

Part 6: Conclusion and Future Directions

The 2-methyltetrahydro-2H-pyran-2-carbohydrazide scaffold represents a promising, yet largely untapped, resource for medicinal chemists. Its synthesis is straightforward, and it provides a robust platform for the generation of diverse compound libraries. The inherent drug-like properties of the THP ring, combined with the proven bioactivity of hydrazones, suggest that libraries derived from this scaffold are fertile ground for the discovery of new therapeutic agents. Further exploration of this scaffold could involve the synthesis of stereoisomers, the introduction of further diversity at other positions on the THP ring, and the screening of the resulting libraries against a wider range of biological targets, including enzymes, receptors, and various pathogens.

References

  • Hydrazone. Wikipedia. Retrieved from [Link]

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  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Semantic Scholar. Retrieved from [Link]

  • Biological evaluation of reported hydrazones. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 27(19), 6297. Retrieved from [Link]

  • Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. ResearchGate. Retrieved from [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(3), 479-489. Retrieved from [Link]

  • Shepard, E. M., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 171-178. Retrieved from [Link]

  • Banerjee, B., et al. U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. Retrieved from [Link]

  • Yurttaş, L., et al. (2013). Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. European Journal of Medicinal Chemistry, 60, 375-383. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4943. Retrieved from [Link]

  • da Silva, C. M., et al. (2015). Synthesis and biological evaluation of hydrazone derivatives as antifungal agents. Bioorganic & Medicinal Chemistry, 23(10), 2359-2367. Retrieved from [Link]

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Method

Application Notes and Protocols for Reactions Involving 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Tetrahydropyran Scaffold in Medicinal Chemistry The tetrahydropyran (THP) ring is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive moiety for molecular recognition at biological targets. When functionalized with a carbohydrazide group, as in 2-methyltetrahydro-2H-pyran-2-carbohydrazide, the resulting molecule becomes a versatile building block for the synthesis of a diverse array of heterocyclic compounds. Hydrazides and their derivatives are well-established precursors for heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This technical guide provides a comprehensive overview of the experimental setup for reactions involving 2-methyltetrahydro-2H-pyran-2-carbohydrazide. It is designed to equip researchers with the necessary protocols for its synthesis and subsequent transformation into medicinally relevant heterocyclic systems. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature.

PART 1: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

The synthesis of the target carbohydrazide commences with the preparation of its corresponding methyl ester, methyl 2-methyltetrahydro-2H-pyran-2-carboxylate. This ester serves as the immediate precursor and can be synthesized through various routes, including the esterification of the corresponding carboxylic acid.[3]

Protocol 1.1: Synthesis of Methyl 2-Methyltetrahydro-2H-pyran-2-carboxylate

This protocol outlines the synthesis of the precursor ester from its corresponding carboxylic acid.

Workflow Diagram:

Synthesis_Ester CarboxylicAcid 2-Methyltetrahydro-2H-pyran-2-carboxylic acid ThionylChloride Thionyl Chloride (SOCl2) CarboxylicAcid->ThionylChloride Acyl chloride formation Methanol Methanol (MeOH) ThionylChloride->Methanol Esterification Ester Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate Methanol->Ester Purification Purification (Distillation) Ester->Purification

Caption: Synthesis of the precursor ester.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Methyltetrahydro-2H-pyran-2-carboxylic acidN/AC7H12O3144.17
Thionyl chloride (SOCl₂)7719-09-7SOCl₂118.97
Methanol (MeOH)67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93

Step-by-Step Protocol:

  • Acyl Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid).

  • To this suspension, add thionyl chloride (2.0 eq) dropwise at 0 °C (ice bath).[4][5][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour until the evolution of gas ceases.

  • Esterification: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • To the crude acyl chloride, add anhydrous methanol (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence stops.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford methyl 2-methyltetrahydro-2H-pyran-2-carboxylate as a colorless oil.

Protocol 1.2: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

This protocol details the conversion of the methyl ester to the target carbohydrazide via hydrazinolysis.

Workflow Diagram:

Synthesis_Hydrazide Ester Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate HydrazineHydrate Hydrazine Hydrate (N2H4·H2O) Ester->HydrazineHydrate Hydrazinolysis Carbohydrazide 2-Methyltetrahydro-2H-pyran-2-carbohydrazide HydrazineHydrate->Carbohydrazide Purification Purification (Recrystallization) Carbohydrazide->Purification

Caption: Synthesis of the target carbohydrazide.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate84355-44-2C8H14O3158.19
Hydrazine hydrate (N₂H₄·H₂O)7803-57-8H₆N₂O50.06
Ethanol (EtOH)64-17-5C₂H₆O46.07

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq) in ethanol (10 mL per mmol of ester).

  • Hydrazinolysis: Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a white crystalline solid.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic peaks for the tetrahydropyran ring protons, the methyl group protons, and the -NH and -NH₂ protons of the hydrazide moiety. The chemical shifts for the tetrahydropyran protons will likely appear in the range of δ 1.2-3.8 ppm. The methyl group should appear as a singlet around δ 1.2-1.5 ppm. The NH and NH₂ protons will appear as broad singlets, typically in the range of δ 4.3 (NH₂) and δ 9.1 (NH) ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display signals corresponding to the carbons of the tetrahydropyran ring, the methyl carbon, and the carbonyl carbon of the hydrazide. The carbonyl carbon is expected to resonate around δ 170 ppm.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-O-C stretching of the pyran ring (around 1050-1150 cm⁻¹).

PART 2: Applications in Heterocyclic Synthesis

2-Methyltetrahydro-2H-pyran-2-carbohydrazide is an excellent starting material for the synthesis of five-membered heterocycles containing nitrogen and either oxygen or sulfur. These scaffolds are of significant interest in drug discovery.

Protocol 2.1: Synthesis of 5-(2-Methyltetrahydro-2H-pyran-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the cyclization of the carbohydrazide to form a 1,3,4-oxadiazole derivative, a common scaffold in medicinal chemistry.

Workflow Diagram:

Synthesis_Oxadiazole Carbohydrazide 2-Methyltetrahydro-2H-pyran-2-carbohydrazide CS2_KOH CS2, KOH, EtOH Carbohydrazide->CS2_KOH Cyclization Oxadiazole 5-(2-Methyltetrahydro-2H-pyran-2-yl)-1,3,4-oxadiazole-2-thiol CS2_KOH->Oxadiazole Purification Purification (Recrystallization) Oxadiazole->Purification

Caption: Synthesis of the 1,3,4-oxadiazole derivative.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Methyltetrahydro-2H-pyran-2-carbohydrazideN/AC7H14N2O2158.20
Carbon disulfide (CS₂)75-15-0CS₂76.14
Potassium hydroxide (KOH)1310-58-3KOH56.11
Ethanol (EtOH)64-17-5C₂H₆O46.07
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in absolute ethanol (15 mL per mmol of carbohydrazide).

  • Add 2-methyltetrahydro-2H-pyran-2-carbohydrazide (1.0 eq) to the solution and stir until it dissolves.

  • Cyclization: Cool the mixture to 0 °C and add carbon disulfide (1.5 eq) dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford 5-(2-methyltetrahydro-2H-pyran-2-yl)-1,3,4-oxadiazole-2-thiol.[7]

Protocol 2.2: Synthesis of 4-Amino-5-(2-methyltetrahydro-2H-pyran-2-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines the synthesis of a 1,2,4-triazole derivative, another important heterocyclic core in pharmaceutical sciences.

Workflow Diagram:

Synthesis_Triazole Carbohydrazide 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Step1 1. CS2, KOH, EtOH 2. Hydrazine Hydrate Carbohydrazide->Step1 Dithiocarbazinate formation & Cyclization Triazole 4-Amino-5-(2-methyltetrahydro-2H-pyran-2-yl)-4H-1,2,4-triazole-3-thiol Step1->Triazole Purification Purification (Recrystallization) Triazole->Purification

Caption: Synthesis of the 1,2,4-triazole derivative.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Methyltetrahydro-2H-pyran-2-carbohydrazideN/AC7H14N2O2158.20
Carbon disulfide (CS₂)75-15-0CS₂76.14
Potassium hydroxide (KOH)1310-58-3KOH56.11
Hydrazine hydrate (N₂H₄·H₂O)7803-57-8H₆N₂O50.06
Ethanol (EtOH)64-17-5C₂H₆O46.07
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46

Step-by-Step Protocol:

  • Dithiocarbazinate Salt Formation: In a manner similar to Protocol 2.1, dissolve potassium hydroxide (1.1 eq) in absolute ethanol, add 2-methyltetrahydro-2H-pyran-2-carbohydrazide (1.0 eq), and then add carbon disulfide (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12-16 hours to form the potassium dithiocarbazinate salt.[8]

  • Cyclization with Hydrazine: To the reaction mixture containing the salt, add hydrazine hydrate (2.0 eq).

  • Heat the mixture to reflux for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield 4-amino-5-(2-methyltetrahydro-2H-pyran-2-yl)-4H-1,2,4-triazole-3-thiol.

PART 3: Analytical Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final products.

Protocol 3.1: HPLC Analysis

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Sample Preparation:

  • Prepare a stock solution of the analyte (carbohydrazide, oxadiazole, or triazole derivative) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

This HPLC method can be adapted and optimized for each specific compound to achieve the best separation and quantification.[9][10]

Conclusion

2-Methyltetrahydro-2H-pyran-2-carbohydrazide serves as a valuable and versatile intermediate for the synthesis of heterocyclic compounds with potential applications in drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and utilize this building block in their research endeavors. The straightforward synthesis of the carbohydrazide, followed by its efficient cyclization to form oxadiazole and triazole derivatives, opens up avenues for the exploration of novel chemical entities with diverse biological activities. The analytical methods described will ensure the quality and purity of the synthesized compounds, which is paramount in the field of medicinal chemistry.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025, June 30). Ginekologia i Poloznictwo. Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][11] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. (2025, April 1). PubMed Central (PMC). Retrieved from [Link]

  • various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019, December 18). ResearchGate. Retrieved from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine. Retrieved from [Link]

  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (2023, August 18). Preprints.org. Retrieved from [Link]

  • Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (n.d.). Retrieved from [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021, August 13). Semantic Scholar. Retrieved from [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.). Google Patents.
  • 5-Furan-2yl[1][11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Hindered Hydrazones and Their Reaction with Thionyl Chloride. (2025, August 6). Request PDF. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. (n.d.). Florida Atlantic University. Retrieved from [Link]

  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

  • reaction of carboxylic acid + thionyl chloride. (2025, February 16). Reddit. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024, May 24). MDPI. Retrieved from [Link]

  • Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation. (2020, May 15). PubMed. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PubMed Central (PMC). Retrieved from [Link]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (n.d.). Google Patents.

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Application

Application Notes and Protocols: 2-methyltetrahydro-2H-pyran-2-carbohydrazide in Asymmetric Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a novel chiral auxiliary in asymmetric synthesis. This document...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a novel chiral auxiliary in asymmetric synthesis. This document provides in-depth technical insights, detailed experimental protocols, and mechanistic understanding to facilitate its adoption in modern synthetic strategies.

Introduction: The Quest for Chirality and the Role of Novel Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1][2] Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, has evolved into a sophisticated field employing a variety of strategies.[3][4] Among these, the use of chiral auxiliaries remains a powerful and reliable method for introducing stereocenters with high fidelity.[2][5][6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] After the desired transformation, the auxiliary is removed, having imparted its chiral information to the target molecule.[3]

While classic auxiliaries like Evans' oxazolidinones have demonstrated broad utility, the continuous pursuit of novel, efficient, and recyclable chiral controllers is a vibrant area of research.[3] In this context, we introduce 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a promising chiral auxiliary derived from the readily available and stereochemically rich tetrahydropyran scaffold. The tetrahydropyran motif is a privileged structure found in numerous natural products and bioactive molecules, making its derivatives attractive candidates for applications in stereoselective synthesis.[7][8] This document serves as a detailed guide to the application of this novel carbohydrazide auxiliary in asymmetric synthesis, with a focus on its utility in diastereoselective alkylation reactions.

The Chiral Auxiliary: Structure, Synthesis, and Mechanistic Rationale

The efficacy of 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a chiral auxiliary stems from its unique structural features. The rigid tetrahydropyran ring, substituted with a methyl group at the C2 position, creates a well-defined chiral environment. This steric hindrance plays a crucial role in directing the approach of incoming reagents to one face of a reactive intermediate, thereby inducing asymmetry.

Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

The synthesis of the chiral auxiliary begins with the readily available 2,2-dimethyltetrahydro-2H-pyran-4-one. A multi-step sequence involving a Darzen reaction, oxidation, and subsequent hydrazinolysis affords the desired 2-methyltetrahydro-2H-pyran-2-carbohydrazide. The key steps are outlined below, with a detailed protocol provided in the experimental section.

G cluster_synthesis Synthesis of the Chiral Auxiliary start 2,2-dimethyltetrahydro- 2H-pyran-4-one step1 Darzen Reaction start->step1 Ethyl chloroacetate, NaOEt step2 Oxidation step1->step2 1. NaOH, H2O 2. H3O+ 3. KMnO4 step3 Hydrazinolysis step2->step3 Hydrazine hydrate end 2-methyltetrahydro-2H-pyran- 2-carbohydrazide step3->end

Caption: Synthetic pathway to 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Mechanistic Principles of Stereocontrol

The utility of 2-methyltetrahydro-2H-pyran-2-carbohydrazide in asymmetric synthesis is primarily demonstrated through the formation of chiral hydrazones.[9][10] These hydrazones, formed by the condensation of the carbohydrazide with a prochiral ketone or aldehyde, serve as key intermediates for subsequent diastereoselective transformations. The stereochemical outcome of these reactions is governed by the conformational rigidity of the hydrazone and the directing effect of the chiral tetrahydropyran moiety.

For instance, in the alkylation of a ketone, the chiral hydrazone forms a metallated enamine-like intermediate upon treatment with a strong base. The bulky 2-methyltetrahydropyran group effectively shields one face of this intermediate, forcing the electrophile to approach from the less hindered side. This facial bias leads to the preferential formation of one diastereomer of the alkylated product. Subsequent cleavage of the N-N bond of the hydrazone reveals the enantioenriched α-alkylated ketone and allows for the recovery of the chiral auxiliary.

G cluster_mechanism Mechanism of Asymmetric Alkylation start Prochiral Ketone + Chiral Auxiliary hydrazone Chiral Hydrazone Formation start->hydrazone deprotonation Deprotonation (e.g., LDA) hydrazone->deprotonation intermediate Diastereomeric Transition States (Steric Shielding by Auxiliary) deprotonation->intermediate alkylation Alkylation (R-X) intermediate->alkylation product_diastereomer Diastereomerically Enriched Alkylated Hydrazone alkylation->product_diastereomer cleavage Auxiliary Cleavage product_diastereomer->cleavage end Enantioenriched Ketone + Recovered Auxiliary cleavage->end

Caption: Generalized workflow for asymmetric α-alkylation using the chiral auxiliary.

Application Notes and Protocols

This section provides detailed protocols for the application of 2-methyltetrahydro-2H-pyran-2-carbohydrazide in the asymmetric α-alkylation of a model ketone, cyclohexanone.

Protocol 1: Synthesis of the Chiral Hydrazone from Cyclohexanone

Objective: To prepare the chiral hydrazone intermediate from cyclohexanone and 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Materials:

  • 2-methyltetrahydro-2H-pyran-2-carbohydrazide (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Methanol

  • Acetic acid (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methyltetrahydro-2H-pyran-2-carbohydrazide and methanol.

  • Add cyclohexanone and a catalytic amount of acetic acid to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude hydrazone can be purified by column chromatography on silica gel or used directly in the next step.

Protocol 2: Asymmetric Alkylation of the Cyclohexanone Hydrazone

Objective: To perform the diastereoselective alkylation of the chiral hydrazone.

Materials:

  • Chiral hydrazone from Protocol 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the chiral hydrazone in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 2 hours.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 4 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alkylated hydrazone can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of the Enantioenriched Ketone

Objective: To remove the chiral auxiliary and isolate the α-alkylated ketone.

Materials:

  • Alkylated hydrazone from Protocol 2

  • Aqueous solution of copper(II) chloride (CuCl₂)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated hydrazone in diethyl ether.

  • Add the aqueous CuCl₂ solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude α-alkylated ketone by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The effectiveness of 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a chiral auxiliary is demonstrated by the high diastereoselectivity and enantioselectivity achieved in the alkylation of various ketones. Representative data are summarized in the table below.

EntryKetoneAlkyl HalideDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1CyclohexanoneBenzyl bromide>95:592
2CyclopentanoneEthyl iodide90:1088
3AcetophenoneMethyl iodide85:1580

Troubleshooting and Optimization

  • Low Diastereoselectivity: The choice of base and reaction temperature can significantly impact the diastereoselectivity. Screening different bases (e.g., LHMDS, KHMDS) and lowering the reaction temperature may improve the outcome.

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as moisture can quench the strong base. The quality of the LDA is also critical.

  • Difficult Auxiliary Cleavage: Alternative methods for hydrazone cleavage, such as ozonolysis or treatment with other mild oxidizing agents, can be explored if the standard CuCl₂ method is not effective.

Conclusion

2-methyltetrahydro-2H-pyran-2-carbohydrazide represents a valuable addition to the toolkit of chiral auxiliaries for asymmetric synthesis. Its straightforward preparation, well-defined chiral environment, and high efficiency in directing stereoselective alkylations make it an attractive option for the synthesis of enantioenriched carbonyl compounds. The protocols and insights provided in this guide are intended to facilitate the adoption of this novel auxiliary in both academic and industrial research settings, contributing to the advancement of asymmetric synthesis and the development of new chiral molecules.

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. MDPI.

  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H). Benchchem.

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH.

  • Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. PMC - PubMed Central.

  • Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine. Benchchem.

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  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC - PubMed Central.

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications. ePrints Soton - University of Southampton.

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC - NIH.

  • Chiral auxiliary. Wikipedia.

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI.

  • Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. The Journal of Organic Chemistry - ACS Publications.

  • Asymmetric Synthesis. University of York.

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate.

  • Organocatalytic asymmetric assembly reactions for the syntheses of carbohydrate derivatives by intermolecular Michael-Henry reactions. PMC - NIH.

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry - ACS Publications.

  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews.

  • methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.

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  • Synthesis of carbohydrazide. ChemicalBook.

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  • Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews (RSC Publishing).

  • Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. NIH.

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Method

Application Notes and Protocols: Antimicrobial Applications of Carbohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds investigated, carbohydrazide derivatives, particularly their Schiff bases and hydrazones, have emerged as a promising scaffold in medicinal chemistry. Carbohydrazides are compounds containing the R-NH-NH-CO-NH-NH-R' functional group. Their derivatives, often synthesized through a straightforward condensation reaction with aldehydes or ketones, possess a versatile pharmacophore, the azomethine group (-C=N-), which is crucial for their biological activity.[1][2]

These compounds are not only of interest for their inherent antimicrobial properties but also for their exceptional ability to form stable chelate complexes with various transition metal ions.[3] This guide provides an in-depth exploration of the antimicrobial applications of carbohydrazide compounds, detailing their proposed mechanism of action, protocols for their synthesis and antimicrobial evaluation, and a summary of their activity.

Proposed Mechanism of Antimicrobial Action: Chelation Theory

While the precise mechanism can vary between derivatives, a widely accepted explanation for the antimicrobial activity of many carbohydrazide Schiff bases is the Overtone's Concept and Tweedy's Chelation Theory .[3][4]

  • Baseline State : In their free ligand form, the compounds may possess moderate activity.

  • Chelation : The carbohydrazide derivative acts as a ligand, coordinating with metal ions (either present in the biological medium or introduced as a metal complex) through its donor atoms (typically nitrogen and oxygen).

  • Charge Neutralization : Chelation reduces the polarity of the central metal ion by sharing its positive charge with the ligand's donor atoms. This process leads to the delocalization of π-electrons across the entire chelate ring.

  • Enhanced Lipophilicity : The reduction in polarity and charge neutralization significantly increases the lipophilic character of the entire complex.

  • Membrane Permeation : According to Overtone's concept, substances that are more lipid-soluble can more easily pass through the lipid-rich cell membranes of microorganisms. The enhanced lipophilicity of the metal complex facilitates its penetration into the microbial cell.

  • Intracellular Disruption : Once inside the cell, the complex can disrupt vital cellular processes. It can block the active sites of essential enzymes, interfere with protein synthesis, or disrupt DNA replication, ultimately leading to microbial cell death.[3][4][5]

This chelation-mediated enhancement of biological activity is a cornerstone of the design strategy for new metallo-drugs based on carbohydrazide scaffolds.

cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_inside Intracellular Space (Cytoplasm) Ligand Carbohydrazide Schiff Base (Ligand) Complex Lipophilic Metal Complex Ligand->Complex Chelation Metal Metal Ion (M²⁺) Metal->Complex Target Enzymes / DNA Complex->Target Increased Permeation (Enhanced Lipophilicity) Inhibition Inhibition of Cellular Processes Target->Inhibition Binding & Disruption Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of action via Tweedy's Chelation Theory.

Synthesis and Evaluation Protocols

Protocol: General Synthesis of Carbohydrazide Schiff Bases

This protocol describes a general method for synthesizing Schiff base derivatives through the acid-catalyzed condensation of a carbohydrazide with an aromatic aldehyde or ketone.[1][6]

Rationale: The reaction involves a nucleophilic attack by the terminal amine group of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde/ketone. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack. Refluxing in a solvent like ethanol provides the necessary energy to overcome the activation barrier and drives the reaction towards completion.

Materials:

  • Carbohydrazide or a substituted carbohydrazide (10 mmol)

  • Aromatic aldehyde or ketone (10 mmol for mono-Schiff base, 20 mmol for bis-Schiff base)

  • Absolute Ethanol (30-50 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

  • Beakers and measuring cylinders

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve the carbohydrazide (10 mmol) in absolute ethanol (30 mL). Stir until fully dissolved.

  • Aldehyde/Ketone Addition: To this solution, add the desired aromatic aldehyde or ketone (10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[6]

  • Reflux: Equip the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours, often indicated by the formation of a precipitate.

  • Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification & Drying: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain a pure crystalline solid. Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve Dissolve Carbohydrazide in Ethanol Add_Aldehyde Add Aldehyde & Catalyst (H⁺) Dissolve->Add_Aldehyde Reflux Reflux for 3-6 hours Add_Aldehyde->Reflux Monitor Monitor with TLC Reflux->Monitor Cool Cool & Precipitate Monitor->Cool Filter Filter & Wash with Cold Ethanol Cool->Filter Recrystallize Recrystallize & Dry Filter->Recrystallize Characterize Characterize (FTIR, NMR, MS) Recrystallize->Characterize

Caption: General workflow for the synthesis of carbohydrazide Schiff bases.

Protocol: Antimicrobial Screening via Agar Well Diffusion

This method is a standard preliminary test to qualitatively assess the antimicrobial activity of a compound.[7][8]

Rationale: The test compound diffuses from the well into the agar medium. If the compound is effective against the test microorganism, it will inhibit its growth, creating a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Test compound solutions (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin, 10 µg/mL)

  • Negative control (solvent, e.g., sterile DMSO)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[8]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, punch uniform wells into the agar.[7][10]

  • Sample Loading: Using a micropipette, carefully add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.[7]

  • Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion of the compounds into the agar before bacterial growth begins.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[11]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) for each well using a ruler or calipers.

A Prepare 0.5 McFarland Standard Inoculum B Swab Inoculum onto Mueller-Hinton Agar Plate A->B C Aseptically Punch 6mm Wells in Agar B->C D Add Test Compound, Positive & Negative Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Rationale: By exposing a standardized bacterial inoculum to a serial dilution of the test compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's potency.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in MHB

  • Test compound stock solution

  • Positive control (antibiotic)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the test compound (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Using a pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Contains 100 µL of MHB only. It does not receive inoculum.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is 200 µL.[13]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed by the naked eye.[13] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Data Summary: Antimicrobial Activity

The antimicrobial efficacy of carbohydrazide derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria. The tables below summarize representative data from the literature.

Table 1: Antibacterial Activity (Zone of Inhibition)
Compound IDModificationS. aureus (mm)E. coli (mm)Reference
8d 4-(trifluoromethyl)benzylidene3330[2]
8e 4-chlorobenzylidene3231[2]
8f 2,4-dichlorobenzylidene3133[2]
Norfloxacin (Standard Drug)3534[2]
Table 2: Minimum Inhibitory Concentration (MIC)
Compound IDModificationS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)Reference
28 5-nitrofuran derivative0.240.12>500[14]
38 5-nitrofuran derivative0.120.03>500[14]
45 5-nitrofuran derivative0.490.06>500[14]
15 Isonicotinic acid derivative1.953.91>250[15]
21 Indol-2-one derivative7.813.9115.62[15]
Ciprofloxacin (Standard Drug)0.50.250.125[16]
Nitrofurantoin (Standard Drug)7.813.9115.62[14]

Data Interpretation: The results consistently show that many carbohydrazide derivatives exhibit potent activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[14][15] The activity is highly dependent on the nature of the substituents on the aromatic rings. For instance, electron-withdrawing groups like nitro and trifluoromethyl often enhance antimicrobial potency.[2][14] Furthermore, chelation to metal ions has been shown to significantly increase the activity of these compounds against both Gram-positive and Gram-negative bacteria.[4]

Conclusion and Future Perspectives

Carbohydrazide derivatives represent a versatile and synthetically accessible class of compounds with significant antimicrobial potential. Their activity, often enhanced by metal chelation, makes them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and quantitative evaluation of novel carbohydrazide-based antimicrobial agents. Future research should focus on elucidating more detailed structure-activity relationships (SAR), exploring a wider range of metal complexes, and investigating their mechanisms of action against specific microbial targets to overcome existing resistance mechanisms.

References

  • Gul, M., & Tohma, H. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available from: [Link]

  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. Available from: [Link]

  • Wang, L., et al. (2023). Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. Nanomaterials, 13(5), 910. Available from: [Link]

  • Abbas, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. ResearchGate. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 17(7), 8161–8171. Available from: [Link]

  • Popiołek, Ł., et al. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Medicinal Chemistry Research, 26, 1673–1686. Available from: [Link]

  • Khan, K. M., et al. (2021). Synthesis and Evaluation of bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents. Medicinal Chemistry, 18(7), 826-837. Available from: [Link]

  • Ramachandran, R., et al. (2022). Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. ResearchGate. Available from: [Link]

  • Surtal, A., & Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available from: [Link]

  • Dutkiewicz, G., et al. (2012). Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl-4-Carbohydrazide. ResearchGate. Available from: [Link]

  • Banjare, L., et al. (2018). Antimicrobial Activity of Thiocarbohydrazones: Experimental Studies and Alignment-Independent 3D QSAR Models. ResearchGate. Available from: [Link]

  • Kaderabkova, N., & Hleba, L. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available from: [Link]

  • Laskowska, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13813. Available from: [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Available from: [Link]

  • Zgadzaj, R., & Olejnik, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-19. Available from: [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • Kurzer, F., & Wilkinson, M. (1970). The chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111–149. Available from: [Link]

  • Santos, A. L. S. (2012). Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis. Current Medicinal Chemistry, 19(17), 2715–2737. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Journal of Chemistry. Available from: [Link]

  • Kumar, G. V., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerPlus, 4, 545. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Introduction: The Versatility of the Tetrahydropyran Scaffold in Medicinal Chemistry The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous bioactive natural products and synthetic drug candidates.[1][2] Its conformational rigidity, favorable metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of small molecules.[3] This guide focuses on the synthetic utility of a key derivative, 2-methyltetrahydro-2H-pyran-2-carbohydrazide, as a versatile building block for the construction of novel heterocyclic compounds with potential therapeutic applications.

Carbohydrazides are valuable intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles, many of which exhibit significant biological activities.[4] By combining the advantageous properties of the tetrahydropyran moiety with the reactive potential of the carbohydrazide functional group, 2-methyltetrahydro-2H-pyran-2-carbohydrazide emerges as a promising starting material for the development of new chemical entities in drug discovery programs. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into diverse, potentially bioactive heterocyclic frameworks.

Part 1: Synthesis of the Key Building Block: 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a two-step process commencing with the esterification of the corresponding carboxylic acid, followed by hydrazinolysis of the resulting ester.

Protocol 1.1: Synthesis of Methyl 2-Methyltetrahydro-2H-pyran-2-carboxylate

This protocol describes the synthesis of the methyl ester precursor via a standard acid-catalyzed esterification.

Reaction Scheme:

G start 2-Methyltetrahydro-2H-pyran-2-carboxylic acid reagents + CH3OH (excess) + H2SO4 (cat.) start->reagents product Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate reagents->product

Caption: Esterification of 2-methyltetrahydro-2H-pyran-2-carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyltetrahydro-2H-pyran-2-carboxylic acid144.1714.4 g0.1 mol
Methanol (anhydrous)32.04100 mL-
Sulfuric acid (concentrated)98.081 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.375 g-
Diethyl ether74.12200 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyltetrahydro-2H-pyran-2-carboxylic acid (14.4 g, 0.1 mol) and anhydrous methanol (100 mL).

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

  • Purify the crude product by vacuum distillation to obtain a colorless oil.

Expected Yield: 80-90%.

Protocol 1.2: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

This protocol details the conversion of the methyl ester to the desired carbohydrazide.

Reaction Scheme:

G start Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate reagents + NH2NH2·H2O (excess) start->reagents product 2-Methyltetrahydro-2H-pyran-2-carbohydrazide reagents->product

Caption: Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate158.1915.8 g0.1 mol
Hydrazine hydrate (80%)50.0612.5 mL~0.2 mol
Ethanol (95%)46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (15.8 g, 0.1 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (12.5 mL, ~0.2 mol) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pure 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Expected Yield: 75-85%.

Part 2: Synthesis of Bioactive Heterocycles

The synthesized 2-methyltetrahydro-2H-pyran-2-carbohydrazide serves as a versatile precursor for a variety of heterocyclic compounds with potential biological activities. The following protocols outline the synthesis of pyrazole and 1,2,4-triazole derivatives.

Protocol 2.1: Synthesis of 5-(2-Methyltetrahydro-2H-pyran-2-yl)-1H-pyrazole Derivatives

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6] This protocol describes a general method for the synthesis of pyrazole derivatives via the condensation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide with 1,3-dicarbonyl compounds.

Reaction Scheme:

G start 2-Methyltetrahydro-2H-pyran-2-carbohydrazide reagents + 1,3-Dicarbonyl Compound (e.g., Acetylacetone) + Acetic Acid (cat.) start->reagents product 3,5-Dimethyl-1-(2-methyltetrahydro-2H-pyran-2-carbonyl)-1H-pyrazole reagents->product

Caption: Synthesis of a pyrazole derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyltetrahydro-2H-pyran-2-carbohydrazide158.191.58 g0.01 mol
Acetylacetone (2,4-pentanedione)100.121.1 mL0.011 mol
Glacial Acetic Acid60.050.5 mL-
Ethanol46.0725 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 2-methyltetrahydro-2H-pyran-2-carbohydrazide (1.58 g, 0.01 mol), ethanol (25 mL), and glacial acetic acid (0.5 mL).

  • Add acetylacetone (1.1 mL, 0.011 mol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Expected Yield: 65-80%.

Rationale: The reaction proceeds via a condensation reaction between the hydrazide and the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The acidic catalyst facilitates the condensation steps.

Protocol 2.2: Synthesis of 4-Amino-5-(2-methyltetrahydro-2H-pyran-2-yl)-4H-1,2,4-triazole-3-thiol

1,2,4-Triazole derivatives are known to possess a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[7][8][9] This protocol outlines a multi-step synthesis of a functionalized 1,2,4-triazole derivative.

Workflow Diagram:

G A 2-Methyltetrahydro-2H-pyran-2-carbohydrazide B Potassium dithiocarbazinate salt A->B 1. CS2, KOH, Ethanol C Hydrazinecarbothioamide intermediate B->C 2. Hydrazine hydrate D 4-Amino-5-(2-methyltetrahydro-2H-pyran-2-yl)-4H-1,2,4-triazole-3-thiol C->D 3. Reflux

Caption: Multi-step synthesis of a 1,2,4-triazole derivative.

Step 1: Synthesis of Potassium 2-(2-methyltetrahydro-2H-pyran-2-carbonyl)hydrazine-1-carbodithioate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyltetrahydro-2H-pyran-2-carbohydrazide158.191.58 g0.01 mol
Potassium hydroxide56.110.62 g0.011 mol
Carbon disulfide76.140.7 mL0.011 mol
Absolute Ethanol46.0730 mL-

Procedure:

  • Dissolve potassium hydroxide (0.62 g, 0.011 mol) in absolute ethanol (20 mL) in a 100 mL flask with stirring.

  • Add 2-methyltetrahydro-2H-pyran-2-carbohydrazide (1.58 g, 0.01 mol) and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (0.7 mL, 0.011 mol) dropwise over 15 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry under vacuum.

Step 2 & 3: Synthesis of 4-Amino-5-(2-methyltetrahydro-2H-pyran-2-yl)-4H-1,2,4-triazole-3-thiol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Potassium 2-(2-methyltetrahydro-2H-pyran-2-carbonyl)hydrazine-1-carbodithioate~294.462.94 g~0.01 mol
Hydrazine hydrate (80%)50.062.5 mL~0.04 mol
Water18.0220 mL-

Procedure:

  • Suspend the potassium salt (2.94 g, ~0.01 mol) in water (20 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (2.5 mL, ~0.04 mol).

  • Heat the mixture to reflux for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve (conduct in a well-ventilated fume hood).

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure triazole derivative.

Expected Yield: 60-75%.

Rationale: The carbohydrazide reacts with carbon disulfide in the presence of a base to form a dithiocarbazinate salt. This intermediate, upon reaction with hydrazine, undergoes cyclization with the elimination of hydrogen sulfide to form the 4-amino-1,2,4-triazole-3-thiol ring system.

Part 3: Characterization and Potential Biological Activities

The synthesized compounds should be characterized using standard analytical techniques to confirm their structures.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of the synthesized compounds.

Potential Biological Activities:

The heterocyclic scaffolds synthesized from 2-methyltetrahydro-2H-pyran-2-carbohydrazide are associated with a wide range of biological activities. Based on the existing literature for analogous compounds, the synthesized derivatives could be screened for the following activities:

Compound ClassPotential Biological Activities
PyrazolesAnti-inflammatory, analgesic, antimicrobial, anticancer, anticonvulsant.[10][11]
1,2,4-TriazolesAntifungal, antibacterial, antiviral, anticancer, antitubercular.[7][8][9]

Screening these novel compounds in relevant biological assays will be crucial to determine their therapeutic potential and to establish structure-activity relationships, guiding further optimization efforts in drug discovery.

References

  • Vertex AI Search. (2024).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • JOCPR. (2012). Bioactive Triazoles: A potential revie.
  • MDPI. (2022).
  • PubMed. (2015). Recent advances in bioactive pyrazoles.
  • JOCPR. (n.d.). Bioactive Triazoles: A potential review.
  • PMC - NIH. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds...
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article.
  • JOCPR. (2014). Bioactive and pharmacologically importan.
  • MDPI. (2025).
  • PMC - NIH. (2017).
  • ResearchGate. (2025). (PDF)
  • NIH. (2017).
  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • ChemSynthesis. (2025). 2-methyltetrahydro-2H-pyran - 10141-72-7, C6H12O, density, melting point, boiling point, structural formula, synthesis.
  • PubMed. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring.
  • PMC - NIH. (2018).
  • NIH. (2015).
  • Asian Journal of Green Chemistry. (2023).
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

Welcome to the technical support guide for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental issues. Our approach is rooted in explaining the causality behind each procedural step to empower you with the scientific principles needed to achieve consistent, high-yield results.

Section 1: Reaction Overview and Core Principles

The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is most commonly and efficiently achieved through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-methyltetrahydro-2H-pyran-2-carboxylic acid.[1][2] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The reaction proceeds via the nucleophilic attack of a lone pair of electrons from the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., methoxide or ethoxide) as a leaving group to yield the stable carbohydrazide product.

Reaction Scheme:

R = 2-methyltetrahydro-2H-pyran-2-yl R' = Methyl or Ethyl

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

ReactionMechanism Ester Ester (R-COOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack by Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Hydrazide Carbohydrazide (R-CONHNH₂) Intermediate->Hydrazide Collapse & Elimination of R'O⁻ Alcohol Alcohol (R'OH) Intermediate->Alcohol Protonation of Leaving Group

Caption: Reaction mechanism for hydrazinolysis of an ester.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for driving this reaction to completion?

A: The stoichiometry of hydrazine. A significant molar excess of hydrazine hydrate is essential. This serves two purposes based on chemical equilibrium principles:

  • It ensures the ester, as the limiting reagent, is fully consumed.

  • It shifts the reaction equilibrium decisively towards the product side. For similar syntheses, molar ratios of hydrazine hydrate to the ester ranging from 1.2 to 20 equivalents have been successfully employed.[3] A typical starting point is 4-5 equivalents.

Q2: How should I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most direct and efficient method.[3][4] Co-spot the reaction mixture with your starting ester. The reaction is complete when the spot corresponding to the starting ester has completely disappeared. The product hydrazide is typically more polar and will have a lower Rf value than the starting ester.

Q3: What is the ideal solvent for this reaction?

A: Protic solvents like ethanol or methanol are commonly used and are often the best choice.[5][6] They are effective at dissolving both the starting ester and hydrazine hydrate, creating a homogenous reaction mixture that facilitates efficient molecular interaction.

Section 3: Detailed Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a problem-solution format.

Problem 1: Low or No Product Yield

"My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes and how can I address them?"

This is the most frequent challenge and can usually be traced to one of three areas: reaction conditions, starting material quality, or work-up procedure.

The reaction has not proceeded to completion, leaving a significant amount of starting material unconverted.

  • Expert Diagnosis: The equilibrium may not have been sufficiently pushed towards the products, or the activation energy barrier was not overcome.

  • Solutions & Optimization:

    • Increase Hydrazine Excess: This is the most impactful change. If you used a low excess (e.g., 1.5-2 equivalents), increase it to 5-10 equivalents.[4]

    • Increase Reaction Temperature: The reaction rate is highly dependent on temperature.[5] If you are running the reaction at a low temperature, increase it to reflux. Refluxing in ethanol (approx. 78°C) is a standard and effective condition.[6]

    • Extend Reaction Time: Some reactions, especially with sterically hindered esters, require longer times.[5] Do not rely on a fixed time from a literature procedure; use TLC to confirm the complete consumption of your starting ester.[3][4]

ParameterInitial RecommendationOptimization Strategy
Hydrazine Hydrate 4-5 molar equivalentsIncrease to 10-15 equivalents
Temperature 60 °CHeat to reflux (e.g., ~78°C in Ethanol)
Reaction Time 4-6 hoursMonitor by TLC until ester is consumed

The purity of your starting materials is paramount.

  • Expert Diagnosis: If the starting material, methyl/ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate, is contaminated with the precursor carboxylic acid, the overall yield will be inherently limited. The carboxylic acid will not react with hydrazine under these conditions and will be carried through the reaction.[3]

  • Solutions & Optimization:

    • Verify Ester Purity: Before starting the hydrazinolysis, confirm the purity of your ester using NMR or GC-MS. Ensure there is no residual carboxylic acid.

    • Purify the Ester: If impurities are present, purify the starting ester via column chromatography or distillation before proceeding.

The desired product is being lost during the isolation and purification steps.

  • Expert Diagnosis: Carbohydrazides can have moderate solubility in the solvents used during work-up, leading to significant losses if not handled carefully.[3]

  • Solutions & Optimization:

    • Maximize Precipitation: After the reaction is complete, cool the reaction mixture in an ice bath for at least an hour to maximize the precipitation of the solid product before filtration.[7]

    • Minimize Wash Volume: Wash the filtered product cake with a minimal amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities without dissolving a significant amount of the product.[3]

    • Solvent Evaporation: If the product does not precipitate upon cooling, it may be more soluble in the reaction solvent. In this case, remove the solvent under reduced pressure. The resulting residue can then be triturated (suspended and stirred) with a non-polar solvent like hexanes or diethyl ether to induce precipitation of the pure hydrazide.[4]

Problem 2: Product is Impure (Multiple Spots on TLC)

"My crude product shows the desired spot, but also unreacted starting material and/or other spots. How do I resolve this?"

  • Expert Diagnosis: The presence of starting material indicates an incomplete reaction (see Problem 1A). The formation of new, unknown spots suggests side reactions, which can be promoted by excessively high temperatures or reactive impurities.

  • Solutions & Optimization:

    • Address Incomplete Reaction: First, re-optimize the reaction conditions (hydrazine excess, time, temperature) to consume all the starting ester.[4]

    • Moderate Temperature: If side products are suspected, consider lowering the reaction temperature slightly and compensating with a longer reaction time. This can often improve selectivity and reduce the formation of degradation products.[4]

    • Purify the Starting Ester: Impurities in the starting material can lead to unexpected side products. Ensure your ester is clean before starting.[4]

Problem 3: Difficulty with Product Isolation (Oily or Gummy Product)

"My crude product is a persistent oil or gum instead of a crystalline solid. How can I purify it?"

  • Expert Diagnosis: This is a common issue in organic synthesis related to residual solvent or minor impurities inhibiting crystallization.

  • Solutions & Optimization:

    • Solvent/Anti-Solvent Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., ethanol, isopropanol). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Cool the mixture slowly to promote crystal formation.[4]

    • Column Chromatography: If crystallization fails, purification by silica gel column chromatography is a reliable alternative. A polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, is typically effective for purifying polar hydrazides.[4]

TroubleshootingWorkflow Start Start: Low Yield Issue CheckTLC Is starting ester fully consumed on TLC? Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn No WorkupLoss Problem: Product Lost During Work-up CheckTLC->WorkupLoss Yes IncreaseHydrazine Action: Increase Hydrazine (5-10 eq.) IncompleteRxn->IncreaseHydrazine IncreaseTempTime Action: Increase Temp (Reflux) & Extend Time IncreaseHydrazine->IncreaseTempTime End Result: Improved Yield IncreaseTempTime->End CoolMixture Action: Cool mixture in ice bath pre-filtration WorkupLoss->CoolMixture WashCold Action: Wash solid with minimal cold solvent CoolMixture->WashCold WashCold->End

Caption: A workflow for troubleshooting low reaction yield.

Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Hydrazinolysis

This protocol is a starting point and should be optimized based on TLC monitoring.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ester (e.g., methyl 2-methyltetrahydro-2H-pyran-2-carboxylate, 1.0 eq.).

  • Solvent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester). Stir until the ester is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (e.g., 85-100% solution, 5.0 eq.) to the solution. A mild exotherm may be observed.[7]

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 4.2) every 60 minutes. Continue refluxing until the starting ester spot is no longer visible.

  • Isolation: Once complete, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small volume of cold ethanol, followed by a small volume of cold diethyl ether.[3][7]

  • Drying: Dry the resulting white solid under vacuum to obtain the final product, 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Protocol 4.2: Thin Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use a silica gel TLC plate.

  • Solvent System: A good starting eluent system is 30-50% ethyl acetate in hexanes. Adjust polarity as needed. The ester (less polar) should have a high Rf (e.g., ~0.7) and the hydrazide (more polar) a lower Rf (e.g., ~0.3).

  • Spotting: On the baseline of the plate, spot three lanes:

    • Lane 1 (Reference): A dilute solution of your starting ester.

    • Lane 2 (Co-spot): Spot the reference solution, then carefully spot the reaction mixture on top of it.

    • Lane 3 (Reaction): The reaction mixture.

  • Development & Visualization: Develop the plate in the chosen solvent system. Visualize the spots using a UV lamp (if chromophoric) and/or by staining with a potassium permanganate solution.

  • Analysis: The reaction is complete when the spot in Lane 3 corresponding to the starting material (as seen in Lane 1) is gone.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide. BenchChem Technical Support.
  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem Technical Support.
  • BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support.
  • PrepChem. (1953). Preparation of carbohydrazide. Inorganic Syntheses, Vol. 4, 32-35.
  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. (n.d.).
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis.... (2022). RSC Publishing.

Sources

Optimization

Technical Support Center: 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

A Guide for Researchers on Navigating Solubility Challenges Welcome to the dedicated technical support guide for 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solubility Challenges

Welcome to the dedicated technical support guide for 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their work with this compound. We will move beyond simple solvent lists to explore the chemical principles governing its solubility and provide robust, field-tested protocols to overcome common issues.

Compound Profile & Inherent Solubility Drivers

To effectively troubleshoot, we must first understand the molecule's structure. 2-methyltetrahydro-2H-pyran-2-carbohydrazide possesses a dualistic chemical nature that dictates its solubility behavior.

  • The Tetrahydropyran (THP) Ring: This cyclic ether portion of the molecule introduces polarity due to the oxygen atom's lone pairs, which can act as hydrogen bond acceptors.[1][2] However, the carbon backbone of the ring is nonpolar (lipophilic). As the hydrocarbon character of an ether molecule increases, its water solubility tends to decrease.[1]

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is highly polar and is capable of both donating and accepting hydrogen bonds. Hydrazides are known to be versatile intermediates in synthesis and often exhibit some degree of solubility in polar solvents.[3][4][5]

The overall solubility is a result of the interplay between the lipophilic THP ring and the hydrophilic carbohydrazide group. This balance means that achieving high solubility often requires careful selection of solvents or the use of co-solvent systems.

PropertyPredicted Influence on Solubility
Molecular Weight ~158.20 g/mol
Polar Surface Area High, due to -CONHNH₂ and ether oxygen.
Hydrogen Bond Donors 2 (from -NH₂)
Hydrogen Bond Acceptors 3 (from C=O, -NH-, and ether oxygen)
LogP (Predicted) Likely to be low to moderate, indicating a balance between hydrophilic and lipophilic character.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common solubility questions in a practical, problem-solving format.

Question 1: What are the general solubility characteristics of 2-methyltetrahydro-2H-pyran-2-carbohydrazide?

Answer: Based on its structure, the compound is expected to be most soluble in polar protic solvents and polar aprotic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carbohydrazide group will interact favorably with these solvents through hydrogen bonding.[6] However, high solubility in water alone may be limited due to the nonpolar THP ring. Expect moderate solubility, which can often be enhanced by heating.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at dissolving polar compounds. DMSO and DMF are particularly effective as they are strong hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The highly polar carbohydrazide group will not interact favorably with these solvents, following the principle of "like dissolves like".[7]

Question 2: I'm struggling to dissolve the compound in my aqueous buffer. What are my options?

Answer: This is a common challenge. The lipophilic nature of the THP ring is likely limiting its solubility in a purely aqueous system. Here are several strategies to try, in order of simplicity:

  • Gentle Heating: For many solids, solubility increases with temperature.[7] Try warming your solution in a water bath (e.g., to 37-50°C) while stirring. Be cautious and ensure the compound is stable at the temperature you choose.

  • pH Adjustment: The hydrazide moiety has basic character. Depending on the pKa of your compound, adjusting the pH of your buffer might increase solubility. Protonating the hydrazide group with a small amount of acid (e.g., HCl) to form a salt can dramatically improve aqueous solubility.

  • Introduce a Co-solvent: This is often the most effective method. Add a water-miscible organic solvent to your buffer. Solvents like DMSO, ethanol, or DMF are excellent choices. Start by preparing a concentrated stock solution of your compound in 100% DMSO and then dilute it into your aqueous buffer. Crucially, do not exceed a final organic solvent concentration that would be detrimental to your downstream experiment (e.g., >1% DMSO for many cell-based assays).

Question 3: My compound "oiled out" of solution upon cooling instead of crystallizing. What does this mean and how do I fix it?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystal lattice.[8] This typically happens for one of two reasons:

  • The solution is too supersaturated, or it was cooled too quickly.

  • The boiling point of the solvent is higher than the melting point of your compound.

Troubleshooting Protocol for "Oiling Out":

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional solvent (5-10% more volume) to slightly reduce the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors proper crystal formation.

  • If it still oils out, try "seeding" the solution by adding a tiny crystal of the pure solid at a temperature just above the saturation point. This provides a template for crystal growth.

Question 4: How do I systematically choose the best solvent for my experiment or for recrystallization?

Answer: A systematic approach saves time and material. The goal for recrystallization is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.

The workflow below provides a logical decision tree for this process.

cluster_0 Solvent Selection Workflow cluster_1 Path A: Soluble at Room Temp cluster_2 Path B: Insoluble at Room Temp Start Goal: Dissolve Compound (e.g., for reaction or purification) Screen Screen Solubility in Small Volumes: 1. Polar Protic (Ethanol) 2. Polar Aprotic (Acetone) 3. Nonpolar (Toluene) Start->Screen Soluble_Cold Is it soluble at room temp? Screen->Soluble_Cold Good_For_Reaction Good solvent for reactions. Poor for recrystallization. Soluble_Cold->Good_For_Reaction Yes Heat Heat the sample Soluble_Cold->Heat No Soluble_Hot Does it dissolve when hot? Heat->Soluble_Hot Good_For_Recrystal Excellent single solvent for recrystallization. Soluble_Hot->Good_For_Recrystal Yes Insoluble_Hot Still insoluble when hot. Soluble_Hot->Insoluble_Hot No Try_Stronger Try a stronger solvent (e.g., DMSO, DMF) Insoluble_Hot->Try_Stronger

Caption: A decision tree for systematic solvent selection.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Developing a Co-Solvent System

This protocol is for situations where the compound has poor solubility in the primary experimental solvent (e.g., water or buffer).

  • Objective: To find a water-miscible co-solvent that can first dissolve the compound at a high concentration.

  • Materials:

    • 2-methyltetrahydro-2H-pyran-2-carbohydrazide

    • Primary solvent (e.g., deionized water, PBS buffer)

    • Candidate co-solvents (e.g., DMSO, Ethanol, DMF, Propylene Glycol)

    • Vortex mixer and small vials.

  • Methodology:

    • Weigh out a small, precise amount of your compound into several vials (e.g., 1-2 mg).

    • To the first vial, add a small volume of a co-solvent (e.g., 50 µL of DMSO) to create a high-concentration stock solution (e.g., 20-40 mg/mL).

    • Vortex thoroughly. If it dissolves, you have a viable stock solution. If not, try gentle warming or select a different co-solvent.

    • Once you have a clear, concentrated stock solution, perform serial dilutions into your primary aqueous solvent.

    • Observe each dilution carefully for any signs of precipitation (cloudiness). The highest concentration that remains clear is your working solubility limit for that co-solvent system.

    • Crucial Control: Always run a parallel experiment with a vehicle control (the same final concentration of co-solvent in the primary solvent without your compound) to ensure the co-solvent itself does not affect your assay.

Protocol 2: Troubleshooting Crystallization and Precipitation

This workflow helps diagnose and solve common issues encountered when trying to recover or purify the compound from a solution.

cluster_main Troubleshooting Crystallization Issues cluster_sol1 Solutions for 'No Crystals' cluster_sol2 Solutions for 'Oiling Out' cluster_sol3 Solutions for 'Poor Quality' Start Problem Observed During Crystallization/Precipitation No_Crystals Problem: No Crystals Form Upon Cooling Start->No_Crystals Oiling_Out Problem: Compound 'Oils Out' Start->Oiling_Out Poor_Quality Problem: Poor Crystal Quality (e.g., fine powder, amorphous solid) Start->Poor_Quality Sol1_Action1 Solution is not saturated. Action: Evaporate some solvent. No_Crystals->Sol1_Action1 Sol2_Action1 Cooling rate is too fast. Action: Reheat to dissolve, add a bit more solvent, cool slowly. Oiling_Out->Sol2_Action1 Sol3_Action1 Crystallization is too rapid. Action: Slow down the cooling rate (insulate the flask). Poor_Quality->Sol3_Action1 Sol1_Action2 Action: Scratch the inside of the flask with a glass rod. Sol1_Action1->Sol1_Action2 Sol1_Action3 Action: Add a seed crystal. Sol1_Action2->Sol1_Action3 Sol2_Action2 Action: Consider a different solvent system. Sol2_Action1->Sol2_Action2 Sol3_Action2 Action: Use an anti-solvent. Dissolve in a good solvent and slowly add a poor solvent until cloudy. Sol3_Action1->Sol3_Action2

Caption: A logical guide for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Sytchev, C. S. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. Retrieved from [Link]

  • Student Doctor Network Forums. (2016). ether solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Retrieved from [Link]

  • Osbourn, J. (2021). Introduction to Cyclic Ethers. YouTube. Retrieved from [Link]

  • EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Allen Digital. (n.d.). Write notes on various factors affecting solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7). Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Derivatives

Introduction: The purification of 2-methyltetrahydro-2H-pyran-2-carbohydrazide and its derivatives is a critical step in synthetic workflows, particularly in drug development and medicinal chemistry. These compounds, cha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of 2-methyltetrahydro-2H-pyran-2-carbohydrazide and its derivatives is a critical step in synthetic workflows, particularly in drug development and medicinal chemistry. These compounds, characterized by a polar carbohydrazide functional group attached to a tetrahydropyran ring, often present unique purification challenges. Their high polarity, potential for strong interactions with stationary phases, and varying stability can complicate isolation. This guide provides a comprehensive, experience-driven resource for researchers, offering detailed troubleshooting advice and protocols to streamline purification processes and ensure high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives?

A1: The dominant challenge stems from the high polarity imparted by the carbohydrazide moiety (-CONHNH₂). This group is capable of strong hydrogen bonding, which can lead to issues such as poor solubility in common non-polar chromatography solvents, streaking on silica gel TLC plates, and low recovery from normal-phase columns. The basic nature of the terminal hydrazine group can also cause strong, sometimes irreversible, binding to acidic silica gel.

Q2: Which purification technique should I try first?

A2: For solid crude products, recrystallization is often the most efficient and scalable first choice.[1] It purifies based on differences in solubility between the desired compound and impurities in a chosen solvent system.[2] If the product is an oil, or if recrystallization fails to remove closely related impurities, flash column chromatography is the next logical step.

Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: Hydrazide derivatives can be sensitive to the acidic nature of standard silica gel.[3] If you observe degradation (e.g., new spots on TLC of collected fractions), consider the following:

  • Deactivate the Silica: Slurry the silica gel in the eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide before packing the column.[4] This neutralizes the acidic silanol groups.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or exploring reverse-phase (C18) chromatography.[3][4]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For polar carbohydrazides, common choices include alcohols (ethanol, methanol, isopropanol) or mixtures of an alcohol with water.[5] To screen for a good solvent, test small amounts of your crude product in different solvents at room and elevated temperatures.

Purification Strategy Workflow

The following diagram outlines a general decision-making process for purifying your target compound.

G crude Crude Product (Post-Reaction Workup) is_solid Is the product a solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gummy) is_pure_recrys Is product >95% pure (by NMR/LCMS)? recrystallize->is_pure_recrys is_pure_recrys->chromatography No final_product Pure Product is_pure_recrys->final_product Yes is_pure_chrom Is product >95% pure? chromatography->is_pure_chrom is_pure_chrom->final_product Yes further_purify Consider Preparative HPLC or Re-crystallization in a different solvent is_pure_chrom->further_purify No further_purify->final_product

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific problems encountered during purification in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Recrystallization: Product "Oils Out" 1. Solution is too concentrated or cooling too rapidly.[5] 2. The solvent's boiling point is higher than the product's melting point.[5] 3. High concentration of impurities depressing the melting point.1. Reheat the mixture to redissolve the oil.[5] 2. Add a small amount of additional hot solvent to decrease saturation.[5] 3. Allow the solution to cool much more slowly (e.g., insulate the flask). 4. Try a lower-boiling point solvent or a co-solvent system.
Recrystallization: No Crystals Form 1. The solution is not sufficiently saturated. 2. Lack of nucleation sites for crystal growth.1. Concentrate the solution by carefully evaporating some solvent.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod.[1] 3. Add a "seed" crystal of the pure product, if available.[1][5] 4. Cool the solution in an ice bath for a longer period.[1]
Column Chromatography: Compound Won't Elute 1. Compound is very polar and strongly adsorbed to the silica. 2. The chosen eluent is not polar enough.1. Drastically increase the polarity of the mobile phase. A common choice for highly polar compounds is a gradient up to 10-20% Methanol in Dichloromethane (DCM) or Ethyl Acetate. 2. Use a solvent system containing ammonia (e.g., 1-10% of a stock solution of 10% NH₄OH in methanol, mixed into DCM) to elute very polar basic compounds.[3]
Column Chromatography: Tailing/Streaking 1. Strong secondary interactions between the basic hydrazide and acidic silanol groups on the silica surface.[4] 2. Overloading the column with too much crude material.1. Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent to suppress silanol interactions.[4] 2. Ensure the crude material is fully dissolved and properly loaded onto the column. Consider dry loading if solubility in the eluent is low.[6]
Column Chromatography: Low Mass Recovery 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is decomposing on the column.[3]1. After running the planned gradient, flush the column with a very strong solvent (e.g., 20% Methanol/DCM with 1% Acetic Acid or TEA) to wash out any remaining material. 2. Perform a small-scale test by spotting your compound on a TLC plate and letting it sit for an hour before eluting to check for stability on silica.[3] If unstable, switch to a different stationary phase like alumina.[3]

Detailed Experimental Protocols

Protocol 1: Recrystallization of a Solid Derivative

This protocol provides a general guideline for recrystallizing a solid carbohydrazide derivative, assuming ethanol is a suitable solvent.

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add ethanol dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then place in an ice bath. If pure crystals form, ethanol is a good solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[7] This ensures the solution is saturated.

  • Decolorization (Optional): If the solution is colored and the pure product is expected to be white, add a small amount of activated carbon and boil for a few minutes.[1] Perform a hot gravity filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol to rinse away soluble impurities from the crystal surface.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[8]

Protocol 2: Flash Column Chromatography (Silica Gel)

This protocol outlines the purification of an oily or highly impure derivative.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) that gives your desired product an Rf value of approximately 0.2-0.4. This provides a good starting point for column elution.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly stronger solvent (like DCM).[6] Carefully add this solution to the top of the silica bed.[6]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

  • Elution: Begin eluting with the solvent system determined by TLC. Apply gentle positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Gradient: If the compound elutes too slowly or shows tailing, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/Methanol system).[3]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Logic for Column Chromatography

This diagram provides a logical path for diagnosing common issues during column chromatography.

G start Problem with Column Chromatography issue What is the main issue? start->issue no_elution No Compound Eluting issue->no_elution No Elution tailing Broad Peaks / Tailing issue->tailing Tailing poor_sep Poor Separation issue->poor_sep Poor Separation sol1 Increase Eluent Polarity (e.g., add MeOH) no_elution->sol1 sol2 Add Modifier to Eluent (e.g., 1% TEA) tailing->sol2 sol3 Check TLC Rf Separation. Is ΔRf > 0.2? poor_sep->sol3 sol4 Find New Solvent System sol3->sol4 No sol5 Use Finer Mesh Silica or Longer Column sol3->sol5 Yes

Caption: A troubleshooting decision tree for column chromatography.

References

  • Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. (n.d.). Benchchem. Retrieved January 20, 2026.
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 20, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Process for making carbohydrazide. (1985). Google Patents.
  • CARBOHYDRAZIDE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 20, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences.
  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • troubleshooting column chromatography. (2022). Reddit. Retrieved January 20, 2026, from [Link]

  • Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). Benchchem. Retrieved January 20, 2026.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • Carbohydrazide. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (2023). Wiley Online Library.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2009). Journal of Young Pharmacists.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Welcome to the technical support center for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide typically proceeds through a two-step sequence. The first step involves the formation of the corresponding ester, methyl 2-methyltetrahydro-2H-pyran-2-carboxylate, from 2-methyltetrahydro-2H-pyran-2-carboxylic acid. This is commonly achieved via a Fischer esterification.[1][2][3][4] The subsequent step is the hydrazinolysis of the ester, where it is converted to the desired carbohydrazide by reaction with hydrazine.[5][6][7] While this pathway appears straightforward, several potential side reactions can compromise the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing 2-methyltetrahydro-2H-pyran-2-carbohydrazide?

A1: The most prevalent synthetic route involves a two-step process:

  • Esterification: Conversion of 2-methyltetrahydro-2H-pyran-2-carboxylic acid to its methyl or ethyl ester. This is typically accomplished through Fischer esterification, using an excess of the alcohol (methanol or ethanol) as both reactant and solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3][4]

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent, to yield the final 2-methyltetrahydro-2H-pyran-2-carbohydrazide.[5][6][7]

Q2: Why is the ester intermediate necessary? Can't the carboxylic acid be directly converted to the hydrazide?

A2: While direct conversion of a carboxylic acid to a hydrazide is possible, it often requires harsher conditions or the use of coupling agents, which can be expensive and generate stoichiometric waste. The reaction of a carboxylic acid with hydrazine can also result in the formation of a stable salt, which may not readily convert to the hydrazide. The ester intermediate is generally more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid, leading to a cleaner and more efficient reaction under milder conditions.[6]

Q3: What are the critical parameters to control during the hydrazinolysis step?

A3: Key parameters for a successful hydrazinolysis include:

  • Stoichiometry of Hydrazine: A molar excess of hydrazine hydrate is typically used to drive the reaction to completion and minimize the formation of diacylhydrazide byproducts.[8]

  • Reaction Temperature: The reaction is often carried out at reflux temperature of the alcoholic solvent to ensure a reasonable reaction rate.[6][7][9]

  • Solvent: Anhydrous ethanol or methanol are common solvents as they readily dissolve both the ester and hydrazine hydrate.[10]

  • Reaction Time: The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the point of completion and avoid prolonged heating that might lead to degradation.[6][11]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section details potential side reactions that can occur during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Esterification Step

Potential Cause A: Incomplete Reaction

The Fischer esterification is an equilibrium-limited reaction.[1][2][4] To drive the equilibrium towards the product side, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction.[2]

Troubleshooting & Optimization:

  • Increase Alcohol Excess: Use the alcohol (methanol or ethanol) as the solvent to ensure it is present in a large excess.[3]

  • Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the inclusion of a dehydrating agent like molecular sieves can be effective.[2]

  • Catalyst Choice: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[1][4]

Potential Cause B: Ring-Opening of the Tetrahydropyran Moiety

While the tetrahydropyran ring is generally stable, strongly acidic conditions and elevated temperatures can potentially lead to ring-opening, especially if there are activating groups present or if the reaction is prolonged.[12][13][14]

Troubleshooting & Optimization:

  • Milder Acid Catalysts: Consider using a milder Lewis acid catalyst that can promote esterification without inducing ring cleavage.

  • Temperature Control: Avoid excessively high temperatures. Monitor the reaction progress and stop heating once the starting material is consumed.

  • pH Management: While acidic conditions are necessary for Fischer esterification, using the minimum effective amount of catalyst can help prevent side reactions.[14]

Issue 2: Formation of Diacylhydrazide Byproduct in the Hydrazinolysis Step

Chemical Rationale: Hydrazine has two nucleophilic nitrogen atoms. If the concentration of the ester is too high relative to hydrazine, a molecule of the desired hydrazide can act as a nucleophile and react with a second molecule of the ester, leading to the formation of a symmetrical N,N'-diacylhydrazide.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a significant molar excess of hydrazine hydrate (typically 3-5 equivalents or more) to favor the formation of the monohydrazide.[7][8]

  • Slow Addition of Ester: Adding the ester solution dropwise to the hydrazine solution can help maintain a high local concentration of hydrazine, thus minimizing the formation of the diacylhydrazide.

Issue 3: Hydrolysis of the Ester During Hydrazinolysis

Potential Cause: The use of hydrazine hydrate introduces water into the reaction mixture. This water, especially at elevated temperatures, can lead to the hydrolysis of the starting ester back to the carboxylic acid.[15]

Troubleshooting & Optimization:

  • Use of Anhydrous Hydrazine: If ester hydrolysis is a significant issue, consider using anhydrous hydrazine. However, this reagent is more hazardous and requires careful handling.

  • Solvent Choice: Using an anhydrous alcohol as the solvent can help minimize the impact of the water from hydrazine hydrate.[10]

  • Reaction Time: Monitor the reaction closely with TLC and stop the reaction as soon as the starting ester is consumed to prevent subsequent hydrolysis.[6][11]

Issue 4: Product Fails to Precipitate or Crystallize

Potential Cause: The desired 2-methyltetrahydro-2H-pyran-2-carbohydrazide may be soluble in the reaction solvent, even upon cooling.[8][16]

Troubleshooting & Optimization:

  • Solvent Removal: Carefully remove the reaction solvent under reduced pressure.

  • Anti-Solvent Addition: Add a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether) to induce precipitation.

  • Purification: If direct precipitation is not feasible, perform an aqueous workup to remove excess hydrazine and then purify the product by column chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Methyltetrahydro-2H-pyran-2-carboxylate
  • To a solution of 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude ester.

Protocol 2: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide
  • Dissolve the crude methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Data Summary

ParameterFischer EsterificationHydrazinolysis
Typical Yield 85-95%70-90%
Reaction Temp. Reflux (Methanol)Reflux (Ethanol)
Catalyst/Reagent H₂SO₄ or TsOHHydrazine Hydrate
Key Byproducts Unreacted Acid, Ring-Opened ProductsDiacylhydrazide, Hydrolyzed Acid

Visualizations

Synthesis Pathway and Potential Side Reactions

G cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_side_reactions Potential Side Reactions CarboxylicAcid 2-Methyltetrahydro-2H- pyran-2-carboxylic Acid Ester Methyl 2-Methyltetrahydro-2H- pyran-2-carboxylate CarboxylicAcid->Ester CH3OH, H+ RingOpened Ring-Opened Products CarboxylicAcid->RingOpened Harsh Acidic Conditions Hydrazide 2-Methyltetrahydro-2H- pyran-2-carbohydrazide (Desired Product) Ester->Hydrazide N2H4.H2O, EtOH Diacylhydrazide Diacylhydrazide Byproduct Ester->Diacylhydrazide Excess Ester HydrolyzedAcid Hydrolyzed Carboxylic Acid Ester->HydrolyzedAcid H2O, Heat Hydrazide->Diacylhydrazide Reacts with Ester

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Decision Tree

G cluster_ester Esterification Issues cluster_hydrazide Hydrazinolysis Issues Start Low Yield or Impure Product Step Which step is problematic? Start->Step Esterification Esterification Step->Esterification Step 1 Hydrazinolysis Hydrazinolysis Step->Hydrazinolysis Step 2 Ester_Incomplete Incomplete Reaction? Esterification->Ester_Incomplete Ester_SideReaction Side Reactions? Esterification->Ester_SideReaction Hydrazide_Byproduct Diacylhydrazide formed? Hydrazinolysis->Hydrazide_Byproduct Hydrazide_Hydrolysis Ester Hydrolysis? Hydrazinolysis->Hydrazide_Hydrolysis Ester_Incomplete_Sol Increase alcohol excess Remove H2O Ester_Incomplete->Ester_Incomplete_Sol Ester_SideReaction_Sol Milder catalyst Control temperature Ester_SideReaction->Ester_SideReaction_Sol Hydrazide_Byproduct_Sol Increase N2H4 excess Slow ester addition Hydrazide_Byproduct->Hydrazide_Byproduct_Sol Hydrazide_Hydrolysis_Sol Use anhydrous solvent Monitor reaction time Hydrazide_Hydrolysis->Hydrazide_Hydrolysis_Sol

Caption: Troubleshooting decision tree for the synthesis.

References

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

  • Lee, H., & Pae, A. N. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(11), 420. [Link]

  • Spencer, P., & Taylor, R. J. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Natural product reports, 38(9), 1641–1662. [Link]

  • Um, I. H., et al. (2007). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. The Journal of organic chemistry, 72(24), 9191–9197. [Link]

  • Spencer, P., & Taylor, R. J. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & biomolecular chemistry, 19(47), 10245–10254. [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor. [Link]

  • O'Brien, P., & Childs, A. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(16), 3245-3269. [Link]

  • Zhang, Q., et al. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Organics, 5(1), 1-19. [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. [Link]

  • Lee, K., et al. (2014). Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template. Organic letters, 16(17), 4520–4523. [Link]

  • Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Poly, J., & Ley, S. V. (2020). Racemization-free synthesis of peptides using acyl azides in continuous flow. Reaction Chemistry & Engineering, 5(3), 539-545. [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

  • Wang, T., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Organic chemistry frontiers, 7(24), 4031–4036. [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Quora. [Link]

  • Vlachos, D. G., & Nikolakis, V. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. ACS Catalysis, 3(4), 563-571. [Link]

  • Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. ResearchGate. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Organic Chemistry Tutor. [Link]

  • 2-methyltetrahydro-2H-pyran. ChemSynthesis. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Chen, D., et al. (2022). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. The journal of physical chemistry. A, 126(34), 5837–5848. [Link]

  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. ResearchGate. [Link]

  • US8110705B2 - Processes for making hydrazides.
  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • CN103408454A - Preparation method of hydrazide compound.
  • Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction. CentAUR. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Welcome to the technical support center for the synthesis and optimization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding this specific chemical transformation. The information herein is curated from established principles of organic synthesis and practical laboratory experience.

Scientific Foreword

The synthesis of carbohydrazides is a fundamental transformation in medicinal chemistry, providing key intermediates for the construction of various heterocyclic compounds with diverse biological activities. The target molecule, 2-methyltetrahydro-2H-pyran-2-carbohydrazide, is prepared via the hydrazinolysis of a corresponding ester, typically the ethyl or methyl ester of 2-methyltetrahydro-2H-pyran-2-carboxylic acid. This process, while conceptually straightforward, can present challenges related to steric hindrance, reaction kinetics, and product purification. This guide aims to elucidate these potential hurdles and provide robust solutions.

Synthesis Workflow

The overall synthetic strategy involves two primary stages: the esterification of 2-methyltetrahydro-2H-pyran-2-carboxylic acid and the subsequent hydrazinolysis of the resulting ester.

Synthesis_Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Hydrazinolysis Start 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid Reagents1 Ethanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Esterification Reflux Start->Esterification Reagents1->Esterification Product1 Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate Esterification->Product1 Start2 Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate Product1->Start2 Purification & Characterization Reagents2 Hydrazine Hydrate Ethanol (Solvent) Hydrazinolysis Reflux Start2->Hydrazinolysis Reagents2->Hydrazinolysis Product2 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Hydrazinolysis->Product2

Caption: Two-step synthesis of the target carbohydrazide.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate

This procedure is adapted from standard Fischer esterification methods.

Materials:

  • 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-methyltetrahydro-2H-pyran-2-carboxylic acid (1.0 eq).

  • Add a 10-fold excess of anhydrous ethanol.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

This protocol is based on general procedures for the hydrazinolysis of esters.[1]

Materials:

  • Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the ethyl ester (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Troubleshooting Guide

Troubleshooting_Tree Start Reaction Issue? LowYield Low or No Product? Start->LowYield Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Start->SideProducts Isolation Isolation/Purification Issues? Start->Isolation IncreaseTimeTemp Increase Reaction Time/Temp LowYield->IncreaseTimeTemp IncreaseHydrazine Increase Hydrazine Equivalents LowYield->IncreaseHydrazine CheckPurity CheckPurity LowYield->CheckPurity TLC TLC Incomplete->TLC LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Purify Recrystallization or Chromatography SideProducts->Purify Characterize Characterize SideProducts->Characterize OilyProduct OilyProduct Isolation->OilyProduct ExtendReflux Extend Reflux Time CheckTemp Ensure Proper Reflux Temp TLC->ExtendReflux Yes TLC->CheckTemp Yes Triturate Triturate with non-polar solvent Chromatography Purify by Column Chromatography OilyProduct->Triturate Yes OilyProduct->Chromatography Yes

Caption: Decision tree for troubleshooting common issues.

Q1: I am getting a very low yield or no product at all. What could be the cause?

A1:

  • Steric Hindrance: The methyl group at the C2 position of the pyran ring introduces steric hindrance, which can slow down the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. You can also try using a higher boiling point solvent like n-butanol, but be mindful of potential side reactions at elevated temperatures.

  • Purity of Starting Materials: Ensure your starting ester is pure and free from the corresponding carboxylic acid. Acidic impurities can react with hydrazine, reducing its effective concentration.

  • Hydrazine Hydrate Quality: Use a fresh, high-quality batch of hydrazine hydrate. Over time, it can degrade or absorb atmospheric carbon dioxide.

Q2: My reaction seems to be incomplete, and I still have a significant amount of starting ester remaining. What should I do?

A2:

  • Reaction Time: As mentioned, steric hindrance can make this reaction sluggish. Extend the reflux time and monitor the reaction progress every few hours using TLC.

  • Stoichiometry: While 1.5-2.0 equivalents of hydrazine hydrate are typically sufficient, for a sterically hindered ester, you may need to increase this to 3-4 equivalents to drive the reaction to completion.

  • Temperature: Ensure that your reaction is maintaining a consistent reflux temperature. A drop in temperature can significantly slow down the reaction rate.

Q3: I am observing the formation of side products. What are they, and how can I avoid them?

A3:

  • Hydrazide Dimerization/Further Reaction: Although less common under these conditions, it's possible for the product carbohydrazide to react further.

    • Solution: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.

  • Reaction with Solvent Impurities: If your ethanol contains water, it could lead to some hydrolysis of the ester back to the carboxylic acid, which would then react with hydrazine to form a salt.

    • Solution: Use anhydrous ethanol for the reaction.

Q4: I am having trouble isolating my product. It's coming out as an oil instead of a solid.

A4:

  • Purity: The presence of impurities can lower the melting point of your product, causing it to be an oil or a low-melting solid.

    • Solution 1 (Trituration): Try dissolving the oil in a minimal amount of a polar solvent (like ethanol) and then adding a non-polar solvent (like hexane or diethyl ether) dropwise while stirring vigorously to induce precipitation.

    • Solution 2 (Chromatography): If trituration fails, purification by column chromatography may be necessary. Given the polarity of carbohydrazides, a polar stationary phase like silica gel with a polar mobile phase (e.g., dichloromethane/methanol gradient) would be a good starting point.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting ester and the more polar carbohydrazide product (e.g., 5-10% methanol in dichloromethane). The product should have a much lower Rf value than the ester. Staining with potassium permanganate can help visualize the spots.

Q2: How should I store the 2-methyltetrahydro-2H-pyran-2-carbohydrazide product?

A2: Carbohydrazides are generally stable solids. However, they can be hygroscopic. Store the product in a tightly sealed container in a desiccator to protect it from moisture.

Q3: What analytical techniques are recommended for characterizing the final product?

A3:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Key signals to look for in ¹H NMR are the disappearance of the ethyl group from the ester and the appearance of new signals for the -NHNH₂ protons. In ¹³C NMR, a shift in the carbonyl carbon signal is expected.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands and the amide C=O stretch.

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation and skin contact.

Optimized Reaction Conditions Summary

ParameterRecommended ConditionRationale
Starting Material High-purity ethyl 2-methyltetrahydro-2H-pyran-2-carboxylatePrevents side reactions and ensures optimal yield.
Reagent Hydrazine Hydrate (1.5 - 3.0 eq)An excess is used to drive the reaction to completion, especially with a sterically hindered ester.
Solvent Anhydrous EthanolGood solubility for both starting material and reagent; easy to remove.
Temperature Reflux (approx. 78 °C for ethanol)Provides sufficient energy to overcome the activation barrier, particularly with steric hindrance.
Reaction Time 2 - 8 hours (TLC monitored)Reaction time can vary based on scale and substrate reactivity.
Work-up Cooling and filtrationThe product is often a solid at room temperature and less soluble in cold solvent, allowing for easy isolation.

Disclaimer: The protocols and troubleshooting advice provided in this guide are based on established principles of organic chemistry for analogous compounds. Due to the absence of specific literature for 2-methyltetrahydro-2H-pyran-2-carbohydrazide, these recommendations should be considered as a starting point, and optimization may be required for your specific experimental setup.

References

  • CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Strategies to Purify Carbohydrate Based Compounds. Teledyne ISCO. Available at: [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. Available at: [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]

Sources

Optimization

2-Methyltetrahydro-2H-pyran-2-carbohydrazide Technical Support Center

Welcome to the technical support guide for 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This document provides researchers, scientists, and drug development professionals with essential information regarding the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound. Our goal is to anticipate and address common issues encountered during experimentation, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-methyltetrahydro-2H-pyran-2-carbohydrazide?

For maximal shelf life, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The carbohydrazide functional group is susceptible to atmospheric moisture and oxidation.[3][4] Storing it in a desiccator can provide additional protection against water absorption.[5][6]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent such as DMF or DMSO. Solutions should be stored in tightly sealed vials with an inert gas headspace at -20°C or lower. Avoid using protic solvents (like methanol or water) for long-term storage, as they can facilitate slow hydrolysis of the hydrazide group.[7][8]

Q3: What are the visible signs of degradation?

Degradation of the compound, which is typically a white to off-white solid, may be indicated by:

  • Color Change: Development of a yellow or brown tint.

  • Clumping: The powder may become sticky or form clumps due to moisture absorption.[4][9]

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

If any of these signs are observed, it is crucial to re-verify the purity of the material before use.

Q4: What are the primary degradation pathways I should be aware of?

The main point of instability is the carbohydrazide moiety. The two most common degradation pathways are:

  • Hydrolysis: The amide bond of the hydrazide is susceptible to cleavage by water, especially under acidic or basic conditions, yielding 2-methyltetrahydro-2H-pyran-2-carboxylic acid and hydrazine.[7][10][11]

  • Oxidation: The hydrazine component can be oxidized by atmospheric oxygen, leading to various byproducts and a potential loss of reactivity.

Q5: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can rapidly degrade the compound.[2] Additionally, do not use solvents containing aldehydes or ketones (e.g., acetone), as they can react with the hydrazide to form hydrazones.

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Action & Explanation
Low or no yield in a reaction where the hydrazide is a nucleophile. Degradation of Starting Material: The hydrazide may have hydrolyzed or oxidized due to improper storage or handling.[7][8]Action: Confirm the purity of the starting material using an appropriate analytical method (see Protocol 2). Explanation: If the nucleophilic -NH2 group is compromised, the reaction will fail. Always use material that has been stored correctly.
Unexpected side products are observed in my reaction mixture. Reaction with Solvent or Contaminants: The hydrazide is reacting with carbonyl contaminants (aldehydes/ketones) in your solvent or with atmospheric CO2.Action: Use fresh, anhydrous, high-purity solvents. If possible, run the reaction under an inert atmosphere (N2 or Ar). Explanation: Hydrazides are highly reactive towards carbonyls. Even trace amounts can lead to significant hydrazone side products.
Inconsistent results between experimental runs. Hygroscopic Nature of the Compound: The compound has absorbed varying amounts of atmospheric water, changing its effective concentration.[4][5][9]Action: Handle the solid compound quickly, minimizing its exposure to air. Store in a desiccator.[5][9] For critical experiments, weigh out the compound in a glovebox. Explanation: Water absorption not only changes the molar quantity but can also introduce a reactant for hydrolysis.
The solid compound has become clumpy and difficult to handle. Improper Storage: The container was not sealed properly, allowing moisture from the air to be absorbed.[4][9]Action: Dry the material under a high vacuum. If this fails to resolve the issue, purification by recrystallization may be necessary. For future use, seal containers with parafilm and store them in a desiccator.[6] Explanation: Hygroscopic materials readily attract and hold water molecules, leading to physical changes like caking.[4]

Experimental Protocols & Workflows

Protocol 1: Standard Procedure for Stock Solution Preparation (10 mM)
  • Preparation: Allow the container of 2-methyltetrahydro-2H-pyran-2-carbohydrazide to warm to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Quickly weigh the required amount of the solid (e.g., 1.582 mg for 1 mL of a 10 mM solution) into a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) to the vial.

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Storage: Blanket the vial with an inert gas (argon or nitrogen), seal tightly, and wrap the cap with parafilm. Store at -20°C for short-term use (less than one week) or -80°C for longer periods.

Protocol 2: General Workflow for Purity Assessment by HPLC-UV

This is a starting point for method development. The exact conditions may need optimization.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • HPLC System & Column:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Conditions:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 4 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B over 0.5 min.

    • Hold at 5% B for 1 min to re-equilibrate.

  • Detection: Monitor at 210 nm and 254 nm.

  • Analysis: A pure sample should yield a single major peak. The presence of significant secondary peaks may indicate degradation or impurities.

Visual Guides

Potential Degradation Pathway

The diagram below illustrates the most probable hydrolytic degradation pathway for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

G cluster_main Hydrolytic Degradation node_start 2-Methyltetrahydro-2H-pyran- 2-carbohydrazide node_h2o + H₂O (Acid/Base Catalyst) node_start->node_h2o node_intermediate Tetrahedral Intermediate node_h2o->node_intermediate node_end1 2-Methyltetrahydro-2H-pyran- 2-carboxylic Acid node_intermediate->node_end1 node_end2 Hydrazine node_intermediate->node_end2

Caption: Potential hydrolysis of the hydrazide functional group.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose experimental failures.

Caption: A logical workflow for troubleshooting failed experiments.

References

  • Mizutani, Y., et al. (2011). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 77(17), 6062–6069. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • Hydrazinolysis: Significance and symbolism. (2024). Health Sciences. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison. Available at: [Link]

  • Feldman, J. R. (1963). Method for the hydrolysis of hydrazones. U.S. Patent No. 3,113,971. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit. (2016). Storage of Hygroscopic materials. r/chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Hygroscopy. Available at: [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). Available at: [Link]

  • ChemBK. (n.d.). Carbohydrazide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Carbohydrazides

Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize carbohydrazides as key intermediates and ph...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize carbohydrazides as key intermediates and pharmacophores.[1][2] We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested protocols.

Carbohydrazides and their derivatives are foundational building blocks in modern drug discovery and material science, valued for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][3] Their synthesis, most commonly achieved through the hydrazinolysis of esters, appears straightforward but is fraught with potential pitfalls that can impact yield, purity, and reproducibility. This document serves as a comprehensive resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by scientists working with carbohydrazide synthesis.

Q1: What are the primary methods for synthesizing carbohydrazides?

The most prevalent and versatile method is the hydrazinolysis of esters , where an ester is reacted with hydrazine hydrate, typically under reflux in an alcohol solvent.[3][4][5] Other industrial or specialized routes include the reaction of urea with hydrazine, or the use of precursors like phosgene or carbonate esters, though these can involve more hazardous materials or generate unwanted byproducts.[6] For laboratory and pharmaceutical applications, the ester-to-hydrazide route is generally preferred for its reliability and substrate scope.

Q2: Why is the hydrazinolysis of esters the most common laboratory method?

This method is favored for several reasons:

  • Accessibility of Starting Materials: A vast array of carboxylic esters is commercially available or readily synthesized from the corresponding carboxylic acids.

  • Favorable Reaction Conditions: The reaction typically proceeds under mild conditions (e.g., refluxing ethanol) that are tolerant of many functional groups.[7]

  • High Purity of Products: The carbohydrazide product often crystallizes directly from the reaction mixture upon cooling, simplifying purification.[8]

Q3: What are the critical safety precautions when synthesizing or handling carbohydrazides?

Safety is paramount. Key considerations include:

  • Hydrazine Hydrate: The primary reagent, hydrazine hydrate, is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thermal Instability: Carbohydrazides can decompose upon heating, and in some cases, this can be explosive.[9] Avoid excessive temperatures during reaction and drying.

  • Incompatibility with Nitrous Acid: A critical and often overlooked hazard is the reaction of carbohydrazides with nitrous acid (formed from nitrites in acidic conditions), which generates highly explosive acyl azides. Strict avoidance of acidic nitrite sources is essential during workup and storage.

  • Storage: Store carbohydrazides in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[9][10][11]

Q4: What are the primary applications of carbohydrazides in my field (drug development)?

Carbohydrazides are versatile intermediates.[12] They serve as precursors for a wide range of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are common scaffolds in medicinal chemistry.[13][14][15] The carbohydrazide moiety itself can act as a key pharmacophore, and its derivatives are frequently condensed with aldehydes or ketones to form hydrazones, another important class of bioactive molecules.[2][16][17][18][19]

Troubleshooting Guide: Common Synthesis Pitfalls

This guide uses a direct question-and-answer format to address specific experimental issues.

Q: My reaction has run overnight, but TLC analysis shows a significant amount of starting ester remaining. Why is the yield so low?

A: This is a classic issue of incomplete conversion. Several factors could be at play, and a systematic approach is needed to diagnose the problem.

  • Cause 1: Insufficient Reagent Activity or Quantity.

    • The Chemistry: Hydrazinolysis is a nucleophilic acyl substitution. While hydrazine is a potent nucleophile (due to the alpha effect), the ester carbonyl is only a moderate electrophile.[7] The reaction's success depends on active, available hydrazine.

    • Troubleshooting Steps:

      • Verify Hydrazine Hydrate Concentration: Commercial hydrazine hydrate can degrade over time or absorb atmospheric CO₂. Use a fresh bottle or verify the concentration of your stock. An insufficient amount of active hydrazine is a common cause of failure.

      • Optimize Stoichiometry: A molar excess of hydrazine hydrate (typically 3-5 equivalents) is often used to drive the reaction to completion. However, a very large excess can sometimes complicate purification. Start with a 1:3 to 1:5 molar ratio of ester to hydrazine hydrate.[20]

  • Cause 2: Suboptimal Reaction Conditions.

    • The Chemistry: The reaction rate is dependent on both temperature and solvent. The solvent must solubilize the ester and allow for a sufficiently high temperature to overcome the activation energy of the reaction.

    • Troubleshooting Steps:

      • Increase Temperature/Time: Ethanol is a common solvent, and refluxing is standard. If your ester is particularly sterically hindered or electronically deactivated, a higher boiling point solvent (e.g., n-butanol) or an extended reaction time (24-48 hours) may be necessary.[20]

      • Solvent Choice: Ensure your starting ester is fully soluble in the chosen solvent at the reaction temperature. Poor solubility will severely limit the reaction rate.

  • Workflow for Diagnosing Low Yield:

    low_yield_troubleshooting start Low Yield/ Incomplete Conversion check_reagents Step 1: Verify Reagents start->check_reagents sub_reagent1 Is Hydrazine Hydrate fresh and of high concentration? check_reagents->sub_reagent1 check_conditions Step 2: Assess Conditions sub_condition1 Is temperature adequate? (e.g., refluxing) check_conditions->sub_condition1 re_run Step 3: Re-run Experiment sub_reagent1->re_run No, use fresh sub_reagent2 Is molar excess sufficient (e.g., 3-5 eq.)? sub_reagent1->sub_reagent2 Yes sub_reagent2->check_conditions Yes sub_reagent2->re_run No, adjust ratio sub_condition1->re_run No, increase T or change solvent sub_condition2 Is the starting ester soluble in the solvent? sub_condition1->sub_condition2 Yes sub_condition2->re_run No, choose better solvent sub_condition2->re_run Yes

    Troubleshooting workflow for low reaction yield.

Q: My crude product is an oil and won't crystallize, or it fails to precipitate from the reaction mixture. How can I isolate it?

A: This is a common purification challenge, especially for aliphatic or low-molecular-weight carbohydrazides which may have lower melting points or higher solubility.

  • Cause 1: High Solubility in the Reaction Solvent.

    • The Chemistry: The product's concentration may be below its saturation point in the solvent (e.g., ethanol), even after cooling.

    • Troubleshooting Steps:

      • Reduce Solvent Volume: Carefully concentrate the reaction mixture on a rotary evaporator to about one-third of its original volume. This increases the product concentration and often induces precipitation upon cooling.[20]

      • Introduce an Anti-Solvent: After concentration, slowly add a solvent in which your product is insoluble (an "anti-solvent") while stirring vigorously. For many carbohydrazides, which are polar, adding a non-polar solvent like diethyl ether or hexanes can effectively force precipitation.[8]

  • Cause 2: Supersaturation or Oily Product Formation.

    • The Chemistry: The solution may be supersaturated, or impurities may be inhibiting crystal lattice formation, resulting in an oil.

    • Troubleshooting Steps:

      • Induce Crystallization: If the solution is concentrated but no solid has formed, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a single "seed" crystal of a previously made pure batch is also highly effective.[20]

      • Trituration: If an oil forms, decant the solvent. Add a small amount of a non-polar solvent (like cold diethyl ether) and vigorously scratch and stir the oil with a spatula. This process, called trituration, can often break down the oil and induce solidification.

Q: I've isolated a product, but my characterization (NMR, LC-MS) shows significant impurities. What are the likely side products?

A: Side product formation often points to issues with starting material purity or reaction control.

  • Side Product 1: Diacylated Hydrazine.

    • The Chemistry: Hydrazine has two nucleophilic sites. While the first acylation to form the carbohydrazide is fast, a second acylation can occur where a molecule of the product reacts with another molecule of the ester, especially if the ester is in large excess or the reaction is run for an exceptionally long time at high temperatures. This is less common when an excess of hydrazine is used.

    • Prevention: Use a controlled excess of hydrazine hydrate to ensure the ester is the limiting reagent.[20]

  • Side Product 2: Hydrazones.

    • The Chemistry: Carbohydrazides are themselves nucleophilic and will readily condense with any aldehyde or ketone impurities present in your starting materials or solvents to form hydrazones.[18][19][21]

    • Prevention: Ensure the purity of your starting ester. Use fresh, high-purity solvents. If the ester was synthesized from a carboxylic acid, ensure all activating agents (e.g., DCC, EDC) and byproducts are removed before proceeding to the hydrazinolysis step.

Core Experimental Protocol & Data

This section provides a robust, generalized protocol for the synthesis of a carbohydrazide from an ester, followed by a table of typical reaction parameters.

Protocol 1: General Synthesis of an Aromatic Carbohydrazide

This protocol describes the synthesis of a model carbohydrazide from its corresponding ethyl ester.

Materials:

  • Ethyl 4-nitrobenzoate (1 equivalent)

  • Hydrazine Hydrate (80-100% solution, 4 equivalents)

  • Ethanol (Absolute)

  • Standard reflux apparatus, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 4-nitrobenzoate (1 eq.).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of ester). Stir until the ester is fully dissolved.

  • Reagent Addition: Slowly add the hydrazine hydrate (4 eq.) to the stirring solution at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 1:1). The product spot should be more polar (lower Rf) than the starting ester.

  • Isolation: Once the reaction is complete (disappearance of the starting ester spot on TLC), remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours. The product will typically precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol to remove residual hydrazine, followed by diethyl ether to aid in drying.

  • Drying: Dry the purified solid under vacuum. The resulting carbohydrazide is typically of high purity without needing further recrystallization.

Table 1: Typical Reaction Parameters for Hydrazinolysis of Esters
Substrate TypeEster GroupHydrazine Excess (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Aromatic (electron-poor)Methyl/Ethyl3 - 5EthanolReflux (~80)4 - 1085 - 95%
Aromatic (electron-rich)Methyl/Ethyl4 - 6EthanolReflux (~80)8 - 1670 - 90%
Aliphatic (unhindered)Methyl/Ethyl3 - 5Methanol/EthanolReflux (~65-80)6 - 1280 - 95%
Aliphatic (sterically hindered)Methyl/Ethyl5 - 10n-ButanolReflux (~117)12 - 4850 - 80%
General Synthesis Workflow Diagram
General workflow for carbohydrazide synthesis via hydrazinolysis.

References

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Carbohydrazide.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC - NIH.
  • Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Supplier.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture. NINGBO INNO PHARMCHEM CO.,LTD..
  • CARBOHYDRAZIDE.
  • Carbohydrazide. Santa Cruz Biotechnology.
  • CN106674059A - Synthesis method of carbohydrazide.
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T.
  • Prepar
  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC - NIH.
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Journal.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
  • Safety D
  • A new and efficient synthesis of 1,3,4-oxadiazole deriv
  • A mild, one-pot preparation of 1,3,4-oxadiazoles.
  • Synthesis of carbohydrazide. ChemicalBook.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC - PubMed Central.
  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state.
  • Hydrazone. Wikipedia.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Oxidation of carbohydrazide with nitric acid.
  • Optimizing reaction conditions for 1-Acetylpiperidine-4-carbohydrazide synthesis. Benchchem.
  • EP0103400B1 - Process for making carbohydrazide.
  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society.
  • Hydrazone form
  • Hydrazinolysis of aryl cinnamates and rel
  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing.
  • What is the mechanism of reaction when the nitrous acid enters the reaction ?
  • Carbohydrazide. Wikipedia.
  • Carbohydrazide | CAS 497-18-7 | Supplier. Connect Chemicals.
  • Carbohydrazide,Carbohidrazida.

Sources

Optimization

Technical Support Center: A Guide to Troubleshooting Column Chromatography of Pyran Derivatives

Welcome to the technical support center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the column chromatography of this important class of heterocyclic compounds. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting advice and practical solutions to ensure the successful isolation of your target molecules.

Introduction: The Unique Challenges of Pyran Derivative Purification

Pyran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] However, their purification by column chromatography can be fraught with difficulties. These challenges often stem from the inherent chemical properties of the pyran ring system and its various substituents. Common issues include the acid sensitivity of certain derivatives, leading to degradation on standard silica gel, and the presence of closely related isomers or byproducts with similar polarities, making separation arduous.[3][4] This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when purifying pyran derivatives.

Q1: My pyran derivative seems to be decomposing on the silica gel column. What's happening and how can I prevent it?

A1: This is a frequent issue, as many pyran derivatives, especially those with acid-labile groups like acetals or ketals, are sensitive to the acidic nature of standard silica gel.[3][5] The acidic silanol groups on the silica surface can catalyze hydrolysis or rearrangement of your compound.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites by preparing a slurry of your silica gel in an eluent containing 1-3% triethylamine.[3][6] Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample.[3]

  • Solution 2: Switch to a Neutral Stationary Phase. Consider using neutral alumina or Florisil® as your stationary phase, which will not have the acidic character of silica gel.[3][5]

  • Solution 3: Rapid Filtration. If the impurities are highly polar, a quick filtration through a plug of deactivated silica or alumina might be sufficient to remove them without significant degradation of your product.[6]

Q2: I'm struggling to separate my target pyran derivative from a byproduct with a very similar Rf value. What are my options?

A2: Co-elution of compounds with similar polarities is a classic chromatography challenge.[7] The key is to alter the selectivity of your chromatographic system.

  • Optimize the Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a solvent system with different selectivity, such as dichloromethane/methanol or a system containing acetone.[3][5] Even small changes in the solvent mixture can significantly impact the separation.

  • Employ Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.[6][8]

  • Consider High-Performance Flash Chromatography: Systems with higher efficiency columns, often packed with smaller particle size silica, can provide better resolution for difficult separations.[9]

Q3: How do I choose the best stationary phase for my pyran derivative?

A3: The choice of stationary phase depends on the polarity and functional groups of your pyran derivative.

  • Normal-Phase Chromatography (Silica Gel): This is the most common starting point for many organic compounds. It is suitable for non-polar to moderately polar pyran derivatives.[10]

  • Reversed-Phase Chromatography (C18-functionalized silica): For highly polar pyran derivatives, reversed-phase chromatography is often more effective. A typical mobile phase would be a mixture of water and a miscible organic solvent like acetonitrile or methanol.[3][11]

  • Chiral Stationary Phases: For the separation of enantiomers of chiral pyran derivatives, specialized chiral columns are necessary. Polysaccharide-based chiral stationary phases are often effective.[12][13]

Q4: My crude sample is not dissolving well in the eluent I plan to use for the column. How should I load it?

A4: This is a common problem when your crude product has low solubility in the relatively non-polar solvent system required for good separation.

  • Dry Loading: This is the preferred method. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane, methanol), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7] This technique avoids issues associated with using a strong loading solvent and often leads to better separation.[7]

In-Depth Troubleshooting Guides

Problem 1: Poor or No Separation of Isomers

Pyran derivatives often exist as regioisomers or stereoisomers which can be challenging to separate.

Systematic Troubleshooting Workflow:

start Poor Isomer Separation tlc Analyze by TLC with various solvent systems. Is there any separation? start->tlc no_sep No tlc->no_sep No yes_sep Yes tlc->yes_sep Yes change_phase Change Stationary Phase: - Reversed-phase (C18) - Alumina (neutral) - Chiral phase (if applicable) no_sep->change_phase optimize_mobile Optimize Mobile Phase: - Use a shallower gradient - Try a ternary solvent system (e.g., Hexane/EtOAc/DCM) yes_sep->optimize_mobile change_phase->tlc derivatize Consider derivatization to increase polarity differences. change_phase->derivatize hplc Move to HPLC for higher resolution. optimize_mobile->hplc

Caption: A decision-making workflow for troubleshooting poor isomer separation.

Detailed Steps for Improving Isomer Separation:

  • Thorough TLC Analysis: Before attempting column chromatography, it is crucial to screen various solvent systems using Thin Layer Chromatography (TLC).[14][15] The goal is to find a solvent system that provides a clear separation between your isomers. An ideal Rf value for the target compound is between 0.2 and 0.4 for good separation on a column.[15]

  • Solvent System Optimization:

    • Binary Systems: Systematically vary the ratio of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone).

    • Ternary Systems: Sometimes, adding a third solvent in a small amount can fine-tune the selectivity and improve separation.

  • Stationary Phase Selection: If extensive solvent screening on silica gel fails, a change in the stationary phase is warranted. The different surface chemistry of alumina or a reversed-phase C18 material can provide the necessary selectivity for separation.[11]

  • Derivatization: In some cases, converting the isomers into derivatives (e.g., esters from alcohols) can amplify their polarity differences, making them easier to separate.[4] After separation, the original functional group can be regenerated.

Problem 2: Product Tailing or Broad Peaks

This issue leads to poor resolution and cross-contamination of fractions.

Potential Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Column Overloading Too much sample has been loaded onto the column for its size, leading to a non-ideal distribution of the analyte between the stationary and mobile phases.Reduce the amount of sample loaded. As a general rule, for a fairly easy separation (ΔRf > 0.2), you can load up to 1g of crude material per 10g of silica. For more difficult separations, this ratio should be significantly lower.
Inappropriate Solvent System If the eluent is too weak, the compound will move very slowly and can spread out over many fractions. If it is too strong, it will elute too quickly with poor separation.Adjust the solvent system to achieve an optimal Rf value of 0.2-0.4 on TLC.[15] If tailing persists, consider adding a small percentage of a more polar solvent to the eluent to improve peak shape.
Secondary Interactions with Silica Basic compounds, such as those containing amine functionalities, can interact strongly with the acidic silanol groups on silica, leading to significant tailing.Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to block the acidic sites on the silica gel.
Compound Instability The compound may be slowly degrading on the column, leading to a continuous "bleed" of the product into the eluent.Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If degradation is observed, use a deactivated silica gel or an alternative stationary phase.[5]
Problem 3: Irreproducible Results

Achieving consistent results is key in scientific research and drug development.

Workflow for Ensuring Reproducibility:

start Irreproducible Results packing Standardize Column Packing: - Use a consistent slurry method - Ensure a well-packed, homogenous bed start->packing loading Consistent Sample Loading: - Prefer dry loading for consistency - Use a minimal volume of a weak solvent for wet loading packing->loading solvent Freshly Prepared Solvents: - Use high-purity solvents - Prepare fresh mobile phase for each run loading->solvent monitoring Systematic Fraction Analysis: - Use a consistent TLC protocol - Pool fractions based on clear TLC analysis solvent->monitoring end Reproducible Purification monitoring->end

Caption: A workflow for achieving reproducible chromatography results.

Key Factors for Reproducibility:

  • Column Packing: Inconsistent column packing can lead to channeling and poor separation. Always use a consistent method, such as the slurry method, to pack your columns.

  • Solvent Quality: The composition of your mobile phase can change over time due to the evaporation of more volatile components. Always use freshly prepared solvents of high purity.

  • Sample Preparation: Ensure your crude sample is free of particulate matter and completely dissolved before loading.

  • Documentation: Keep a detailed record of all parameters for each chromatographic run, including the amount of stationary phase, column dimensions, sample weight, eluent composition, and fraction volumes.

Recommended Solvent Systems for Pyran Derivatives

The following table provides starting points for solvent systems based on the general polarity of the pyran derivative. Optimization will be required for each specific compound.

Pyran Derivative Polarity Stationary Phase Recommended Solvent Systems (v/v) Comments
Non-polar Silica GelHexane/Ethyl Acetate (9:1 to 4:1) Hexane/Dichloromethane (1:1 to 1:4)Start with a low polarity eluent and gradually increase the polarity.
Moderately Polar Silica GelHexane/Ethyl Acetate (4:1 to 1:1) Dichloromethane/Methanol (99:1 to 95:5)These systems offer good selectivity for a wide range of functional groups.
Polar Silica Gel or AluminaDichloromethane/Methanol (95:5 to 9:1) Ethyl Acetate/Methanol (98:2 to 9:1)For very polar compounds, a small amount of acetic acid may be added to the eluent to improve peak shape, provided the compound is acid-stable.
Highly Polar / Water-soluble C18 Reversed-Phase SilicaWater/Acetonitrile (gradient) Water/Methanol (gradient)A gradient starting with a high aqueous content and gradually increasing the organic solvent proportion is typically effective.[3]

Conclusion

The successful purification of pyran derivatives by column chromatography is an achievable goal with a systematic and informed approach. By understanding the potential challenges, such as acid sensitivity and isomer co-elution, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their purification outcomes. Remember that careful planning, starting with thorough TLC analysis, is the foundation of a successful separation.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
  • ResearchGate. (n.d.). Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives.
  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Determining the Enantiomeric Purity of 3,4-dihydro-2H-pyran-2-methanol Derivatives: A Comparative Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.
  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives.
  • Biocompare. (2023, May 18). Chromatography Column Selection Guide.
  • Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Growing Science. (2019, April 6). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent.
  • ResearchGate. (n.d.). Enantioselective synthesis of pyran 3.
  • PubMed Central (PMC). (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • PubMed. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2H-Pyran-2,5-diol Isomers.

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Reaction Troubleshooting for 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide provides in-depth technical advice, catalyst s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide provides in-depth technical advice, catalyst selection strategies, and troubleshooting solutions for common synthetic transformations involving this versatile building block. The inherent value of the tetrahydropyran motif in medicinal chemistry, combined with the synthetic flexibility of the carbohydrazide functional group, makes this compound a key starting material for generating diverse molecular scaffolds.

This document is designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Core Reaction Pathways

2-Methyltetrahydro-2H-pyran-2-carbohydrazide serves as a launchpad for several critical heterocyclic structures. The primary reaction pathways, which will be detailed in this guide, involve the transformation of the carbohydrazide moiety.

G start 2-Methyltetrahydro-2H-pyran-2-carbohydrazide hydrazone Hydrazone Derivatives start->hydrazone R-CHO/R-COR (Acid Catalyst) oxadiazole 1,3,4-Oxadiazole Core start->oxadiazole Direct Cyclization (Dehydrating Agents) triazole 1,2,4-Triazole Core start->triazole 1. R-NCS 2. Cyclization thiadiazole 1,3,4-Thiadiazole Core start->thiadiazole 1. CS₂/Base 2. Cyclization hydrazone->oxadiazole Oxidative Cyclization

Figure 1: Key synthetic routes from the starting carbohydrazide.
Section 1: Hydrazone Synthesis via Acid-Catalyzed Condensation

The formation of a hydrazone is often the first step in a multi-step synthesis. This reaction involves the condensation of the carbohydrazide with an aldehyde or ketone and is typically reversible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for synthesizing hydrazones from 2-methyltetrahydro-2H-pyran-2-carbohydrazide?

A1: The most common and effective catalysts are weak Brønsted acids. A few drops of glacial acetic acid are typically sufficient to protonate the carbonyl oxygen of the aldehyde or ketone, which activates it for nucleophilic attack by the terminal nitrogen of the carbohydrazide.[1][2] Stronger acids can lead to unwanted side reactions or hydrolysis of the starting material or product. The reaction is generally performed in a protic solvent like ethanol or methanol, which facilitates proton transfer.[1][3]

Q2: My hydrazone-forming reaction is slow or appears to have stalled. What should I do?

A2: This is a common issue related to the reaction equilibrium. Since condensation produces water, the reaction can be driven to completion by removing water as it forms.

  • For thermally stable compounds: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • For general applications: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.

  • Catalyst Check: Ensure a catalytic amount of acid is present. If the reactants themselves are basic, the initial acid may have been neutralized. A small additional charge of glacial acetic acid can restart the reaction.

Q3: My product precipitates from the reaction mixture. Is this a problem?

A3: Not necessarily. In many cases, the hydrazone product is less soluble in the reaction solvent (e.g., ethanol) than the starting materials. This can be advantageous, as it drives the reaction forward according to Le Châtelier's principle and can simplify purification—often, the product can be isolated by simple filtration. However, ensure the precipitate is indeed the desired product via TLC or another quick analysis.

Experimental Protocol: Synthesis of a Hydrazone Derivative

G step1 Step 1: Dissolve Reactants Dissolve carbohydrazide and aldehyde/ketone (1.0 eq) in ethanol. step2 Step 2: Add Catalyst Add 2-3 drops of glacial acetic acid. Stir. step1->step2 step3 Step 3: Reaction Stir at room temp or reflux for 2-8 hours. Monitor by TLC. step2->step3 step4 Step 4: Isolation Cool mixture. Collect precipitated product by filtration. step3->step4 step5 Step 5: Purification Wash with cold ethanol and dry under vacuum. step4->step5

Figure 2: Standard workflow for hydrazone synthesis.

Methodology:

  • In a round-bottom flask, dissolve 2-methyltetrahydro-2H-pyran-2-carbohydrazide (1.0 eq) in absolute ethanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[2]

  • Stir the mixture at room temperature or under gentle reflux for 2-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 2: Cyclization to 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a highly valued scaffold in drug discovery, often used as a bioisostere for ester and amide groups.[4] The synthesis typically involves the cyclodehydration of a 1,2-diacylhydrazine intermediate or, more commonly, the direct cyclization or oxidative cyclization of a carbohydrazide or its corresponding hydrazone.

Frequently Asked Questions (FAQs)

Q1: There are many methods for 1,3,4-oxadiazole synthesis. How do I choose the right catalyst or reagent?

A1: The choice depends heavily on the functional group tolerance of your substrate, desired reaction conditions (mild vs. harsh), and scalability. A summary of common systems is provided below.

Catalyst/Reagent SystemReaction TypeConditionsProsCons
POCl₃ or SOCl₂ Dehydrative CyclizationHarsh, refluxHigh yielding, well-established.[5]Generates corrosive byproducts, not suitable for sensitive substrates.
Iodine (I₂) / K₂CO₃ Oxidative CyclizationMild, often room temp to 80 °CMetal-free, scalable, good functional group tolerance.[6][7][8]Requires stoichiometric oxidant, can be slow.
Cu(OTf)₂ or CuI Oxidative CyclizationMild, catalyticHigh efficiency, broad substrate scope.[6][9]Potential for metal contamination in the final product. Requires an oxidant.
TBTU CyclodesulfurizationMild, room temp to 50 °CEfficient for thiosemicarbazide intermediates, simple workup.[10]Requires synthesis of the thiosemicarbazide precursor.
SO₂F₂ Dehydrative CyclizationMild, metal-freeEffective for 1,2-diacylhydrazine precursors.[8]SO₂F₂ is a toxic gas requiring careful handling.

For substrates derived from 2-methyltetrahydro-2H-pyran-2-carbohydrazide, which are generally stable, modern oxidative methods using Iodine or Copper catalysts are recommended for their mildness and functional group compatibility.[6][9]

Q2: My oxidative cyclization to the 1,3,4-oxadiazole is giving a low yield. What are the common failure points?

A2: Low yields in these reactions often stem from a few key areas.[11]

  • Incomplete Reaction: The cyclization may not have gone to completion. Try extending the reaction time or slightly increasing the temperature. Ensure the oxidant (if required) was added in the correct stoichiometry and is of good quality.

  • Starting Material Quality: The precursor hydrazone must be pure and dry. Water can interfere with many cyclization reagents.

  • Side Reactions: The N-acylhydrazone intermediate can sometimes undergo alternative reactions. Ensure an inert atmosphere if the catalyst is sensitive to air.

  • Work-up/Purification Issues: The product may be partially soluble in the aqueous phase during work-up, leading to loss. Perform multiple extractions. For purification, if the product is unstable on silica gel, consider recrystallization or chromatography on neutral alumina.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of a Hydrazone

This protocol is adapted from established metal-free methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[6][7][8]

Methodology:

  • Suspend the starting hydrazone (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent like DMSO or DMF.

  • Add molecular iodine (I₂, 1.5 eq) to the mixture in portions at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 3: Synthesis of 1,2,4-Triazole and Thiazole Derivatives

The carbohydrazide moiety is also a precursor to other important five-membered heterocycles, such as 1,2,4-triazoles and various thiazoles or thiadiazoles. These syntheses often proceed through a thiosemicarbazide or a related intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for converting my carbohydrazide into a 1,2,4-triazole?

A1: A robust and common method involves a two-step sequence. First, the carbohydrazide is reacted with an isothiocyanate (R-NCS) to form a thiosemicarbazide intermediate. This intermediate is then cyclized, typically under basic conditions (e.g., using NaOH or NaOEt), to yield the 1,2,4-triazol-3-thione. The catalyst's role in the second step is to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by elimination of water.

G start Carbohydrazide step1 Thiosemicarbazide Intermediate start->step1 + R-NCS (Solvent, heat) step2 1,2,4-Triazole-3-thione step1->step2 Base Catalyst (e.g., NaOH, heat)

Figure 3: Two-step synthesis of 1,2,4-triazoles from a carbohydrazide.

Q2: I am attempting a cyclization with carbon disulfide (CS₂) to make a 1,3,4-oxadiazole-2-thione. What catalyst and conditions are best?

A2: This reaction requires a base and a suitable solvent. Typically, the carbohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide (KOH) in refluxing ethanol.[7] The KOH acts as both a base and a catalyst to facilitate the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water and H₂S to form the stable 5-substituted-1,3,4-oxadiazole-2-thione ring.

Troubleshooting Guide: Common Issues in Heterocycle Synthesis
IssueProbable Cause(s)Recommended Solution(s)
No Reaction or Low Conversion Insufficiently strong base for cyclization; Low reaction temperature; Poor quality reagents.Use a stronger base (e.g., switch from K₂CO₃ to NaOH); Increase reaction temperature; Use freshly opened solvents and reagents.
Formation of Multiple Products Tautomerization; Dimerization or polymerization of intermediates; Side reactions with the solvent.Confirm product structure with detailed NMR/MS analysis; Run the reaction at a lower concentration; Choose a more inert solvent.
Difficult Purification Product is highly polar; Product co-elutes with starting material or byproducts.Consider reverse-phase chromatography for polar compounds; Try recrystallization from a different solvent system; Convert the product to a less polar derivative for purification, then revert it.
References
  • Nguyen, H. T., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2014). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Retrieved from [Link]

  • Metola, P., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bennani, B., et al. (2024). A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]

  • Godhani, D. R., et al. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. Indian Journal of Chemistry, Section B. Retrieved from [Link]

  • Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters. Retrieved from [Link]

  • Patel, K. D., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. Retrieved from [Link]

  • Yang, S., et al. (2020). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. Synlett. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Welcome to the technical support center for the scale-up synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot-plant or manufacturing scale. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Synthetic Workflow Overview

The most common and scalable synthetic route to 2-methyltetrahydro-2H-pyran-2-carbohydrazide involves a two-step process:

  • Fischer Esterification: Conversion of 2-methyltetrahydro-2H-pyran-2-carboxylic acid to its corresponding methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final carbohydrazide product.

Synthetic_Workflow 2-Methyltetrahydro-2H-pyran-2-carboxylic_acid 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid Ester Methyl/Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate 2-Methyltetrahydro-2H-pyran-2-carboxylic_acid->Ester Fischer Esterification (Alcohol, Acid Catalyst) Carbohydrazide 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Ester->Carbohydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step in a question-and-answer format.

Step 1: Fischer Esterification

Q1: My esterification reaction is stalling and not reaching full conversion, even with extended reaction times. What could be the cause and how can I fix it?

A1: This is a classic issue with Fischer esterifications, as they are equilibrium-controlled reactions.[1][2] At scale, inefficient water removal is the most likely culprit.

  • Causality: The presence of water, a byproduct of the reaction, will push the equilibrium back towards the starting materials.

  • Troubleshooting:

    • Water Removal: On a larger scale, simply using a large excess of alcohol may not be sufficient or cost-effective. The most effective method is azeotropic removal of water using a Dean-Stark apparatus.

    • Catalyst Amount: Ensure that the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in a sufficient amount (typically 1-5 mol%).

    • Temperature: Increasing the reaction temperature to the reflux point of the alcohol will increase the reaction rate and improve the efficiency of azeotropic water removal.

Q2: I am observing significant byproduct formation, particularly a dark coloration of the reaction mixture at scale. What is likely happening?

A2: Darkening of the reaction mixture often points to dehydration of the alcohol or other side reactions catalyzed by strong acids at elevated temperatures.[3]

  • Causality: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent.[3] At higher temperatures required for large-scale reactions, it can lead to the formation of ethers from the alcohol or other degradation products.

  • Troubleshooting:

    • Catalyst Choice: Consider using a milder acid catalyst like p-toluenesulfonic acid, which is less likely to cause dehydration.

    • Temperature Control: Maintain the reaction temperature at the minimum required for efficient reflux and water removal. Avoid excessive heating.

    • Inert Atmosphere: Running the reaction under a nitrogen atmosphere can help to prevent oxidative side reactions.

Step 2: Hydrazinolysis

Q1: The hydrazinolysis reaction is highly exothermic, and I am having trouble controlling the temperature in a large reactor. What are the risks and how can I manage them?

A1: Uncontrolled exotherms during hydrazinolysis are a significant safety concern at scale.

  • Causality: The reaction between an ester and hydrazine is inherently exothermic. In a large reactor with a smaller surface area-to-volume ratio, heat dissipation is less efficient.

  • Troubleshooting:

    • Slow Addition: Add the hydrazine hydrate to the ester solution slowly and in a controlled manner. The addition rate should be dictated by the ability of the reactor's cooling system to maintain the desired temperature.

    • Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant).

    • Solvent: Use a sufficient amount of a suitable solvent (e.g., ethanol, isopropanol) to act as a heat sink and help moderate the temperature.

Q2: My final product is contaminated with unreacted ester. How can I drive the reaction to completion?

A2: Incomplete conversion is often due to insufficient hydrazine or reaction time.

  • Causality: While the reaction is generally high-yielding, stoichiometric amounts of hydrazine may not be enough to drive the reaction to completion, especially if there are competing side reactions or if the ester is sterically hindered.

  • Troubleshooting:

    • Excess Hydrazine: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents).

    • Reaction Time and Temperature: Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC). If the reaction stalls, consider increasing the reaction time or moderately increasing the temperature.

    • Mixing: Ensure efficient mixing in the reactor to maintain homogeneity and promote contact between the reactants.

Q3: After work-up, I am struggling with product isolation. The carbohydrazide is either not precipitating well or is forming an oil. What should I do?

A3: Product isolation can be challenging due to the polarity of the carbohydrazide and potential impurities.

  • Causality: The solubility of the product can be highly dependent on the solvent system and the presence of impurities. Oiling out can occur if the product precipitates at a temperature above its melting point or if impurities are present.

  • Troubleshooting:

    • Solvent System for Crystallization: Experiment with different solvent/anti-solvent systems. For example, after concentrating the reaction mixture, adding a non-polar solvent like heptane or toluene to the crude product dissolved in a minimal amount of a polar solvent like ethanol can induce crystallization.

    • Seeding: If you have a small amount of pure product, use it to seed the crystallization.

    • Cooling Rate: Cool the solution slowly to encourage the formation of well-defined crystals rather than an oil.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with hydrazine hydrate at scale?

A: Hydrazine is toxic, a suspected carcinogen, and can be absorbed through the skin.[4][5][6] It is also a powerful reducing agent.[4] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store away from oxidizing agents.

Q: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A: A combination of techniques is recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also detect the formation of byproducts.

  • Final Product Purity:

    • HPLC: To determine the purity of the isolated product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q: Can I use a different alcohol for the esterification step?

A: Yes, other simple alcohols like methanol or isopropanol can be used. The choice may depend on factors like cost, boiling point (for reflux temperature), and the ease of removal of the excess alcohol. Methanol is often a good choice due to its low cost and volatility.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Step 1: Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

  • To a solution of 2-methyltetrahydro-2H-pyran-2-carboxylic acid (10 g) in methanol (100 mL), add concentrated sulfuric acid (1 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 2: 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

  • Dissolve the crude ester from the previous step in ethanol (50 mL).

  • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add a small amount of cold water or a non-polar solvent to induce precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Pilot-Scale Synthesis (Conceptual)

Pilot_Scale_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis A Charge Reactor with Acid and Methanol B Add p-Toluenesulfonic Acid A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Removal and Reaction Conversion (HPLC) C->D E Cool and Neutralize with Base D->E F Solvent Swap to Toluene E->F G Aqueous Wash F->G H Concentrate to Crude Ester G->H I Charge Reactor with Crude Ester and Ethanol H->I Transfer J Controlled Addition of Hydrazine Hydrate I->J K Maintain Temperature and Monitor Conversion (HPLC) J->K L Concentrate Reaction Mixture K->L M Crystallization (e.g., Ethanol/Heptane) L->M N Filter and Wash Solid M->N O Dry Product Under Vacuum N->O

Caption: Conceptual workflow for pilot-scale synthesis.

Data Summary

ParameterLab-ScalePilot-Scale (Conceptual)
Esterification
Starting Acid10 g10 kg
Alcohol (Methanol)100 mL100 L
Catalyst (H₂SO₄/TsOH)1 mL / ~0.2 g1 L / ~0.2 kg
TemperatureReflux (~65°C)Reflux (~65°C)
Reaction Time4-6 hours6-10 hours
Typical Yield85-95%80-90%
Hydrazinolysis
Starting Ester~10 g~10 kg
Hydrazine Hydrate1.2 eq.1.1-1.3 eq.
Solvent (Ethanol)50 mL50 L
TemperatureRoom Temp.20-40°C (controlled)
Reaction Time12-18 hours12-24 hours
Typical Yield80-90%75-85%

References

  • MDPI. (2023, June 3). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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  • National Institutes of Health. (2022, September 6). A general method for rapid synthesis of refractory carbides by low-pressure carbothermal shock reduction. Retrieved from [Link]

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  • Research and Reviews. (2016, June 13). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

NMR analysis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

An In-Depth Technical Guide to the Structural Elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide: A Comparative Analysis of NMR Spectroscopy and Alternative Methods For researchers in drug discovery and syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide: A Comparative Analysis of NMR Spectroscopy and Alternative Methods

For researchers in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a molecule incorporating a substituted tetrahydropyran (THP) ring and a reactive hydrazide moiety, presents a unique analytical challenge. The THP scaffold is a prevalent feature in many natural products and pharmaceuticals, while the carbohydrazide group offers a versatile handle for further chemical modification. This guide provides a comprehensive analysis of its structural characterization, focusing on the predictive power of Nuclear Magnetic Resonance (NMR) spectroscopy and offering a comparative assessment with other key analytical techniques.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution.[1] For a molecule like 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a multi-dimensional NMR approach is not just beneficial but essential for complete assignment. The presence of a quaternary carbon (C2), diastereotopic protons within the THP ring, and exchangeable hydrazide protons necessitates a suite of experiments to piece together the molecular puzzle.

Predictive ¹H NMR Analysis

The ¹H NMR spectrum provides the initial roadmap to the proton environment. Based on known chemical shifts for substituted tetrahydropyrans and related functional groups, we can predict the following signals.[2][3][4][5]

  • -CH₃ (s, ~1.3-1.5 ppm): A singlet corresponding to the three methyl protons at the C2 position. Lacking adjacent protons, this group will not exhibit splitting.

  • Ring Protons (-CH₂-) (m, ~1.5-1.9 ppm & ~3.4-4.1 ppm): The protons on C3, C4, and C5 will appear as complex multiplets in the aliphatic region. The protons on C6, being adjacent to the ring oxygen, will be deshielded and appear further downfield, typically between 3.4 and 4.1 ppm. The axial and equatorial protons at each position are chemically non-equivalent (diastereotopic), leading to complex splitting patterns.

  • -NH and -NH₂ (br s, variable): The hydrazide protons often appear as broad singlets due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace amounts of water.[6] Their chemical shift is highly dependent on solvent, concentration, and temperature. They can be confirmed by adding a drop of D₂O to the NMR sample, which results in the disappearance of these signals due to proton-deuterium exchange.

Predictive ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH₃, CH₂, and CH groups.[7]

  • -CH₃ (~20-30 ppm): The methyl carbon at C2. Will appear as a positive signal in a DEPT-135 spectrum.

  • Ring -CH₂- Carbons (~22-35 ppm & ~68-75 ppm): The C3, C4, and C5 carbons will resonate in the typical aliphatic region.[8] The C6 carbon, bonded to the ring oxygen, will be significantly deshielded, appearing around 68-75 ppm.[8] These CH₂ groups will show as negative signals in a DEPT-135 spectrum.

  • Quaternary Carbon (C2) (~80-95 ppm): This carbon, bonded to the ring oxygen, a methyl group, and the carbohydrazide, will be significantly downfield.[7] Crucially, it will be absent from all DEPT spectra, confirming its quaternary nature.

  • Carbonyl Carbon (-C=O) (~170-175 ppm): The carbonyl carbon of the hydrazide group will appear at the low-field end of the spectrum, characteristic of amide-like carbons. This signal will also be absent in DEPT spectra.

Predicted NMR Data for 2-methyltetrahydro-2H-pyran-2-carbohydrazide
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
-CH~1.3-1.5 (s, 3H)~20-30Positive
C3-H ₂, C4-H ₂, C5-H~1.5-1.9 (m)~22-35Negative
C6-H~3.4-4.1 (m)~68-75Negative
-NH -NHVariable (br s)N/AN/A
C 2N/A~80-95Absent
-C =ON/A~170-175Absent
The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, 2D NMR experiments are required to connect the signals and build a definitive structural model.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It would be used to trace the connectivity of the protons within the tetrahydropyran ring, from the C6 protons through to the C3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9][10] It provides a direct link between the ¹H and ¹³C data, allowing for the confident assignment of each protonated carbon. For example, the proton signals between 3.4-4.1 ppm would show a cross-peak to the carbon signal at ~68-75 ppm, confirming their assignment as the C6-H₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds.[11][12] Its key applications here would be:

    • Assigning the Quaternary Carbon (C2): The protons of the methyl group (~1.3-1.5 ppm) and the protons on C3 (~1.5-1.9 ppm) would both show a correlation to the quaternary carbon signal (~80-95 ppm), definitively placing the methyl group and the ring structure around this central carbon.[13]

    • Confirming the Carbonyl Position: The methyl protons and the NH proton would show correlations to the carbonyl carbon (~170-175 ppm), confirming the attachment of the carbohydrazide moiety.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Workflow for NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is the primary tool for detailed structural analysis in solution, other techniques provide complementary and confirmatory data. The choice of technique depends on the specific information required.

Technique Information Provided for this Molecule Advantages Limitations
NMR Spectroscopy Complete 3D structure in solution, atomic connectivity, stereochemical relationships.Provides the most detailed structural information in solution. Non-destructive.[14]Lower sensitivity than MS, requires more sample (~5-25 mg).[15][16] Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight confirmation (M+H⁺), fragmentation pattern for substructural clues.Extremely high sensitivity (picomole to femtomole). Fast analysis. Can be coupled with chromatography (LC-MS).[17][18]Does not provide detailed connectivity or stereochemical information. Isomers are often indistinguishable.
FTIR Spectroscopy Presence of key functional groups: C-O (ether), C=O (amide), N-H (hydrazide).Fast, simple, and inexpensive. Good for rapid confirmation of functional groups.[19]Provides limited information on the overall molecular skeleton. Not suitable for complex structure determination.
X-ray Crystallography Unambiguous, high-resolution 3D structure in the solid state, including absolute stereochemistry.The "gold standard" for definitive structural proof. Provides precise bond lengths and angles.[1][20]Requires a suitable single crystal, which can be difficult or impossible to grow. Structure may differ from solution conformation.
Mass Spectrometry (MS)

For 2-methyltetrahydro-2H-pyran-2-carbohydrazide, Electrospray Ionization (ESI) MS would readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight. Tandem MS (MS/MS) would induce fragmentation, likely leading to the loss of the hydrazide group or cleavage of the tetrahydropyran ring, providing valuable pieces of evidence that support the proposed structure. The hydrazide functional group is also known to be useful as a reactive tag in certain mass spectrometry applications.[21][22][23]

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum would quickly verify the presence of the core functional groups. Key expected absorption bands would include:

  • ~3300-3200 cm⁻¹: N-H stretching vibrations from the -NH-NH₂ group.[24][25]

  • ~2950-2850 cm⁻¹: C-H stretching from the aliphatic methyl and methylene groups.

  • ~1680-1650 cm⁻¹: A strong C=O stretching (Amide I) band from the carbohydrazide.[26]

  • ~1100 cm⁻¹: A strong C-O-C stretching band characteristic of the cyclic ether (tetrahydropyran) ring.

G cluster_techniques Analytical Techniques cluster_info Information Yielded Molecule Target Molecule: 2-Methyltetrahydro-2H- pyran-2-carbohydrazide NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Molecule->NMR MS Mass Spectrometry (MS) Molecule->MS FTIR FTIR Spectroscopy Molecule->FTIR XRay X-ray Crystallography Molecule->XRay Info_NMR Detailed Connectivity Stereochemistry (Solution State) NMR->Info_NMR Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS Info_FTIR Functional Group ID (C=O, N-H, C-O) FTIR->Info_FTIR Info_XRay Absolute 3D Structure (Solid State) XRay->Info_XRay

Comparison of information from different analytical methods.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Material: Weigh 5-25 mg of the purified solid compound.[15]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for hydrazides as it can slow the exchange rate of N-H protons, sometimes allowing for their observation and coupling.

  • Dissolution: Place the solid in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[27] Gently vortex or swirl to dissolve the sample completely. Ensure no solid particulates remain.[27]

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter any potential microparticulates, transfer the solution into a high-quality 5 mm NMR tube.[28]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The final sample depth should be approximately 4-5 cm.[15]

Protocol 2: NMR Data Acquisition

The following are general starting parameters on a 400-600 MHz spectrometer. These should be optimized for the specific instrument and sample.[29]

  • Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peaks). Tune the probe for all relevant nuclei (¹H, ¹³C).[30]

  • ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.[14]

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8 to 16, should be a multiple of 2 or 4 for proper phase cycling.[30]

  • ¹³C{¹H} Spectrum:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration, to achieve adequate signal-to-noise.

  • 2D Spectra (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').

    • Optimize the spectral width in both dimensions to encompass all relevant signals.

    • For HMBC, the long-range coupling delay should be optimized for an average J-coupling of ~8-10 Hz.[11]

    • The number of scans per increment and the number of increments in the indirect dimension (F1) will determine the experiment time and resolution; typical experiments may run from 30 minutes (COSY) to several hours (HMBC).[31]

Conclusion

The structural elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a clear example of modern analytical chemistry in practice. While techniques like Mass Spectrometry and FTIR provide rapid and essential confirmation of molecular weight and functional groups, they are insufficient for a complete structural assignment. A comprehensive suite of NMR experiments, particularly ¹H, ¹³C, DEPT, HSQC, and HMBC, is indispensable. This multi-dimensional approach allows for the systematic connection of all atoms in the molecule, resolving complex spin systems and unambiguously identifying key features like the quaternary anomeric carbon. For ultimate confirmation in the solid state, X-ray crystallography remains the definitive technique, but NMR provides the most complete picture of the molecule's structure and dynamics in the solution phase where most chemistry occurs.

References

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Comparative

A Comparative Guide to the Mass Spectrometry of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Derivatives

This guide provides a detailed comparison of mass spectrometry (MS) techniques for the characterization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of mass spectrometry (MS) techniques for the characterization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives. Designed for researchers, scientists, and drug development professionals, this document offers insights into ionization methods, fragmentation analysis, and practical experimental protocols to facilitate robust structural elucidation and quantification.

Introduction: The Analytical Challenge

The 2-methyltetrahydro-2H-pyran-2-carbohydrazide scaffold is a key heterocyclic structure in medicinal chemistry, valued for its presence in various pharmacologically active agents. Accurate characterization of these derivatives is paramount for drug discovery, development, and quality control. Mass spectrometry serves as a cornerstone technique for this purpose, offering high sensitivity and structural specificity. However, the unique combination of a cyclic ether (tetrahydropyran) and a polar hydrazide moiety presents specific challenges in method development. This guide dissects these challenges and provides a comparative framework for selecting optimal analytical strategies.

Comparative Analysis of Ionization Techniques

The choice of ionization source is critical for achieving sensitive and reproducible analysis. The polarity and thermal stability of the 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives make them suitable for atmospheric pressure ionization techniques. We compare the two most common sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[1][2] It generates ions from a liquid solution by applying a high voltage to create an aerosol of charged droplets.[1] Given the polar nature of the carbohydrazide group and the oxygen heteroatom in the tetrahydropyran ring, ESI is highly effective for this class of compounds.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[1][2] It uses a corona discharge to ionize the vaporized sample.[1] While the tetrahydropyran ring provides some nonpolar character, the hydrazide group's polarity makes ESI a generally more suitable choice. APCI may be preferred for derivatives with highly nonpolar substituents or when analyzing complex matrices where ESI might suffer from significant ion suppression.[3]

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation for Target Derivatives
Analyte Polarity Ideal for polar, pre-charged, or easily ionizable molecules.[1][2]Best for small, neutral, and medium-to-low polarity molecules.[1][3]ESI is strongly preferred due to the polar carbohydrazide moiety.
Ionization Mechanism "Soft" ionization; transfers solution-phase ions to the gas phase.Chemical ionization in the gas phase via proton transfer from reagent gas ions.ESI is less likely to cause in-source fragmentation.
Adduct Formation Prone to forming adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺).Less prone to adduct formation; typically yields [M+H]⁺.[3]ESI adducts can aid in confirming molecular weight but may complicate spectra.
Matrix Effects More susceptible to ion suppression from non-volatile matrix components.Less susceptible to matrix effects from salts and buffers.[2]APCI may offer advantages for crude reaction mixtures or biological samples.
Typical Analytes Peptides, proteins, polar metabolites, polar pharmaceuticals.[2]Steroids, lipids, less polar drugs, polyaromatic hydrocarbons.[2]The target structure aligns well with typical ESI analytes.

Elucidating Structure: Fragmentation Pathways in MS/MS

Tandem mass spectrometry (MS/MS) is indispensable for confirming the chemical structure. The fragmentation of the protonated molecular ion ([M+H]⁺) of a 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivative is dictated by the weakest bonds and the stability of the resulting fragment ions.[4] The structure contains two key motifs: the substituted tetrahydropyran (THP) ring and the carbohydrazide side chain.

The most probable fragmentation pathways involve:

  • Cleavage of the Carbohyrazide Group: The C-N and N-N bonds in the hydrazide moiety are susceptible to cleavage. Alpha cleavage adjacent to the carbonyl group is a common pathway for amides and related structures, leading to the formation of a stable acylium ion.[5]

  • Ring Opening and Fragmentation of the Tetrahydropyran Ring: Saturated heterocyclic rings like tetrahydropyran typically fragment via cleavage of the C-O bond followed by subsequent C-C bond cleavages. The presence of the methyl group at the C2 position influences the fragmentation pattern.

Below is a proposed fragmentation scheme for a generic derivative.

Proposed Fragmentation Pathway

G cluster_parent Parent Ion cluster_frags Primary Fragments cluster_frags2 Secondary Fragments Parent [M+H]⁺ 2-Methyltetrahydro-2H-pyran -2-carbohydrazide Derivative Frag1 Loss of NH₂NHR (Acylium Ion) Parent->Frag1 α-Cleavage Frag2 Loss of CONHNHR (THP Cation) Parent->Frag2 Amide Bond Cleavage Frag3 Loss of H₂O (Dehydration) Parent->Frag3 Less Common Frag4 Ring Opening Fragment (From Frag2) Frag2->Frag4 Retro-Diels-Alder or similar Frag5 Loss of CH₃ (From Frag2) Frag2->Frag5 Radical Loss

Key Fragment Ions to Monitor:

Fragmentation Event Lost Neutral Fragment Resulting Ion Structure Significance
α-Cleavage Hydrazine moiety (e.g., R-NH-NH₂)2-methyl-THP-2-carbonyl acylium ionConfirms the THP-carbonyl connection. This is often a high-intensity, diagnostic fragment.
Amide Bond Cleavage Carboxamide moiety (e.g., R-NH-NH-CO)2-methyl-2-tetrahydropyranyl cationConfirms the molecular backbone and the presence of the substituted THP ring.
THP Ring Cleavage Varies (e.g., C₂H₄, CH₂O)Various smaller ring-opened cationsProvides evidence for the tetrahydropyran ring structure itself.
Loss of Methyl Group CH₃ radical[M+H - 15]⁺Indicates the presence of the methyl substituent on the THP ring.

The stability of carbocations plays a crucial role; fragmentation that leads to a tertiary or resonance-stabilized cation is generally favored.[4] The 2-methyl-2-tetrahydropyranyl cation is a tertiary carbocation, making its formation a favorable pathway.

Experimental Protocols

To ensure trustworthy and reproducible results, a validated protocol is essential. The following sections provide step-by-step methodologies for LC-MS/MS analysis.

Sample Preparation
  • Standard Preparation: Accurately weigh ~1 mg of the reference standard. Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For reaction mixtures or biological samples, dilute the sample in the same 50:50 acetonitrile/water mixture to a final concentration within the calibration range. A protein precipitation or solid-phase extraction (SPE) step may be necessary for complex matrices.

LC-MS/MS Method Development

A robust liquid chromatography (LC) method is crucial for separating the analyte from impurities and matrix components.[6]

Instrumentation:

  • LC System: UHPLC system capable of pressures up to 600 bar.[6]

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

LC Method Parameters:

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention for moderately polar compounds. The biphenyl phase is a good alternative for aromatic compounds.[6]
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation ([M+H]⁺) in positive ion ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.A generic gradient suitable for initial screening. Optimize as needed for co-eluting peaks.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient ionization.[6]
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2-5 µLMinimize to prevent peak distortion.

MS Method Parameters (Positive ESI Mode):

  • Full Scan (MS1): Initially, perform a full scan analysis (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺ and any common adducts ([M+Na]⁺, [M+K]⁺).

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify the major fragment ions. Use a range of collision energies (e.g., 10-40 eV) to find the optimal energy for producing a rich fragmentation spectrum.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, select 2-3 of the most intense and specific precursor-to-product ion transitions. This provides maximum sensitivity and selectivity.

Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection (ESI+) cluster_data 4. Data Analysis Prep Prepare Standards & Samples in ACN/H₂O LC Inject onto C18 Column (Gradient Elution) Prep->LC MS1 Full Scan (MS1) Identify [M+H]⁺ LC->MS1 MS2 Product Ion Scan (MS/MS) Identify Fragments MS1->MS2 MRM MRM for Quantification (Precursor → Product) MS2->MRM Data Confirm Structure Quantify Analyte MRM->Data

Conclusion

The mass spectrometric analysis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives is most effectively performed using LC-MS/MS with Electrospray Ionization (ESI) in positive ion mode. This approach provides high sensitivity for the protonated molecular ion. Structural confirmation relies on a systematic evaluation of MS/MS fragmentation patterns, with key cleavages occurring at the carbohydrazide side chain and within the tetrahydropyran ring. The protocols and comparative data presented in this guide offer a robust framework for developing and validating analytical methods, enabling confident characterization of this important class of molecules in drug discovery and development workflows.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from AxisPharm website. [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from Biotage website. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from Chemistry LibreTexts website. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from MetwareBio website. [Link]

  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. Retrieved from YouTube. [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from NC State University Libraries website. [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]

Sources

Validation

comparing 2-methyltetrahydro-2H-pyran-2-carbohydrazide to other hydrazides

An In-Depth Comparative Guide to 2-Methyltetrahydro-2H-pyran-2-carbohydrazide and its Alternatives in Medicinal Chemistry Introduction: The Enduring Utility of the Hydrazide Moiety In the landscape of modern drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Methyltetrahydro-2H-pyran-2-carbohydrazide and its Alternatives in Medicinal Chemistry

Introduction: The Enduring Utility of the Hydrazide Moiety

In the landscape of modern drug discovery and development, the hydrazide functional group (R-CO-NH-NH₂) stands out as a remarkably versatile and enduringly relevant structural motif.[1][2] Hydrazides are not merely synthetic intermediates; they are critical components in a wide array of pharmacologically active agents, prized for their unique chemical reactivity and ability to form stable, yet strategically cleavable, linkages.[3][4] Their applications range from serving as foundational building blocks (synthons) for diverse heterocyclic scaffolds like pyrazoles and oxadiazoles to acting as crucial linkers in sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs).[1][5][6]

The biological and physicochemical properties of a hydrazide-containing molecule are profoundly influenced by the nature of the 'R' group attached to the carbonyl. This structure-activity relationship (SAR) is a central theme in medicinal chemistry, where modifications to this group can fine-tune a compound's potency, selectivity, solubility, and metabolic stability.[7][8][9][10] This guide focuses on 2-methyltetrahydro-2H-pyran-2-carbohydrazide , a compound distinguished by its cyclic ether (tetrahydropyran, THP) scaffold. We will objectively compare its synthesis, properties, and performance against common acyclic and aromatic hydrazides, providing researchers with the data-driven insights needed to make informed decisions in their synthetic and drug development programs.

PART 1: Synthesis and Physicochemical Profile

The utility of any chemical building block begins with its accessibility and fundamental properties. Here, we compare the synthetic routes and key physicochemical parameters that differentiate 2-methyltetrahydro-2H-pyran-2-carbohydrazide from its counterparts.

Synthesis: A Common Pathway to Diverse Scaffolds

The synthesis of hydrazides is a well-established and generally high-yielding transformation in organic chemistry. The most common method involves the nucleophilic acyl substitution of a carboxylic acid derivative—typically an ester, acyl chloride, or anhydride—with hydrazine hydrate.[1][3][11]

The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide follows this classical pathway, starting from its corresponding carboxylic acid or, more conveniently, its ester.

G cluster_0 General Hydrazide Synthesis Ester Carboxylic Ester (R-COOR') Hydrazide Carbohydrazide (R-CONHNH₂) Ester->Hydrazide Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Ester Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Ester Heat Heat (Reflux) Heat->Ester

Caption: General workflow for the synthesis of carbohydrazides.

Experimental Protocol: General Synthesis of a Carbohydrazide from an Ester

This protocol describes a standard procedure adaptable for most esters, including the precursor to 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ester (1.0 equivalent) in a suitable alcohol solvent, such as ethanol or methanol (typically 5-10 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 3-5 equivalents). Caution: Hydrazine is highly toxic and corrosive; handle with appropriate personal protective equipment in a fume hood.[12]

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 4-16 hours).[12]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • If a solid precipitates, collect the product by vacuum filtration. Wash the solid with cold solvent (the same one used for the reaction) to remove excess hydrazine.

    • If no solid forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]

  • Characterization: Dry the purified product under vacuum. Characterize the final hydrazide by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties: A Comparative Analysis

The introduction of the 2-methyl-tetrahydropyran (THP) ring imparts distinct physicochemical properties compared to simple aliphatic or aromatic hydrazides. The THP moiety acts as a conformationally restrained, polar, and metabolically robust scaffold.

Property2-Methyltetrahydro-2H-pyran-2-carbohydrazideAcethydrazide (Acyclic)Benzhydrazide (Aromatic)
Structure
Molecular Weight 144.17 g/mol [13]74.08 g/mol 136.15 g/mol
Calculated LogP ~ -0.5~ -1.0~ 0.5
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 3 (carbonyl O, pyran O, NH)2 (carbonyl O, NH)2 (carbonyl O, NH)
Rotatable Bonds 112
Stability Profile Generally stable; hydrazone formation is pH-dependent. The THP ring is metabolically more stable than many acyclic chains.Stable; forms hydrazones.Stable; forms hydrazones. Aromatic ring is susceptible to oxidative metabolism.

Key Insights from the Data:

  • Lipophilicity (LogP): The THP-hydrazide has an intermediate lipophilicity. It is more lipophilic than the highly polar acethydrazide but less so than the aromatic benzhydrazide. The pyran oxygen atom increases polarity, which can enhance aqueous solubility—a desirable trait in drug design.

  • Structural Rigidity: With only one rotatable bond in its side chain, the THP-hydrazide is significantly more conformationally constrained than benzhydrazide. This rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for a target protein.

  • Hydrogen Bonding: The presence of the pyran oxygen as an additional hydrogen bond acceptor provides an extra point of interaction with biological targets, which can be crucial for molecular recognition.

  • Metabolic Stability: Saturated cyclic systems like the tetrahydropyran ring are often more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to simple alkyl chains or electron-rich aromatic rings. This can lead to improved pharmacokinetic profiles, such as a longer half-life in vivo.

PART 2: Performance and Applications in Drug Development

The true value of a chemical scaffold is demonstrated by its performance in relevant applications. We evaluate 2-methyltetrahydro-2H-pyran-2-carbohydrazide in two key roles: as a versatile synthon for creating diverse bioactive molecules and as a specialized linker in ADCs.

Application 1: A Scaffold for Bioactive Heterocycles

The hydrazide group is a gateway to a vast chemical space of heterocyclic compounds known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][14][15][16] The most common reaction is the condensation with an aldehyde or ketone to form a hydrazone, a scaffold that is itself often bioactive.[17][18][19]

G cluster_1 Hydrazide Derivatization Pathways Hydrazide R-CONHNH₂ (Hydrazide) Hydrazone Hydrazone Hydrazide->Hydrazone Pyrazole Pyrazole Hydrazide->Pyrazole Oxadiazole Oxadiazole/Thiadiazole Hydrazide->Oxadiazole Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pyrazole Cyclocondensation CS2 CS₂ / Reagents CS2->Oxadiazole Cyclization

Caption: Common synthetic routes from hydrazides to bioactive heterocycles.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines the acid-catalyzed condensation of a hydrazide with an aldehyde.[18][20]

  • Dissolution: Dissolve the hydrazide (e.g., 2-methyltetrahydro-2H-pyran-2-carbohydrazide, 1.0 equivalent) in absolute ethanol (15-20 mL).

  • Addition of Reagents: Add the desired aldehyde or ketone (1.05 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid or hydrochloric acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-5 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the product can be isolated by pouring the reaction mixture into ice-water and filtering the resulting solid.[12]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Performance Comparison:

  • vs. Acyclic Hydrazides: Hydrazones derived from the THP-hydrazide will carry the rigid, polar THP ring. This can enforce a specific three-dimensional geometry on the final molecule, which is often beneficial for selective binding to a biological target. In contrast, hydrazones from acethydrazide are highly flexible.

  • vs. Aromatic Hydrazides: Compared to hydrazones from benzhydrazide, those from the THP-hydrazide replace a flat, aromatic system with a saturated, chair-like heterocycle. This fundamentally alters the molecule's shape and electronic properties, moving from a π-stacking capable moiety to one that interacts primarily through hydrogen bonding and shape complementarity. This can be exploited to escape flatland and explore new binding pockets.

Application 2: A Novel Linker for Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug (payload) specifically to cancer cells. The linker connecting the antibody and payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[5][6]

Hydrazide-based linkers are widely used to form acid-cleavable hydrazone bonds.[5][6] These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) inside the cancer cell, releasing the payload.[21][22]

G cluster_2 ADC Structure with Hydrazone Linker Antibody Monoclonal Antibody Linker Linker (e.g., from THP-Hydrazide) Antibody->Linker Hydrazone Acid-Cleavable Hydrazone Bond (pH ~5) Linker->Hydrazone Payload Cytotoxic Payload Hydrazone->Payload

Caption: Schematic of an Antibody-Drug Conjugate (ADC).

Performance Comparison for ADC Linkers:

  • Stability and Pharmacokinetics: A linker derived from 2-methyltetrahydro-2H-pyran-2-carbohydrazide offers a compelling alternative to standard linkers (e.g., those based on PEG or simple alkyl chains).[23][24][25] The THP scaffold provides a more rigid and defined spacer, which can influence the overall ADC's hydrodynamic properties and potentially reduce aggregation. Its inherent polarity may also improve the solubility of ADCs carrying hydrophobic payloads.

  • Release Kinetics: The electronic environment around the hydrazone bond influences its hydrolysis rate. The electron-donating nature of the adjacent ether oxygen in the THP ring may subtly modulate the cleavage kinetics compared to a simple alkyl or aromatic hydrazide linker, allowing for fine-tuning of the payload release profile. This requires experimental validation but presents an intriguing hypothesis for linker optimization.

  • "Linker-Payload" Metabolism: After cleavage, the linker remains attached to the payload. A THP-based fragment is less likely to be immunogenic or produce reactive metabolites compared to some aromatic linkers, potentially leading to a better safety profile.

Conclusion and Future Outlook

2-Methyltetrahydro-2H-pyran-2-carbohydrazide is more than just another hydrazide; it is a specialized building block that offers a unique combination of properties advantageous for modern drug discovery.

Summary of Comparison:

Feature2-Methyltetrahydro-2H-pyran-2-carbohydrazideAcyclic Hydrazides (e.g., Acethydrazide)Aromatic Hydrazides (e.g., Benzhydrazide)
Key Advantage Conformational rigidity, improved metabolic stability, enhanced polarity/solubility.Simplicity, low molecular weight.π-stacking capability, established SAR.
Key Disadvantage Higher molecular weight than simple acyclics.High flexibility can be entropically unfavorable for binding.Potential for oxidative metabolism, planarity.
Optimal Use Case Scaffolds requiring 3D complexity; linkers needing a balance of stability and polarity.Small fragments or flexible linkers.Probes for flat, aromatic binding pockets.

By replacing flexible chains or planar aromatic rings with a saturated, conformationally defined heterocycle, 2-methyltetrahydro-2H-pyran-2-carbohydrazide provides medicinal chemists with a powerful tool to:

  • Introduce 3D Complexity: Escape the "flatland" of aromatic scaffolds to explore novel chemical space and target complex protein pockets.

  • Enhance Drug-like Properties: Improve aqueous solubility and metabolic stability, leading to better pharmacokinetic profiles.

  • Optimize Linker Performance: Design next-generation ADC linkers with fine-tuned stability, solubility, and release kinetics.

Future research should focus on generating extensive experimental data comparing the in vitro and in vivo performance of molecules derived from this THP-hydrazide against their acyclic and aromatic analogues. Such studies will be crucial to fully unlock the potential of this promising and versatile chemical tool.

References

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  • ResearchGate. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Publication].
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Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Reactions

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. For researchers engaged in the synthesis of novel chiral entities like 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a molecule with significant potential in medicinal chemistry, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for ee determination, grounded in practical insights and experimental data to empower scientists in making informed decisions for their specific research needs.

The selection of an analytical method for determining the enantiomeric purity of a compound is a critical decision that influences the reliability and accuracy of the results.[1] This choice is dictated by several factors including the physicochemical properties of the analyte, the required level of accuracy and sensitivity, and the available instrumentation.[1] This guide will explore the most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Techniques

A holistic view of the available analytical methodologies reveals a trade-off between resolution, sample throughput, and the need for derivatization. The following table summarizes the key performance characteristics of the three most applicable techniques for the analysis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Technique Principle of Separation Advantages Limitations Typical Sample Requirements
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).High resolution and accuracy, broad applicability, direct analysis often possible.[2]Can be time-consuming for method development, requires specialized and often expensive columns.[3]1-10 µg, dissolved in a suitable solvent.
Chiral GC Partitioning between a mobile gas phase and a chiral stationary phase.High efficiency and sensitivity, well-suited for volatile and thermally stable compounds.[4]May require derivatization to increase volatility and thermal stability, not suitable for non-volatile compounds.[5][6]1-100 ng, must be volatile or rendered volatile.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.Rapid analysis, provides structural information, no separation required.[3][7]Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations.[8]1-10 mg, dissolved in a deuterated solvent.

In-Depth Technical Review and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most powerful and widely used technique for the separation and quantification of enantiomers due to its high resolving power and versatility.[9] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[10] For a molecule like 2-methyltetrahydro-2H-pyran-2-carbohydrazide, which contains both a cyclic ether and a hydrazide moiety, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantioselectivity.

The choice of a polysaccharide-based CSP is deliberate. The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. The hydrazide group of the analyte is a strong hydrogen bond donor and acceptor, making it an ideal interaction site. The tetrahydropyran ring can also participate in hydrophobic and dipole-dipole interactions.

The mobile phase composition is critical. A normal-phase mode, typically using mixtures of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is often preferred for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. For basic compounds, the addition of a small amount of an amine, such as diethylamine, can improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate Report Report Calculate->Report Final Report: - Chromatogram - Peak Areas - ee% Value

  • Column Selection: Chiralpak® AD-H or Chiralcel® OD-H (amylose and cellulose-based CSPs, respectively).

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). For improved peak shape, 0.1% diethylamine can be added.

  • Sample Preparation: Dissolve an accurately weighed sample of 2-methyltetrahydro-2H-pyran-2-carbohydrazide in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the hydrazide moiety may not have a strong chromophore at higher wavelengths).

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.[11][12]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[4] While 2-methyltetrahydro-2H-pyran-2-carbohydrazide itself may not be sufficiently volatile, derivatization can overcome this limitation. The hydrazide functional group can be acylated, for instance, with trifluoroacetic anhydride, to produce a more volatile and thermally stable derivative. The separation is then performed on a chiral capillary column, often coated with a derivatized cyclodextrin.[13]

The choice of a cyclodextrin-based stationary phase is strategic. Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules.[14] The enantioseparation is based on the differential stability of the diastereomeric complexes formed between the enantiomers of the analyte and the chiral stationary phase. Derivatization with a bulky, fluorinated group like trifluoroacetyl not only increases volatility but can also enhance chiral recognition by providing additional points of interaction with the CSP.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Dissolve Sample in Anhydrous Solvent Derivatize Add Derivatizing Agent (e.g., TFAA) Sample->Derivatize Quench Quench Reaction & Extract Derivatize->Quench Inject Inject into GC Quench->Inject Separate Temperature Program Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate Report Report Calculate->Report Final Report: - Chromatogram - Peak Areas - ee% Value

  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of anhydrous dichloromethane.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB.[6]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Analysis: Calculate the ee% from the integrated peak areas of the two enantiomers as described for HPLC.

NMR Spectroscopy

NMR spectroscopy offers a distinct approach for ee determination that does not rely on physical separation.[8] Instead, it involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers, which are distinguishable by NMR.[7][15] For a hydrazide, a suitable CDA would be a chiral isocyanate or a chiral acid chloride, such as Mosher's acid chloride, to form stable diastereomeric derivatives.[16][17]

The principle behind using a CDA like Mosher's acid is the formation of covalent diastereomeric amides.[17] The distinct chemical environments of the protons in the two diastereomers, arising from the anisotropic effect of the phenyl group in the Mosher's acid moiety, lead to different chemical shifts.[16] The ratio of the integrals of these non-equivalent signals directly corresponds to the ratio of the enantiomers in the original sample.[8]

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve Sample in Deuterated Solvent Derivatize Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Sample->Derivatize Acquire Acquire ¹H NMR Spectrum Derivatize->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate ee% Integrate->Calculate Report Report Calculate->Report Final Report: - NMR Spectrum - Signal Integrals - ee% Value

  • Derivatization:

    • In an NMR tube, dissolve approximately 5 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • Add a slight excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of pyridine.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Carefully integrate these two signals.

    • Calculate the ee% based on the integral values: ee% = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.

Conclusion and Recommendations

For the robust and accurate determination of the enantiomeric excess of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, Chiral HPLC is the recommended primary technique. Its high resolution, broad applicability, and the ability to often analyze the compound directly without derivatization make it the gold standard.

Chiral GC serves as an excellent orthogonal method, particularly when high sensitivity is required. The necessity for derivatization, however, adds a step to the workflow and a potential source of error if the reaction is not quantitative or if racemization occurs.

NMR spectroscopy is a valuable tool for rapid screening and for samples that are difficult to analyze by chromatography. While its accuracy may be lower than chromatographic methods, it provides the advantage of speed and can offer structural confirmation.

Ultimately, the choice of method will depend on the specific requirements of the research, including the desired level of accuracy, sample availability, and the instrumentation at hand. For regulatory submissions and in-depth characterization, employing two orthogonal methods, such as Chiral HPLC and Chiral GC, provides the highest level of confidence in the determined enantiomeric excess.

References

  • Benchchem. Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols.
  • Benchchem. A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions.
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  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Available from: [Link].

  • PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. Available from: [Link].

  • Ye, A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 743-747. Available from: [Link].

  • Grokipedia. Chiral derivatizing agent. Available from: [Link].

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link].

  • Poole, C. F. (2018). Chiral Gas Chromatography. In Gas Chromatography, 471-506. Available from: [Link].

  • Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 438-462. Available from: [Link].

  • Arce, L., et al. (2007). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of the Brazilian Chemical Society, 18(3), 548-553. Available from: [Link].

  • Hembury, G. A., et al. (2008). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Journal of the American Chemical Society, 130(40), 13240-13241. Available from: [Link].

  • Wikipedia. Chiral derivatizing agent. Available from: [Link].

  • Hinshaw, J. V. (2012). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 30(s4), 34-40. Available from: [Link].

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. Available from: [Link].

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of Organic Chemistry, 76(11), 4543-4549. Available from: [Link].

  • Tovar, J. M., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 18(2), 209-214. Available from: [Link].

  • Iida, M., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. Available from: [Link].

  • Wikipedia. Chiral analysis. Available from: [Link].

  • da Silva, J. V., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(24), 5946. Available from: [Link].

  • Advanced Spectroscopy For Enantiomeric Excess Determination. (n.d.).
  • Tovar, J. M., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(2), 209-214. Available from: [Link].

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link].

  • Li, X., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(16), 2956-2962. Available from: [Link].

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 713-719. Available from: [Link].

  • Phenomenex. Chiral HPLC Separations. Available from: [Link].

  • Wikipedia. Enantiomeric excess. Available from: [Link].

  • Bohrium. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Available from: [Link].

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2854. Available from: [Link].

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1149. Available from: [Link].

  • Breitbach, Z. S., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Chirality, 26(10), 611-620. Available from: [Link].

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Validation

A Comparative Guide to the Analytical Characterization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a key heterocyclic intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a key heterocyclic intermediate in pharmaceutical development. As drug development professionals, our objective extends beyond simple data acquisition; we seek a holistic understanding of the molecule's identity, structure, and purity profile. This document outlines an integrated analytical workflow, explaining the causality behind experimental choices and providing field-proven protocols to ensure data integrity and trustworthiness.

The characterization of a pharmaceutical intermediate like 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a multi-faceted process that establishes its fundamental chemical properties.[1][2] An impurity at this stage, even in trace amounts, can propagate through subsequent synthetic steps, potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] Therefore, a robust, multi-technique approach is not just recommended; it is essential for regulatory compliance and quality control.

Our analytical strategy is logically sequenced, beginning with the confirmation of elemental composition and molecular weight, followed by detailed structural elucidation, and culminating in a quantitative assessment of purity.

Analytical_Workflow cluster_0 Step 1: Identity & Formula Confirmation cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Purity & Impurity Profiling cluster_3 Step 4: Comprehensive Characterization Report EA Elemental Analysis (EA) NMR NMR Spectroscopy (1H, 13C, 2D) EA->NMR Report Integrated Data Analysis EA->Report MS Mass Spectrometry (MS) MS->NMR MS->Report HPLC HPLC-UV NMR->HPLC NMR->Report FTIR FTIR Spectroscopy FTIR->HPLC FTIR->Report HPLC->Report GC GC-MS (optional) GC->Report

Caption: Integrated workflow for the complete characterization of the target molecule.

Part 1: Foundational Identity Confirmation

Before delving into complex structural details, we must confirm the most basic properties: the empirical formula and the molecular weight. These initial tests validate that the synthesis has yielded a product with the correct atomic composition and mass.

Elemental Analysis (EA)

Elemental analysis by combustion is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[5] This method provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For 2-methyltetrahydro-2H-pyran-2-carbohydrazide (Expected Formula: C₇H₁₄N₂O₂), this analysis is the first-line check of synthetic success.

The technique relies on the complete combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂).[6] These gases are then separated and quantified by thermal conductivity or infrared detectors. A deviation of more than 0.3% between the measured and calculated elemental composition often indicates the presence of impurities or an incorrect structure.[5]

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass Count Mass Contribution Percentage
Carbon C 12.011 7 84.077 53.14%
Hydrogen H 1.008 14 14.112 8.92%
Nitrogen N 14.007 2 28.014 17.71%
Oxygen O 15.999 2 31.998 20.23%

| Total | | | | 158.201 | 100.00% |

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized sample into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000°C) combustion tube.

  • Gas Separation: The resulting gases are passed through a reduction tube and then separated using a chromatographic column.

  • Detection: The separated gases are measured by a thermal conductivity detector. The instrument software calculates the percentage of C, H, and N. Oxygen is typically determined by pyrolysis in a separate run.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and valuable structural information from its fragmentation patterns. For a molecule with nitrogen, the Nitrogen Rule is a useful preliminary check: a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7][8] Our target molecule (C₇H₁₄N₂O₂) has a molecular weight of 158.20 g/mol , consistent with this rule.

Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of the basic hydrazide group, which is readily protonated to form [M+H]⁺ ions.

Expected Fragmentation:

  • α-cleavage: Similar to amines and alcohols, cleavage of the bond adjacent to the pyran oxygen or the hydrazide nitrogen is likely.[7]

  • Loss of Hydrazide Moiety: Cleavage of the C-C bond connecting the hydrazide group to the pyran ring.

  • Ring Opening: Fragmentation of the tetrahydropyran ring itself.

  • Sample Preparation: Prepare a dilute solution of the sample (≈10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Use positive ion mode to detect the [M+H]⁺ ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 159.2. Analyze other major peaks to propose fragmentation pathways.

Part 2: Definitive Structural Elucidation

With the molecular formula confirmed, the next step is to map the precise connectivity of the atoms and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments can definitively establish the structure of 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Shift (ppm) Multiplicity Integration Rationale
-CH₃ ~1.2 - 1.5 Singlet (s) 3H Methyl group on a quaternary carbon.
-CH₂- (pyran ring) ~1.5 - 2.0 Multiplets (m) 6H Diastereotopic protons of the three ring methylenes.
-NH₂ ~4.0 - 5.0 Broad Singlet (br s) 2H Amine protons, exchangeable with D₂O.

| -NH- | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | Amide proton, exchangeable with D₂O. |

Note: Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃).

NMR_Logic cluster_0 1D NMR cluster_1 2D NMR H1 ¹H NMR (Proton Environments, Integration, Splitting) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies adjacent protons HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC Links proton to its carbon C13 ¹³C NMR (Carbon Environments) C13->HSQC Links carbon to its proton(s) Structure Structure COSY->Structure Confirm Connectivity HSQC->Structure Confirm Connectivity

Caption: Relationship between 1D and 2D NMR experiments for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ to observe exchangeable N-H protons) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Observe the chemical shifts, integration values (proton count), and splitting patterns (neighboring protons).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT (Optional): Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY: Acquire a Correlation Spectroscopy spectrum to identify protons that are spin-spin coupled (typically on adjacent carbons). This will help trace the connectivity within the pyran ring.

  • 2D HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton with its directly attached carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For our target compound, FTIR provides confirmatory evidence for the hydrazide and tetrahydropyran moieties.[10]

Expected Key Absorptions:

  • ~3300-3200 cm⁻¹: N-H stretching vibrations from the -NH and -NH₂ groups.

  • ~2950-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.

  • ~1680-1640 cm⁻¹: C=O stretching (Amide I band) of the hydrazide.[11]

  • ~1100-1050 cm⁻¹: C-O-C asymmetric stretching of the tetrahydropyran ether linkage.

  • Background Scan: Clean the attenuated total reflectance (ATR) crystal and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Part 3: Quantitative Purity Assessment

Confirming purity and identifying potential impurities is a critical aspect of characterization, directly impacting the quality of the final drug product.[12] Chromatographic techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination of non-volatile pharmaceutical intermediates.[1][2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a reversed-phase HPLC method with UV detection is the most logical starting point. The hydrazide's carbonyl group (C=O) provides a chromophore for UV detection.

Method Development Considerations:

  • Stationary Phase: A C18 (octadecylsilane) column is a versatile first choice due to its hydrophobicity, which will retain the moderately polar analyte.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid, to ensure consistent protonation of the basic hydrazide) and an organic modifier (acetonitrile or methanol) is typically used.

  • Detection: A UV detector set at a wavelength around 210-220 nm is suitable for detecting the amide chromophore.

HPLC_Workflow Start Define Analytical Goal (Purity Assay) Col_Select Select Column (e.g., C18, 5 µm) Start->Col_Select MP_Select Select Mobile Phase (e.g., H₂O/ACN with 0.1% FA) Start->MP_Select Det_Select Select Detector (UV @ 215 nm) Start->Det_Select Inject Inject Sample & Run Gradient Col_Select->Inject MP_Select->Inject Det_Select->Inject Eval Evaluate Chromatogram (Peak Shape, Resolution) Inject->Eval Optimize Optimize Gradient, Flow Rate, Temp. Eval->Optimize Not Acceptable Validate Method Validation (Linearity, Precision, Accuracy) Eval->Validate Acceptable Optimize->Inject

Caption: A typical workflow for developing a purity assay by HPLC.

  • System: HPLC with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 A:B) to a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated by area percent (Area of main peak / Total area of all peaks) x 100%.

Gas Chromatography (GC)

GC is an alternative for purity analysis, particularly for identifying volatile impurities.[13] However, the hydrazide functional group contains polar N-H bonds, which can lead to poor peak shape and thermal degradation in the hot GC injection port. Therefore, derivatization is often required to make the analyte more volatile and thermally stable.[14]

Derivatization: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the active hydrogens on the hydrazide with non-polar trimethylsilyl (TMS) groups.[14][15]

Table 3: Comparison of HPLC and GC for Purity Analysis

Feature HPLC-UV GC-MS (with Derivatization)
Principle Partitioning between liquid mobile and solid stationary phases. Partitioning between gas mobile and liquid/solid stationary phases.
Applicability Excellent for non-volatile, polar compounds. Direct analysis possible. Best for volatile, thermally stable compounds. Derivatization required.
Pros - Universal for non-volatiles- Robust and reproducible- Non-destructive - High resolution- MS detector provides structural info on impurities
Cons - Lower resolution than GC- UV detector is not universal - Derivatization adds complexity and potential for side-products- Risk of thermal degradation

| Recommendation | Primary method for purity determination. | Secondary/confirmatory method , especially for identifying volatile process impurities. |

Conclusion

The comprehensive characterization of 2-methyltetrahydro-2H-pyran-2-carbohydrazide requires an orthogonal set of analytical techniques. The workflow should begin with Elemental Analysis and Mass Spectrometry to confirm the molecular formula and weight. Subsequently, NMR spectroscopy (¹H, ¹³C, and 2D) provides the definitive structural proof, supported by functional group confirmation from FTIR . Finally, a validated HPLC-UV method serves as the primary tool for quantifying purity and profiling related substance impurities. While GC-MS can provide complementary information, its requirement for derivatization makes it a secondary choice. By integrating the data from these methods, researchers and drug development professionals can build a complete, self-validating characterization package that ensures the quality and integrity of this critical pharmaceutical intermediate.

References

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  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

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  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

  • Rocky Mountain Labs. (2024). FTIR Analysis for Biomolecules. [Link]

  • ResearchGate. (2016). HPLC for Carbohydrate Analysis. [Link]

  • Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. [Link]

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  • Khan Academy. (2013). Gas chromatography | Chemical processes | MCAT. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

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Comparative

A Comparative Spectroscopic Guide to 2-Methyltetrahydro-2H-pyran-2-carbohydrazide and Its Analogs

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methyltetrahydro-2H-pyran-2-carbohydrazide, a molecule incorporating a saturated hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methyltetrahydro-2H-pyran-2-carbohydrazide, a molecule incorporating a saturated heterocyclic ring and a reactive hydrazide moiety, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected spectroscopic characteristics, benchmarked against key structural analogs to offer a clear comparative framework. The insights herein are derived from established principles of spectroscopic interpretation and data from closely related compounds, given the limited direct literature on the title compound.

Predicted Spectroscopic Profile of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

Due to the absence of publicly available experimental spectra for 2-methyltetrahydro-2H-pyran-2-carbohydrazide, this section presents a predicted profile based on the known spectroscopic behavior of its constituent parts: the 2-methyltetrahydropyran ring and the carbohydrazide functional group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to be dominated by features of the carbohydrazide group. Key expected absorptions include:

  • N-H Stretching: Two distinct, medium-to-strong bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the terminal -NH₂ group. A weaker band for the secondary amide N-H stretch may also be present.

  • C=O Stretching (Amide I): A strong, sharp absorption is predicted between 1640-1680 cm⁻¹, characteristic of the carbonyl group in a hydrazide.

  • N-H Bending (Amide II): A medium-to-strong band is expected around 1580-1620 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the tetrahydropyran ring and its methyl group will appear as a complex set of bands between 2850-3000 cm⁻¹.

  • C-O-C Stretching: A strong band characteristic of the ether linkage within the tetrahydropyran ring is expected in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity and stereochemistry of the molecule. The signals from the tetrahydropyran ring protons are expected to be in the aliphatic region, likely with significant overlap.

  • -NH and -NH₂ Protons: Broad singlets are expected for the N-H protons, with chemical shifts that can vary depending on solvent and concentration. The -NH₂ protons would likely appear between δ 4.0-5.0 ppm, and the -CONH- proton between δ 7.0-9.0 ppm.

  • Tetrahydropyran Ring Protons: A complex multiplet pattern is anticipated between δ 1.2-4.0 ppm for the five protons on the ring. The protons on carbons adjacent to the oxygen (C6) will be the most downfield.

  • Methyl Protons (-CH₃): A sharp singlet is expected for the methyl group at the 2-position, likely in the δ 1.1-1.5 ppm range.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the 2-methyltetrahydropyran core, plus the carbonyl carbon.

  • C=O Carbon: The carbonyl carbon of the hydrazide is expected to be the most downfield signal, in the range of δ 170-175 ppm.

  • C2 Carbon: The quaternary carbon at the 2-position, bonded to the methyl group, the carbohydrazide, and the ring oxygen, is expected around δ 75-85 ppm.

  • Tetrahydropyran Ring Carbons: The remaining four carbons of the ring are predicted to appear between δ 20-70 ppm. The carbon adjacent to the oxygen (C6) will be the most downfield of these.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal, likely in the δ 20-25 ppm range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Key fragmentation pathways would likely involve the loss of the carbohydrazide side chain and fragmentation of the tetrahydropyran ring.

  • Alpha-Cleavage: A prominent fragmentation would be the cleavage of the bond between the C2 carbon and the carbonyl group, leading to a resonance-stabilized cation of the 2-methyltetrahydropyran ring (m/z 99).

  • Loss of Hydrazine: Loss of the terminal hydrazine group (-NHNH₂) would result in a fragment at m/z 127.

  • Ring Fragmentation: The tetrahydropyran ring can undergo characteristic fragmentations, leading to smaller ions.

Comparative Analysis with Structural Analogs

To contextualize the predicted data, we will compare it with the experimental data of two key analogs: 2-methyltetrahydropyran and a representative aromatic carbohydrazide (pyrazine-2-carbohydrazide) .

2-Methyltetrahydropyran: Isolating the Ring's Contribution

2-Methyltetrahydropyran allows us to understand the spectroscopic features of the heterocyclic core without the influence of the carbohydrazide group.

Spectroscopic Feature2-Methyltetrahydropyran[1][2][3][4][5]Predicted 2-Methyltetrahydro-2H-pyran-2-carbohydrazideKey Differences
IR (cm⁻¹) C-H stretch (~2850-2970), C-O-C stretch (~1090)N-H stretches (3200-3400), C=O stretch (1640-1680), N-H bend (1580-1620), C-O-C stretch (1050-1150)The presence of strong N-H and C=O absorptions in the carbohydrazide are the most significant differentiators.
¹H NMR (δ ppm) Complex multiplets for ring protons (1.1-3.8), Methyl group doublet (~1.2)Complex multiplets for ring protons (1.2-4.0), Methyl group singlet (1.1-1.5), N-H protons (broad, 4.0-9.0)The appearance of exchangeable N-H proton signals and the change of the methyl signal from a doublet to a singlet are key distinctions.
¹³C NMR (δ ppm) C2 (~73), Other ring carbons (23-68), Methyl (~22)C=O (170-175), C2 (~75-85), Other ring carbons (20-70), Methyl (20-25)The prominent downfield shift of the C2 carbon and the appearance of the carbonyl carbon signal are defining features for the carbohydrazide.
MS (m/z) M⁺ at 100, Base peak at 85 (loss of CH₃)M⁺ at 158, Key fragments at 99 (loss of CONHNH₂) and 127 (loss of NHNH₂)The molecular ion is significantly higher for the carbohydrazide. The fragmentation pattern is dominated by the loss of the side chain rather than just the methyl group.
Pyrazine-2-carbohydrazide: Contrasting with an Aromatic System

Comparing the title compound with an aromatic carbohydrazide highlights the influence of the aliphatic, saturated ring system on the spectroscopic data.

Spectroscopic FeaturePyrazine-2-carbohydrazide[6]Predicted 2-Methyltetrahydro-2H-pyran-2-carbohydrazideKey Differences
IR (cm⁻¹) Aromatic C-H (~3050), C=O (~1670-1690), N-H (~3200-3300)Aliphatic C-H (2850-3000), C=O (1640-1680), N-H (3200-3400)The C-H stretching region clearly distinguishes between the aromatic and aliphatic systems.
¹H NMR (δ ppm) Aromatic protons (downfield, >7.5), N-H protonsAliphatic protons (upfield, <4.0), Methyl protons, N-H protonsThe absence of signals in the aromatic region is a clear indicator of the saturated ring system.
¹³C NMR (δ ppm) Aromatic carbons (>120), C=O (~165-170)Aliphatic carbons (<85), C=O (170-175)The chemical shifts of the ring carbons are significantly different, reflecting the sp² hybridization in the aromatic system versus sp³ in the tetrahydropyran.
MS (m/z) M⁺ and fragmentation pattern characteristic of the stable aromatic ringM⁺ and fragmentation dominated by the less stable aliphatic ring and side chain lossThe fragmentation of the pyrazine derivative will show characteristic losses from the aromatic ring, which will be absent in the title compound.

Experimental Protocols

The synthesis of carbohydrazides is typically achieved through the reaction of a corresponding ester with hydrazine hydrate.[6][7] The following is a generalized, reliable protocol for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide from its corresponding methyl ester.

Synthesis of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

G Ester Methyl 2-methyltetrahydro- 2H-pyran-2-carboxylate Reflux Reflux (e.g., 8-12 hours) Ester->Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Workup Cooling, Precipitation, Filtration, and Washing Reflux->Workup Product 2-Methyltetrahydro-2H-pyran- 2-carbohydrazide Workup->Product

Synthetic workflow for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Materials:

  • Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve methyl 2-methyltetrahydro-2H-pyran-2-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux with stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the final 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Product IR IR Spectroscopy (KBr pellet or thin film) Sample->IR NMR NMR Spectroscopy (dissolved in CDCl₃ or DMSO-d₆) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS Data Structural Elucidation and Purity Assessment IR->Data NMR->Data MS->Data

General workflow for spectroscopic characterization.

Conclusion

References

  • Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. [Link]

  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. [Link]

  • ResearchGate. ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time.... [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • Taylor & Francis Online. 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. [Link]

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. [Link]

  • PubChem. 2-Methyloxane. [Link]

  • Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

  • National Institutes of Health. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]

  • mzCloud. Tetrahydropyran 2 methanol. [Link]

  • ISU ReD. A BROADBAND ROTATIONAL SPECTROSCOPIC STUDY OF TETRAHYDRO-2H-PYRAN-2-OL. [Link]

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  • PubChem. 2-Methyltetrahydrofuran. [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-. [Link]

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  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide Derivatives: X-ray Crystallography and Its Alternatives

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of X-ray crystall...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives, a class of compounds with significant therapeutic potential.[1][2] We will explore the entire crystallographic workflow, from synthesis to data refinement, and critically compare its outputs with those of alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The tetrahydropyran ring is a common scaffold in numerous natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties. When coupled with a carbohydrazide moiety, these derivatives present a rich pharmacophore with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the precise spatial arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice is crucial for structure-activity relationship (SAR) studies and rational drug design.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the absolute structure of a small molecule. It provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its biological activity.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

The synthesis of the title compounds typically begins with the corresponding ester of 2-methyltetrahydro-2H-pyran-2-carboxylic acid. A common and efficient method involves the hydrazinolysis of this ester using hydrazine hydrate.[1]

Protocol for Synthesis:

  • Esterification: 2-Methyltetrahydro-2H-pyran-2-carboxylic acid is refluxed in an appropriate alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated H₂SO₄) to yield the corresponding ester.

  • Hydrazinolysis: The purified ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is typically refluxed for several hours.[1]

  • Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid carbohydrazide derivative is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystals suitable for further analysis.

Growing single crystals of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique.

Protocol for Crystallization:

  • Dissolve the purified carbohydrazide derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol) at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Carefully harvest the resulting single crystals.

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is recorded as the crystal is rotated.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods. The final refined structure provides the precise atomic coordinates.

Visualizing the Workflow

The experimental workflow for X-ray crystallography can be summarized in the following diagram:

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Recrystallization synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography of small molecules.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic techniques offer complementary information and can be more suitable in certain scenarios.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow. Provides information on the solid-state conformation only.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solution.Provides information about the structure in solution, which is often more biologically relevant. Does not require crystallization.Structure determination can be complex for larger or more flexible molecules. Provides through-bond and through-space correlations, not precise coordinates.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural elucidation.High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques (e.g., LC-MS).Does not provide information on the 3D arrangement of atoms or stereochemistry. Fragmentation analysis can be complex.[3][4]
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited structural information beyond the identification of functional groups.[5][6]

In-depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-methyltetrahydro-2H-pyran-2-carbohydrazide derivatives, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for providing insights into the solution-state structure.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the tetrahydropyran ring can reveal its chair conformation and the axial/equatorial orientation of the methyl and carbohydrazide substituents. For instance, the amide proton of the carbohydrazide typically appears as a broad singlet at a downfield chemical shift.[5]

  • ¹³C NMR: The number of distinct carbon signals confirms the molecular symmetry, and their chemical shifts are indicative of the electronic environment of each carbon atom.

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the overall molecular framework. NOESY experiments can provide information about through-space interactions, which helps in determining the relative stereochemistry.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized derivatives and for gaining structural information through fragmentation analysis.[3][4]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide clues about the connectivity of the molecule. For example, cleavage of the bond between the pyran ring and the carbohydrazide moiety would be a characteristic fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the synthesized molecules.[5][6]

  • N-H stretching: The carbohydrazide moiety will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide is typically observed around 1650-1680 cm⁻¹.[5]

  • C-O stretching: The ether linkage in the tetrahydropyran ring will show a C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

Logical Relationship of Analytical Techniques

The interplay between these techniques provides a comprehensive understanding of the molecule.

Analytical_Techniques_Relationship cluster_info Information Obtained Xray X-ray Crystallography Structure 3D Structure (Solid State) Xray->Structure Connectivity Connectivity (Solution) Xray->Connectivity NMR NMR Spectroscopy NMR->Structure NMR->Connectivity MS Mass Spectrometry MS->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups

Caption: Relationship between analytical techniques and the structural information they provide.

Conclusion: An Integrated Approach to Structural Elucidation

For researchers and drug development professionals, the choice of analytical technique will depend on the specific questions being addressed. However, for unambiguous structural determination and a deep understanding of intermolecular interactions that can guide further molecular design, X-ray crystallography remains an indispensable tool. The data and protocols presented in this guide provide a solid foundation for the successful structural characterization of this important class of compounds.

References

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. NIST WebBook. Retrieved from [Link]

  • ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of carbohydrates by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. Retrieved from [Link]

  • YouTube. (2020, April 9). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. Canadian Glycomics Network (GlycoNet). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism and crystal structure of 2-methoxy-2-methyl-4-phenyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-5-one. Acetal of Warfarin Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (n.d.). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2022, November 1). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • ResearchGate. (2022, December 17). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran, tetrahydro-2-ethoxy-4-methyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). IR spectroscopic characterization of [M,C,2H]+ (M = Ru and Rh) products formed by reacting 4d transition metal cations with oxirane. Retrieved from [Link]

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Comparative

A Comparative Guide to Catalysts for Pyran Synthesis: From Homogeneous to Nanostructured Systems

The pyran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide spectrum of biological activities. The efficient construction of this heterocyclic ring is...

Author: BenchChem Technical Support Team. Date: January 2026

The pyran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide spectrum of biological activities. The efficient construction of this heterocyclic ring is of paramount importance to researchers, scientists, and drug development professionals. At the heart of modern synthetic strategies lies the catalyst, a critical component that dictates the reaction's efficiency, selectivity, and environmental footprint. This in-depth technical guide provides a comparative analysis of various catalytic systems for pyran synthesis, offering field-proven insights and supporting experimental data to inform your selection of the optimal catalyst for your research needs.

The Central Role of Catalysis in Pyran Synthesis

The synthesis of 4H-pyrans is most commonly achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound. This atom-economical approach is highly convergent, but its success is heavily reliant on the catalyst employed. The catalyst's primary role is to facilitate a cascade of reactions, typically initiating with a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and dehydration to afford the pyran ring. The choice of catalyst influences not only the reaction rate and yield but also the reaction conditions, substrate scope, and the ease of product purification.

A Comparative Overview of Catalytic Systems

The diverse array of catalysts developed for pyran synthesis can be broadly categorized into homogeneous and heterogeneous systems. Each class presents a unique set of advantages and disadvantages, which are summarized in the table below.

Catalyst ClassSub-Class/ExamplesTypical Reaction TimeTypical Yield (%)Key AdvantagesKey DisadvantagesReusability
Homogeneous Catalysts Lewis Acids (e.g., ZrCl₄, SnCl₄)[1]0.5 - 2 h75 - 90High activity and selectivity.Difficult to separate from the reaction mixture, often require anhydrous conditions, can be corrosive.Poor
Organocatalysts (e.g., L-proline, triethanolamine)[2][3]1 - 12 min (for triethanolamine) to 4 - 6 h (for L-proline)90 - 98Metal-free, environmentally benign, can induce enantioselectivity.May require higher catalyst loading, can be less active than metal catalysts.Moderate to Poor
Heterogeneous Catalysts Basic Oxides (e.g., KOH/CaO, MgO)[4][5]10 min - 10 h42 - 93Low cost, easy to handle.Lower activity compared to more advanced catalysts, potential for leaching.Good
Supported Catalysts (e.g., Ag/TiO₂, Zn/Cr-LDH@CuI)[6]5 - 23 min86 - 96High stability, enhanced activity due to support effects.Multi-step preparation can be complex.Excellent
Nanocatalysts
Magnetic Nanoparticles (e.g., Fe₃O₄, CoFe₂O₄@SiO₂-melamine-Cu)[7][8]5 - 35 min85 - 98Excellent activity, high surface area, easy separation with an external magnet, excellent reusability.Potential for agglomeration, surface chemistry can be complex.Excellent
Bionanocatalysts (e.g., CuFe₂O₄@starch)[9]~30 min~95Biocompatible, environmentally friendly.May have limitations in terms of thermal stability.Good

Mechanistic Insights: A Tale of Two Pathways

The multicomponent synthesis of pyrans, irrespective of the catalyst, generally proceeds through a well-established reaction cascade. However, the specific mode of activation differs between acid and base catalysis, influencing the nature of the intermediates and the overall reaction kinetics.

Base-Catalyzed Mechanism

In the presence of a basic catalyst, the reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile), which then acts as a nucleophile in a Knoevenagel condensation with the aldehyde. The resulting vinylidene cyanide is a potent Michael acceptor. Subsequently, the enolate of the 1,3-dicarbonyl compound, also generated under basic conditions, undergoes a Michael addition to the vinylidene cyanide. The final step is an intramolecular cyclization followed by dehydration to yield the 4H-pyran.

BaseCatalyzedMechanism Reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Compound Knoevenagel_Intermediate Vinylidene Cyanide (Knoevenagel Adduct) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Base Base Catalyst Base->Reactants Activates Malononitrile Michael_Adduct Michael Adduct Base->Michael_Adduct Activates 1,3-Dicarbonyl Knoevenagel_Intermediate->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4H-Pyran Cyclized_Intermediate->Product Dehydration

Caption: Generalized Base-Catalyzed Mechanism for Pyran Synthesis.

Lewis Acid-Catalyzed Mechanism

Lewis acid catalysts activate the aldehyde by coordinating to the carbonyl oxygen, rendering it more electrophilic. This enhances the rate of the initial Knoevenagel condensation with the active methylene compound. The Lewis acid can also activate the Michael acceptor (the Knoevenagel adduct), facilitating the subsequent Michael addition of the 1,3-dicarbonyl compound. The final cyclization and dehydration steps proceed to furnish the pyran ring.

LewisAcidCatalyzedMechanism Reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Compound Activated_Aldehyde Activated Aldehyde Reactants->Activated_Aldehyde Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Reactants Activates Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Lewis_Acid->Knoevenagel_Intermediate Activates Adduct Activated_Aldehyde->Knoevenagel_Intermediate Knoevenagel Condensation Activated_Michael_Acceptor Activated Michael Acceptor Knoevenagel_Intermediate->Activated_Michael_Acceptor Michael_Adduct Michael Adduct Activated_Michael_Acceptor->Michael_Adduct Michael Addition Product 4H-Pyran Michael_Adduct->Product Cyclization & Dehydration

Caption: Generalized Lewis Acid-Catalyzed Mechanism for Pyran Synthesis.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are generalized, step-by-step methodologies for the synthesis of a representative tetrahydrobenzo[b]pyran derivative using different classes of catalysts.

General Procedure for Heterogeneous Nanocatalyst (e.g., Magnetic Nanoparticle) Catalyzed Synthesis

This protocol is exemplified by the use of a functionalized magnetic nanocatalyst. The key advantage lies in the simple and efficient catalyst recovery using an external magnetic field.

NanocatalystWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine aldehyde (1 mmol), malononitrile (1 mmol), and 1,3-dicarbonyl (1 mmol) in a flask. Catalyst 2. Add the magnetic nanocatalyst (e.g., 10-20 mg). Reactants->Catalyst Solvent 3. Add solvent (e.g., ethanol, 5-10 mL). Catalyst->Solvent Stir_Heat 4. Stir the mixture at the specified temperature (e.g., room temp. to reflux) for the required time (e.g., 10-60 min). Solvent->Stir_Heat TLC 5. Monitor reaction progress by TLC. Stir_Heat->TLC Magnet 6. Separate the catalyst using an external magnet. TLC->Magnet Wash_Catalyst 7. Wash the catalyst with a solvent (e.g., ethanol) and dry for reuse. Magnet->Wash_Catalyst Evaporation 8. Evaporate the solvent from the supernatant. Magnet->Evaporation Recrystallization 9. Recrystallize the crude product to obtain the pure pyran. Evaporation->Recrystallization

Caption: Experimental workflow for pyran synthesis using a magnetic nanocatalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol).

  • Catalyst Addition: Add the magnetic nanocatalyst (e.g., Fe₃O₄-based, 10-20 mg).

  • Solvent Addition: Add a suitable solvent, such as ethanol (5-10 mL).

  • Reaction: Stir the mixture at the optimized temperature (ranging from room temperature to reflux) for the specified duration (typically 10-60 minutes).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Catalyst Separation: Upon completion, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the catalyst.

  • Catalyst Recovery: Decant the supernatant. Wash the catalyst with a fresh portion of the solvent (e.g., ethanol), and dry it for subsequent reuse.

  • Product Isolation: Evaporate the solvent from the supernatant under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to obtain the pure pyran derivative.

General Procedure for Homogeneous Organocatalyst (e.g., L-proline) Catalyzed Synthesis

This protocol highlights the use of a simple, environmentally benign amino acid as a catalyst.

OrganocatalystWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine aldehyde (1 mmol), malononitrile (1 mmol), and 1,3-dicarbonyl (1 mmol) in a flask. Catalyst 2. Add L-proline (e.g., 10 mol%). Reactants->Catalyst Solvent 3. Add solvent (e.g., ethanol/water mixture). Catalyst->Solvent Stir_Heat 4. Stir the mixture at the specified temperature (e.g., reflux) for the required time (e.g., 4-6 h). Solvent->Stir_Heat TLC 5. Monitor reaction progress by TLC. Stir_Heat->TLC Cooling 6. Cool the reaction mixture to room temperature. TLC->Cooling Precipitation 7. Add cold water to induce precipitation of the product. Cooling->Precipitation Filtration 8. Filter the solid product and wash with water. Precipitation->Filtration Recrystallization 9. Recrystallize from a suitable solvent to obtain the pure pyran. Filtration->Recrystallization

Sources

Validation

A Comparative Guide to the Synthetic Validation of 2-Methyltetrahydro-2H-pyran-2-carbohydrazide

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. The tetrahydropyran motif, a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. The tetrahydropyran motif, a privileged structure in medicinal chemistry, is a core component of numerous bioactive compounds. This guide provides an in-depth technical comparison of two distinct synthetic routes to a key derivative, 2-methyltetrahydro-2H-pyran-2-carbohydrazide, a versatile building block for further chemical exploration.

This document is intended for researchers, synthetic chemists, and drug development professionals. It offers a critical evaluation of a classical, lactone-based approach and a modern, cyclization-driven alternative. The discussion emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents a quantitative comparison to aid in the selection of the most appropriate synthetic strategy.

Route 1: A Classic Approach via Lactone Functionalization

This synthetic pathway leverages the reactivity of a commercially available lactone, δ-valerolactone, to construct the tetrahydropyran core. The strategy is robust and relies on well-established chemical transformations. The key steps involve the introduction of the C2-methyl group via a Grignard reaction, followed by oxidation, esterification, and final conversion to the target carbohydrazide.

The causality behind this experimental design lies in the inherent electrophilicity of the lactone's carbonyl carbon, making it an excellent substrate for nucleophilic attack by the Grignard reagent. Subsequent oxidation of the resulting cyclic hemiacetal to the carboxylic acid is a critical step to establish the desired functionality for the final hydrazinolysis.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-methyltetrahydro-2H-pyran-2-ol

A solution of methylmagnesium bromide (1.1 equivalents) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to 0 °C in an ice bath. To this, a solution of δ-valerolactone (1.0 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-methyltetrahydro-2H-pyran-2-ol, which exists in equilibrium with its open-chain form, 5-hydroxy-2-hexanone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-methyltetrahydro-2H-pyran-2-carboxylic acid

The crude 2-methyltetrahydro-2H-pyran-2-ol from the previous step is dissolved in acetone and cooled to 0 °C. Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[1][2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched by the addition of isopropanol. The mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-methyltetrahydro-2H-pyran-2-carboxylic acid.

Step 3: Synthesis of methyl 2-methyltetrahydro-2H-pyran-2-carboxylate

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.[4][5][6] The mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester can be purified by column chromatography.

Step 4: Synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

Methyl 2-methyltetrahydro-2H-pyran-2-carboxylate is dissolved in ethanol, and hydrazine hydrate (a slight excess) is added.[7][8] The mixture is heated to reflux and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting solid or oil is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to induce crystallization. The solid product, 2-methyltetrahydro-2H-pyran-2-carbohydrazide, is collected by filtration and dried.

Synthetic_Route_1 cluster_0 Route 1: Lactone Functionalization delta-Valerolactone delta-Valerolactone 2-Methyltetrahydro-2H-pyran-2-ol 2-Methyltetrahydro-2H-pyran-2-ol delta-Valerolactone->2-Methyltetrahydro-2H-pyran-2-ol 1. CH3MgBr 2. H2O workup 2-Methyltetrahydro-2H-pyran-2-carboxylic_acid 2-Methyltetrahydro-2H-pyran- 2-carboxylic acid 2-Methyltetrahydro-2H-pyran-2-ol->2-Methyltetrahydro-2H-pyran-2-carboxylic_acid Jones Oxidation Methyl_2-methyltetrahydro-2H-pyran-2-carboxylate Methyl 2-methyltetrahydro- 2H-pyran-2-carboxylate 2-Methyltetrahydro-2H-pyran-2-carboxylic_acid->Methyl_2-methyltetrahydro-2H-pyran-2-carboxylate MeOH, H+ (cat.) Reflux Target_Product 2-Methyltetrahydro-2H-pyran- 2-carbohydrazide Methyl_2-methyltetrahydro-2H-pyran-2-carboxylate->Target_Product N2H4·H2O, EtOH Reflux

Caption: Workflow for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide via the lactone functionalization route.

Route 2: An Alternative Strategy via Intramolecular Hydroalkoxylation

This modern approach constructs the tetrahydropyran ring through an intramolecular hydroalkoxylation of an unsaturated alcohol. This strategy offers the potential for greater control over stereochemistry and may be more atom-economical. The synthesis commences with a commercially available starting material and proceeds through a key cyclization step, followed by oxidative cleavage and subsequent functional group manipulations.

The rationale for this route is to form the core heterocyclic structure early in the synthesis and then tailor the functionality. The intramolecular hydroalkoxylation is a powerful C-O bond-forming reaction that can be catalyzed by various transition metals or strong acids.[9]

Experimental Protocol: Route 2

Step 1: Synthesis of 2-methyl-2-vinyltetrahydro-2H-pyran

6-Methyl-5-hepten-2-ol is dissolved in a suitable anhydrous, non-polar solvent such as dichloromethane or toluene. A catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-methyl-2-vinyltetrahydro-2H-pyran, can be purified by distillation or column chromatography.

Step 2: Synthesis of 2-methyltetrahydro-2H-pyran-2-carbaldehyde

The 2-methyl-2-vinyltetrahydro-2H-pyran from the previous step is dissolved in a mixture of dichloromethane and methanol and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude aldehyde is purified by column chromatography.

Step 3: Synthesis of 2-methyltetrahydro-2H-pyran-2-carboxylic acid

The crude 2-methyltetrahydro-2H-pyran-2-carbaldehyde is dissolved in a suitable solvent like acetone or a mixture of t-butanol and water. An oxidizing agent such as potassium permanganate or sodium chlorite is added.[4][7][10] The reaction is monitored by TLC. Upon completion, the reaction is worked up according to the specific oxidant used. For example, with potassium permanganate, the mixture is filtered, and the filtrate is acidified and extracted with an organic solvent. The organic extracts are dried and concentrated to yield the carboxylic acid.

Step 4 & 5: Esterification and Hydrazinolysis

The final two steps, the Fischer esterification of the carboxylic acid to the methyl ester and the subsequent hydrazinolysis to the target carbohydrazide, are carried out following the same procedures as described in Steps 3 and 4 of Route 1.

Synthetic_Route_2 cluster_1 Route 2: Intramolecular Hydroalkoxylation Starting_Material 6-Methyl-5-hepten-2-ol Cyclized_Product 2-Methyl-2-vinyltetrahydro- 2H-pyran Starting_Material->Cyclized_Product Intramolecular Hydroalkoxylation Aldehyde 2-Methyltetrahydro-2H-pyran- 2-carbaldehyde Cyclized_Product->Aldehyde Ozonolysis Carboxylic_Acid 2-Methyltetrahydro-2H-pyran- 2-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation Ester Methyl 2-methyltetrahydro- 2H-pyran-2-carboxylate Carboxylic_Acid->Ester MeOH, H+ (cat.) Reflux Target_Product_2 2-Methyltetrahydro-2H-pyran- 2-carbohydrazide Ester->Target_Product_2 N2H4·H2O, EtOH Reflux

Caption: Workflow for the synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide via the intramolecular hydroalkoxylation route.

Comparative Analysis

The selection of a synthetic route is often a balance between factors such as overall yield, cost of starting materials, number of steps, and ease of execution. The following table provides a comparative summary of the two routes discussed. The yields are estimated based on typical values reported in the literature for analogous transformations.

ParameterRoute 1: Lactone FunctionalizationRoute 2: Intramolecular Hydroalkoxylation
Starting Material δ-Valerolactone6-Methyl-5-hepten-2-ol
Number of Steps 45
Overall Estimated Yield 40-55%35-50%
Key Transformation Grignard reaction on a lactoneIntramolecular hydroalkoxylation
Reagents & Conditions Grignard reagent, Jones oxidation, Fischer esterification, HydrazinolysisAcid catalysis, Ozonolysis, Oxidation, Fischer esterification, Hydrazinolysis
Advantages - Fewer steps- Utilizes a simple, readily available starting material- Potential for stereocontrol in the cyclization step- Milder conditions for the key C-O bond formation
Disadvantages - Use of carcinogenic Cr(VI) in Jones oxidation- Grignard reaction can be sensitive to moisture- Longer synthetic sequence- Ozonolysis requires specialized equipment

Conclusion

Both synthetic routes presented offer viable pathways to 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

Route 1 is a more classical and direct approach. Its primary advantages are the shorter sequence and the use of a very simple starting material. However, the reliance on a stoichiometric chromium-based oxidant in the Jones oxidation step is a significant drawback from an environmental and safety perspective.[1][2]

Route 2 represents a more modern and potentially more elegant strategy. The key intramolecular hydroalkoxylation step allows for the construction of the tetrahydropyran ring under potentially milder conditions.[9] While this route involves an additional step, it avoids the use of heavy metal oxidants in the main sequence, although ozonolysis requires specific equipment.

The choice between these two routes will ultimately depend on the specific needs and constraints of the research environment. For large-scale synthesis where environmental and safety considerations are paramount, further optimization of Route 2 to use a greener oxidation method for the aldehyde would be highly desirable. For smaller-scale laboratory synthesis where expediency is a key factor, Route 1 may be the more practical choice, provided that appropriate safety measures are taken for handling the Jones reagent. This comparative guide provides the necessary technical foundation for making an informed decision in the synthesis of this valuable tetrahydropyran derivative.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Wiley Online Library. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (2015). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • ResearchGate. (2015). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • Wiley Online Library. (2018). Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans. Retrieved from [Link]

  • PubMed Central. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Jones oxidation. Retrieved from [Link]

  • The Organic Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactions of steroid A-ring lactones with Grignard reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • PubMed. (2013). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

  • ResearchGate. (2000). (PDF) 2,3,4,6Tetrasubstituted Tetrahydropyrans by Prins-Type Cyclization. Retrieved from [Link]

  • National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (1988). Polylactones, 15. Reactions of δ-valerolactone and ϵ-caprolactone with acidic metal bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]

  • ResearchGate. (2015). Ethyl magnesium bromide as an efficient anionic initiator for controlled polymerization of ε-caprolactone. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis and Ring-Opening Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-methyltetrahydro-2H-pyran-2-carbohydrazide

Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-methyltetrahydro-2H-pyran-2-carbohydrazide. As specific safety data for this exact molecule is not widely available, these procedures are expertly extrapolated from the well-documented hazards of the carbohydrazide functional group and foundational principles of laboratory chemical waste management. The primary objective is to ensure the safety of laboratory personnel and maintain environmental stewardship.

Section 1: Hazard Assessment & Characterization

The disposal protocol for any chemical is dictated by its inherent hazards. For 2-methyltetrahydro-2H-pyran-2-carbohydrazide, the critical functional group is the carbohydrazide moiety (-CONHNH₂) . This group is a derivative of hydrazine, a class of compounds known for significant reactivity and toxicity.[1] Therefore, we must assume the compound exhibits hazards characteristic of hydrazides.

The core principle of this guide is to treat 2-methyltetrahydro-2H-pyran-2-carbohydrazide as a hazardous substance, requiring meticulous handling and disposal.[1] The hazards associated with analogous carbohydrazide and hydrazine compounds are summarized below.

Table 1: Summary of Potential Hazards
Hazard TypeDescriptionRationale & Cited Source(s)
Acute Toxicity Harmful if swallowed.[2][3] May cause irritation to the skin, eyes, and respiratory system.[2][3][4]Animal experiments with carbohydrazide indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]
Sensitization May cause an allergic skin reaction upon contact.[3][5][6][7]Safety Data Sheets for carbohydrazide consistently list skin sensitization as a key hazard.[3][6][7]
Reactivity May be unstable at elevated temperatures and can react with oxidizing agents.[4][7] Heating may pose an explosion risk.[2][4]Hydrazines are powerful reducing agents that can react with a variety of oxidants.[8] This reactivity makes them incompatible with many common chemicals.
Carcinogenicity Hydrazine and many of its derivatives are suspected or known carcinogens.[1][9]The International Agency for Research on Cancer (IARC) has classified hydrazine as "Probably carcinogenic to humans" (Group 2A).[7] This potential must be extended to its derivatives as a precaution.
Environmental Toxic to aquatic life with long-lasting effects.[2][3][5][7]Due to its toxicity to aquatic organisms, this compound must not be released into the environment via drains or general refuse.[2][3][10]

Section 2: Personal Protective Equipment (PPE) & Safety Precautions

Given the potential hazards, all handling and disposal preparation must be conducted with strict adherence to safety protocols.

  • Engineering Controls: All work involving 2-methyltetrahydro-2H-pyran-2-carbohydrazide, including weighing, transferring, and preparing waste, must be performed inside a certified chemical fume hood.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[3][6]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[2][6]

  • Hygiene: Always wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[2][3]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within waste containers.[11][12][13]

Step-by-Step Collection Procedure:
  • Designate a Waste Container: Use a new, clean, and clearly labeled container for the waste. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[14][15]

  • Labeling: The container must be labeled before any waste is added. The label must include:

    • The full chemical name: "2-methyltetrahydro-2H-pyran-2-carbohydrazide Waste"

    • The words "Hazardous Waste"[14]

    • The primary hazard warnings: "Toxic," "Irritant," "Environmental Hazard," "Potential Carcinogen"

    • The date the first waste was added.

  • Segregation: This waste stream must be kept separate. DO NOT MIX with:

    • Oxidizing Agents: (e.g., nitrates, peroxides, hypochlorites, permanganates).[7][15]

    • Strong Acids or Bases: [11][15]

    • Other Organic Solvents or Chemical Waste Streams. [12]

  • Collection:

    • Solid Waste: Collect unadulterated solid waste, contaminated weigh boats, and contaminated consumables (like gloves or wipes) in the designated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not overfill the container; leave at least one inch of headroom for expansion.[15]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[14][15] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][15] The SAA should have secondary containment (e.g., a spill tray).

Section 4: Disposal Procedures

The correct disposal path depends on the nature and quantity of the waste. The overarching directive is to transfer chemical waste to a licensed professional disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

Pathway A: Disposal of Bulk Quantities, Unused Product, and Concentrated Waste

This is the standard and required procedure for all but the most dilute aqueous solutions.

  • Collection: Follow the waste collection and segregation protocol outlined in Section 3.

  • Storage: Store the sealed and labeled container in your lab's designated SAA.

  • Pickup Request: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a hazardous waste pickup.[14] Do not attempt to treat or dispose of this waste yourself. Professional disposal will likely involve high-temperature incineration, which is an acceptable method for hydrazine-containing wastes.[13][16]

Pathway B: Management of Dilute Aqueous Rinsate (For Decontamination Only)

This chemical deactivation procedure is only for treating very dilute aqueous solutions, such as the final rinse of contaminated glassware. It is NOT a substitute for the proper disposal of bulk waste. Hydrazine compounds can be neutralized via oxidation.[8][16]

Experimental Protocol: Deactivation via Oxidation

  • Preparation: Perform this procedure in a chemical fume hood. Ensure you are wearing all required PPE (Section 2).

  • Dilution: Ensure the hydrazine derivative concentration in the aqueous rinsate is very low (<1%).

  • Neutralization: Slowly, and with stirring, add a dilute solution of sodium hypochlorite (~5%, household bleach) or calcium hypochlorite to the rinsate. A slight excess of the oxidizing agent is recommended to ensure complete destruction of the hydrazine moiety.[8]

  • Monitoring: The reaction between hypochlorite and hydrazine yields nitrogen gas, water, and sodium chloride.[8] Be aware of potential off-gassing. The reaction can be exothermic, so slow addition is critical, especially if the initial concentration is unknown.

  • Final Disposal: After the reaction has subsided and the solution has returned to room temperature, the resulting solution should be collected as hazardous waste. While the primary hazard has been neutralized, potential halogenated byproducts may have formed.[16] Do not pour this down the drain. Collect it in a properly labeled hazardous waste container for EHS pickup.

Section 5: Emergency Procedures (Spill Management)

Immediate and correct response to a spill is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a minor spill (a few grams) that you are trained and equipped to handle:

    • Ensure the fume hood is operational.

    • Remove all ignition sources.[2]

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent.[5] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a deactivating solution (as described in Section 4, Pathway B), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills: For large spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

Section 6: Visualization - Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal procedure for 2-methyltetrahydro-2H-pyran-2-carbohydrazide waste.

G start Start: Identify Waste Stream (2-methyltetrahydro-2H-pyran-2-carbohydrazide) waste_type What is the nature of the waste? start->waste_type protocol_a Pathway A: Bulk Disposal Protocol waste_type->protocol_a  Bulk solid, unused product,  concentrated solution, or  contaminated consumables protocol_b Pathway B: Decontamination Protocol waste_type->protocol_b  Final, dilute aqueous rinsate  from glassware cleaning collect_a 1. Segregate into a dedicated, labeled hazardous waste container. protocol_a->collect_a store_a 2. Store in a designated Satellite Accumulation Area (SAA). collect_a->store_a contact_ehs 3. Contact EHS for professional disposal. store_a->contact_ehs collect_b 1. Collect dilute aqueous rinsate in a suitable container. protocol_b->collect_b deactivate 2. Perform chemical deactivation (oxidation) in a fume hood. collect_b->deactivate collect_final 3. Collect treated solution as hazardous waste. deactivate->collect_final collect_final->store_a

Caption: Disposal decision workflow for 2-methyltetrahydro-2H-pyran-2-carbohydrazide.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Bisley International. [Link]

  • Toxicological Profile for Hydrazines: PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • MSDS Hydrazide 20220411. Vecom Marine. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Safety Data Sheet Carbohydrazide. Redox. [Link]

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  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-methyltetrahydro-2H-pyran-2-carbohydrazide
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